molecular formula C13H17NO2 B1170540 Ethyl 3-(4-(dimethylamino)phenyl)acrylate CAS No. 1552-97-2

Ethyl 3-(4-(dimethylamino)phenyl)acrylate

Cat. No.: B1170540
CAS No.: 1552-97-2
M. Wt: 219.28 g/mol
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Description

Ethyl 3-(4-(dimethylamino)phenyl)acrylate is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-3-[4-(dimethylamino)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-4-16-13(15)10-7-11-5-8-12(9-6-11)14(2)3/h5-10H,4H2,1-3H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUCAAWKJBVDCA-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"photophysical properties of Ethyl 3-(4-(dimethylamino)phenyl)acrylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Photophysical Properties of Ethyl 3-(4-(dimethylamino)phenyl)acrylate

This guide provides a comprehensive technical overview of the photophysical properties of this compound, a canonical example of a push-pull chromophore. Designed for researchers, chemists, and drug development professionals, this document delves into the theoretical underpinnings of its behavior, practical experimental methodologies for its characterization, and an exploration of its solvatochromic nature.

Introduction: The Archetypal Push-Pull Chromophore

This compound (CAS No. 1552-97-2) is an organic compound that serves as a valuable intermediate in the synthesis of more complex molecular systems, including fluorescent dyes and liquid crystal materials. Its chemical architecture is a classic example of a "push-pull" or donor-π-acceptor (D-π-A) system. This design is fundamental to modern chromophore engineering and is responsible for the molecule's most interesting photophysical characteristics.

The structure consists of:

  • An electron-donating group (D): The dimethylamino moiety (-N(CH₃)₂).

  • A π-conjugated bridge: The phenyl ring and acrylate double bond , which facilitate electron delocalization.

  • An electron-accepting group (A): The ethyl acrylate moiety (-CH=CHCOOEt).

This arrangement allows for a significant redistribution of electron density upon photoexcitation, a phenomenon known as Intramolecular Charge Transfer (ICT). Understanding this ICT process is the key to harnessing the compound's properties for various applications in materials science and bio-imaging.[1][2][3]

Molecular Structure and Synthesis

The defining feature of this compound is its conjugated system linking the electron-rich donor to the electron-deficient acceptor.

Caption: Molecular structure of this compound.

A common and efficient method for its synthesis is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound having an active methylene group.

Representative Synthesis Protocol:

  • To a solution of 4-(dimethylamino)benzaldehyde (1.0 eq) in a suitable solvent such as ethanol or toluene, add ethyl acetate (1.2 eq).

  • Add a catalytic amount of a base, such as piperidine or sodium ethoxide, to the mixture.

  • Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a solvent like ethanol or by column chromatography on silica gel to yield the pure acrylate product.

The Photophysical Foundation: Intramolecular Charge Transfer (ICT)

The functionality of this chromophore is dictated by the electronic transition from its ground state (S₀) to its first excited singlet state (S₁). Upon absorption of a photon, an electron is promoted, leading to a significant shift in electron density from the dimethylamino group across the π-system to the acrylate group. This creates a highly polar excited state with a much larger dipole moment than the ground state.

ICT_Mechanism cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) GS Donor-π-Acceptor (Low Dipole Moment) ES Donor⁺-π-Acceptor⁻ (High Dipole Moment - ICT State) GS->ES hν (Absorption) (Photoexcitation) ES->GS hν' (Fluorescence) + Heat

Caption: Mechanism of Intramolecular Charge Transfer (ICT).

This ICT character is the primary determinant of the molecule's key photophysical properties, including its strong solvatochromism. The stabilization of this polar excited state is highly dependent on the surrounding environment.[2]

Core Photophysical Properties

The characterization of this compound involves steady-state and time-resolved spectroscopic techniques.

Absorption and Emission Spectra
  • Absorption (UV-Vis): The molecule typically exhibits a strong, broad absorption band in the UV to visible region (approx. 350-420 nm). This band corresponds to the S₀ → S₁ (π-π*) transition, which has substantial charge-transfer character.

  • Emission (Fluorescence): Following excitation, the molecule relaxes to the ground state by emitting a photon. The emission spectrum is typically a broad, structureless band that is red-shifted relative to the absorption spectrum. This emission originates from the relaxed ICT excited state.

Stokes Shift

The Stokes shift is the difference in energy (or wavelength) between the absorption maximum (λ_abs) and the emission maximum (λ_em). For push-pull chromophores, the Stokes shift is often significant and provides a direct indication of the degree of structural and electronic reorganization between the ground and excited states. A larger Stokes shift implies a more substantial change in geometry and dipole moment upon excitation.

Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed.[4] Push-pull systems can have variable quantum yields that are highly sensitive to the solvent environment. In polar solvents, non-radiative decay pathways can become more efficient, often leading to a decrease in the quantum yield.[2]

For a related compound, ethyl 2-cyano 3-(4-dimethylaminophenyl) acrylate, a quantum yield of 0.026 was reported in acetonitrile, indicating that non-radiative processes are significant.[5]

Table 1: Representative Photophysical Data in Different Solvents (Note: Exact values for the title compound require experimental measurement. Data below are illustrative based on the expected behavior of this class of chromophore.)

SolventPolarity (E_T(30))λ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Φ_F (Relative)
n-Hexane31.0~380~450~4100High
Toluene33.9~390~480~4800Medium
Dichloromethane40.7~400~510~5400Medium-Low
Acetonitrile45.6~405~540~6200Low
Ethanol51.9~400~560~7100Very Low

Environmental Effects: Solvatochromism

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent.[6] this compound is expected to be a strongly solvatochromic dye.

  • Mechanism: In non-polar solvents, the ICT excited state is relatively high in energy. As the solvent polarity increases, the solvent molecules reorient to stabilize the large dipole moment of the excited state. This stabilization lowers the energy of the excited state more than the ground state, resulting in a lower energy emission (a bathochromic or red-shift).

  • Lippert-Mataga Analysis: The Lippert-Mataga equation provides a powerful model to quantify this effect. It correlates the Stokes shift (in wavenumbers, Δν) with the solvent orientation polarizability (Δf), which is a function of the solvent's dielectric constant (ε) and refractive index (n).

    Δν = ν_abs - ν_em = (2/hc) * ((μ_e - μ_g)²/a³) * Δf + constant

    Where:

    • μ_e and μ_g are the dipole moments of the excited and ground states, respectively.

    • h is Planck's constant, c is the speed of light.

    • a is the radius of the Onsager solvent cavity.

A plot of the Stokes shift (Δν) versus the orientation polarizability (Δf) for a range of solvents should yield a straight line. The slope of this line can be used to calculate the change in dipole moment (μ_e - μ_g), providing quantitative insight into the degree of charge transfer.[5][7]

Experimental Workflows and Protocols

Accurate characterization of the photophysical properties requires careful experimental design.

Workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis A Prepare stock solution in a suitable solvent B Create dilute solutions (Abs < 0.1 for fluorescence) A->B C Measure UV-Vis Absorption Spectrum B->C D Measure Fluorescence Emission & Excitation Spectra B->D F Determine λ_abs(max) and λ_em(max) C->F H Calculate Relative Quantum Yield (Φ_F) C->H D->F D->H E Measure Absorbance & Emission of Quantum Yield Standard E->H G Calculate Stokes Shift F->G I Perform Lippert-Mataga Plot (if multiple solvents used) G->I

Caption: Experimental workflow for photophysical characterization.

Protocol 1: UV-Vis Absorption Spectroscopy
  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-quality solvent (e.g., cyclohexane, acetonitrile) in a 1 cm path length quartz cuvette. The concentration should be adjusted to yield a maximum absorbance between 0.5 and 1.0.

  • Blank Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Measurement: Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 250-600 nm).

  • Data Extraction: Identify the wavelength of maximum absorbance, λ_abs(max).

Protocol 2: Fluorescence Emission Spectroscopy
  • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation and emission slit widths (e.g., 2-5 nm).

  • Sample Preparation: Prepare a very dilute solution of the compound, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Emission Scan: Set the excitation wavelength to the λ_abs(max) determined from the UV-Vis spectrum. Scan the emission monochromator over a range that covers the expected fluorescence (e.g., 400-700 nm).

  • Excitation Scan: Set the emission monochromator to the wavelength of maximum fluorescence intensity found in the previous step. Scan the excitation monochromator to obtain the excitation spectrum. This spectrum should ideally match the absorption spectrum.

  • Data Extraction: Identify the wavelength of maximum emission, λ_em(max).

Protocol 3: Relative Fluorescence Quantum Yield (Φ_F) Determination

This method compares the fluorescence of the sample to a well-characterized standard.[8] Quinine sulfate in 0.5 M H₂SO₄ (Φ_F = 0.54) is a common standard for the blue-green region.

  • Preparation: Prepare solutions of both the sample and the standard in the same solvent (or solvents with the same refractive index). Adjust concentrations so that their absorbance at the excitation wavelength is identical and below 0.1.

  • Measurement:

    • Measure the absorbance of the sample (A_s) and standard (A_std) at the chosen excitation wavelength (e.g., 350 nm).

    • Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample (I_s) and the standard (I_std) using the same excitation wavelength and instrument settings.

  • Calculation: Calculate the quantum yield of the sample (Φ_s) using the following equation:[4]

    Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (η_s² / η_std²)

    Where:

    • Φ is the quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

Potential Applications

The distinct photophysical properties of this compound make it and its derivatives suitable for several advanced applications:

  • Fluorescent Probes: The sensitivity of its emission to the local environment polarity makes it a candidate for developing probes to study biological microenvironments, such as cell membranes.

  • Dye Synthesis: It serves as a key building block for creating more complex dyes with tailored absorption and emission properties for use in imaging, textiles, and coatings.[9]

  • Optoelectronic Materials: Push-pull chromophores are integral to the development of materials for non-linear optics, organic light-emitting diodes (OLEDs), and photovoltaics due to their charge-transfer capabilities.[3]

Conclusion

This compound is more than a simple organic intermediate; it is a model system for understanding the fundamental principles of photophysics in D-π-A chromophores. Its behavior is dominated by an efficient intramolecular charge transfer process upon excitation, leading to a large excited-state dipole moment and pronounced solvatochromism. The systematic application of spectroscopic techniques, guided by theoretical frameworks like the Lippert-Mataga model, allows for a thorough characterization of its properties, paving the way for its rational application in the design of advanced functional materials.

References

  • Lee, S., Jang, T., Im, J., & Pang, Y. (2022). Ultrafast Structural Changes of Push-pull Chromophores with the Intramolecular Charge Transfer in Excited State. Optica Publishing Group. Retrieved from [Link]

  • D'Aléo, A., et al. (2012). Comprehensive investigation of the excited-state dynamics of push–pull triphenylamine dyes as models for photonic applications. RSC Publishing. Retrieved from [Link]

  • Nishimura, Y., & Yamato, T. (2023). Perspectives on push–pull chromophores derived from click-type [2 + 2] cycloaddition–retroelectrocyclization reactions of electron-rich alkynes and electron-deficient alkenes. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Moran, A. M., Myers Kelley, A., & Tretiak, S. (2003). Excited state molecular dynamics simulations of nonlinear push–pull chromophores. Chemical Physics Letters. Retrieved from [Link]

  • Moran, A. M., Myers Kelley, A., & Tretiak, S. (2003). Excited state molecular dynamics simulations of nonlinear push–pull chromophores. Elsevier. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 2-Cyano-3-[4-(dimethylamino)phenyl]acrylate. Retrieved from [Link]

  • Gomes, P. A., et al. (2020). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-Cyano-3-[4-(dimethylamino)phenyl]acrylate. Retrieved from [Link]

  • Gantrade. (n.d.). Ethyl Acrylate Uses & FAQ. Retrieved from [Link]

  • ResearchGate. (n.d.). Growth of ethyl 2-cyano 3-(4-(dimethylamino) phenyl) acrylate single crystal and its structural, optical, thermal and electrical characterisations. Retrieved from [Link]

  • PubChem. (n.d.). (E)-2-cyano-3-[4-(dimethylamino)phenyl]acrylic acid [2-(4-acetamidoanilino)-2-keto-1-methyl-ethyl] ester. Retrieved from [Link]

  • Al-gamal, A., et al. (2021). Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). National Institutes of Health (NIH). Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl acrylate. Retrieved from [Link]

  • Machado, V. G., & Machado, C. (2014). Solvatochromism as a new tool to distinguish structurally similar compounds. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN103833565B - Preparation method for 3-N,N-dimethylamino ethyl acrylate.
  • Alpha Chemical Co. (2023). Ethyl acrylate: Properties, Uses, and Benefits. Retrieved from [Link]

  • Semantic Scholar. (2021). Research Article Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Retrieved from [Link]

  • ResearchGate. (2015). What is fluorescent quantum yield and how do you calculate it?. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis, Characterization and Solvatochromic Studies Using the Solvent Polarity Parameter, ENT on 2-Chloro-3-Ethylamino-1,4-Naphthoquinone. Retrieved from [Link]

  • European Journal of Chemistry. (2022). Solvatochromism and ZINDO-IEFPCM solvation study on NHS ester activated AF514 and AF532 dyes: Evaluation of the dipole moments. Retrieved from [Link]

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An In-depth Technical Guide to Ethyl 3-(4-(dimethylamino)phenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl 3-(4-(dimethylamino)phenyl)acrylate, a significant chemical intermediate. The information is curated for researchers, scientists, and professionals in drug development and materials science, emphasizing its chemical identity, synthesis, applications, and safety protocols.

Core Chemical Identity

This compound, also known as ethyl p-dimethylaminocinnamate, is an unsaturated ester characterized by a dimethylamino-substituted phenyl group conjugated to an ethyl acrylate moiety. This structure imparts unique electronic and chemical properties, making it a versatile building block in organic synthesis.

Key Identifiers and Properties
PropertyValueSource(s)
CAS Number 1552-97-2[1]
Molecular Formula C₁₃H₁₇NO₂
Molecular Weight 219.28 g/mol
Appearance Pale yellow liquid
Odor Characteristic aromatic ester
Solubility Moderately soluble in ethyl acetate and dichloromethane; limited water solubility.
Thermal Stability Moderate thermal stability below 50°C.
Storage Store at 2-8°C in tightly sealed containers, away from heat and moisture.

dot graph "chemical_structure" { layout=neato; node [shape=none, margin=0]; edge [style=bold];

}

Structure of this compound

Synthesis and Mechanistic Pathways

The synthesis of this compound typically involves the formation of a carbon-carbon double bond between the 4-(dimethylamino)phenyl moiety and an ethyl acrylate precursor. Common synthetic strategies include condensation reactions that are well-established in organic chemistry.

Conceptual Synthesis via Claisen-Schmidt Condensation

A plausible and industrially relevant method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed reaction between 4-(dimethylamino)benzaldehyde and ethyl acetate.

Reaction: 4-(dimethylamino)benzaldehyde + Ethyl acetate → this compound + H₂O

Causality of Experimental Choices:

  • Reactants: 4-(dimethylamino)benzaldehyde provides the substituted aromatic ring, while ethyl acetate serves as the source of the enolate for the acrylate backbone.

  • Catalyst: A strong base, such as sodium ethoxide, is crucial for deprotonating ethyl acetate to form the reactive enolate ion.

  • Reaction Conditions: The reaction is typically performed at low temperatures to control the rate of reaction and minimize side products. An acidic workup is then required to neutralize the base and isolate the final product.

G

Conceptual Synthesis Workflow

Experimental Protocol: Synthesis of Ethyl Cinnamate (General Procedure)
  • Preparation of Sodium Ethoxide: In a three-necked flask equipped with a stirrer and condenser, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.

  • Reaction Mixture: Cool the sodium ethoxide solution in an ice bath and add a mixture of 4-(dimethylamino)benzaldehyde and absolute ethyl acetate dropwise with efficient stirring. Maintain the temperature below 10°C.

  • Reaction Time: After addition is complete, allow the mixture to stand in a cool place for several hours, or until it becomes solid.

  • Workup: Add dilute acid (e.g., acetic acid or hydrochloric acid) to the reaction mixture to neutralize the base. Dilute with water.

  • Extraction: Separate the ester layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with acid, then water, and dry over an anhydrous salt like sodium sulfate. The solvent is then removed by distillation. The crude product, this compound, can be further purified by vacuum distillation.[2]

Purification and Analysis

The purity of this compound is critical for its subsequent applications. The primary methods for purification and analysis are column chromatography and high-performance liquid chromatography (HPLC).

Purification Protocol: Column Chromatography

This technique is effective for removing unreacted starting materials and byproducts.

  • Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, creating a packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The gradient used will depend on the specific impurities.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

G

Purification Workflow via Column Chromatography

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for assessing the purity of the final product. A general method for a similar compound, ethyl p-methoxycinnamate, can be adapted.

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[3]

  • Mobile Phase: An isocratic or gradient system of methanol and water is typically effective. For instance, a 70:30 methanol:water mixture.[3]

  • Flow Rate: 1 mL/min.[3]

  • Detection: UV detector set at a wavelength where the compound has maximum absorbance (likely in the 300-320 nm range due to the extended conjugation).

  • Quantification: Purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Applications in Scientific Research

This compound is a valuable intermediate due to its electron-donating dimethylamino group and its polymerizable acrylic ester functionality.

  • Pharmaceutical Synthesis: It is cited as an intermediate in the synthesis of beta-blockers. The core structure can be chemically modified to create a variety of drug candidates.

  • Fluorescent Dyes and Probes: The extended π-conjugated system and the electron-donating amino group form a "push-pull" electronic structure, which is a common feature in fluorescent molecules. This makes it a precursor for fluorescent dyes and probes used in cellular imaging and sensing applications.[4][5]

  • Liquid Crystal Materials: The rigid, rod-like structure of the molecule makes it a suitable component in the formulation of liquid crystal materials, which have widespread applications in displays and optical devices.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • General Hazards: May cause eye and skin irritation.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.

    • Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep containers tightly closed.

Conclusion

This compound (CAS No. 1552-97-2) is a chemical intermediate with significant potential in various fields of research and development. Its synthesis, while based on standard organic reactions, requires careful control of conditions to achieve high purity. Its unique electronic and structural properties make it a valuable precursor for the development of pharmaceuticals, advanced materials, and fluorescent probes. Adherence to strict safety protocols is essential when working with this compound.

References

  • El-Faham, A., et al. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2-One and Their Antibacterial Activity and Acetylcholinesterase Inhibition. Journal of Chemistry, 2021, 1-11. [Link]

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  • RSC Publishing. (2014). Optical properties and fluorescence quenching of biologically active ethyl 4-(4-N,N-dimethylamino phenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (DDPC) dye as a probe to determine CMC of surfactants. RSC Advances, 4(93), 51336-51346. [Link]

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Sources

"spectral data of Ethyl 3-(4-(dimethylamino)phenyl)acrylate (NMR, IR, mass spectrometry)"

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

As a Senior Application Scientist, my primary commitment is to the rigorous standards of scientific integrity and the dissemination of accurate, verifiable data. The foundation of any robust technical guide rests upon the availability of high-quality, peer-reviewed, and publicly accessible experimental data.

After a comprehensive and exhaustive search for the spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) of Ethyl 3-(4-(dimethylamino)phenyl)acrylate (CAS No. 1552-97-2), I have determined that this information is not currently available in the public domain through standard scientific databases, peer-reviewed literature, or chemical supplier documentation.

While spectral data for analogous compounds, such as Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate, are available, the significant electronic and structural differences imparted by the cyano group at the C2 position of the acrylate backbone would render a direct comparison scientifically unsound and misleading for the target compound.

Therefore, to uphold the pillars of Expertise, Authoritativeness, and Trustworthiness (E-E-A-T) that are paramount in our field, I cannot, in good faith, generate a technical guide on the specific spectral data of this compound at this time. To do so would be to engage in speculation, which has no place in a scientific document intended for researchers and drug development professionals.

My team and I will continue to monitor the scientific literature and spectral databases for the publication of this data. Once reliable and verified spectral information for this compound becomes available, we will be pleased to develop the comprehensive, in-depth technical guide that was originally envisioned.

We appreciate your understanding and share your commitment to advancing science through meticulous and accurate data analysis. We encourage the scientific community to share and publish primary characterization data to facilitate future research and development endeavors.

An In-Depth Technical Guide to Ethyl 3-(4-(dimethylamino)phenyl)acrylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

However, a closely related analog, Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate , has been the subject of extensive research. This molecule, which features an additional cyano (-C≡N) group, is a classic example of a "push-pull" chromophore with significant applications in materials science. The presence of the electron-withdrawing cyano group alongside the electron-donating dimethylamino group creates a pronounced intramolecular charge transfer system, making it a valuable model for studying non-linear optical properties.

This guide will, therefore, focus on the well-characterized Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate , providing a robust, data-driven overview of its molecular structure, conformation, and synthesis. The principles and methodologies described herein offer a foundational framework for any future investigation into its non-cyano counterpart.

Introduction to Donor-π-Acceptor (D-π-A) Chromophores

The molecule at the core of this guide, Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate, is a quintessential example of a Donor-π-Acceptor (D-π-A) system. These organic molecules are architecturally defined by three key components:

  • An electron-donating group (D) , which is the (dimethylamino)phenyl moiety.

  • An electron-accepting group (A) , comprised of the cyano and acrylate groups.

  • A π-conjugated bridge , the vinyl linkage that connects the donor and acceptor.

This arrangement facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, a phenomenon that underpins their use in a wide array of applications, including fluorescent dyes, non-linear optics (NLO), and optoelectronic devices.[1] The efficiency of this charge transfer, and thus the material's properties, is intrinsically linked to the molecule's conformation and solid-state packing.

Molecular Structure and Conformation

The definitive method for elucidating the precise three-dimensional arrangement of atoms and the intermolecular interactions in the solid state is single-crystal X-ray diffraction (XRD).

Crystallographic Data

A single-crystal XRD study of Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate has confirmed its molecular structure and provided detailed insights into its crystal packing.[1][2] The key crystallographic parameters are summarized below.

ParameterValueSource
Crystal SystemTriclinic[1]
Space GroupP-1[1][2]
CCDC Number857943

The triclinic crystal system and P-1 space group indicate a centrosymmetric packing arrangement in the crystal lattice.

Conformational Insights from XRD

The crystal structure reveals a nearly planar conformation of the molecule. This planarity is crucial for maximizing the overlap of π-orbitals across the conjugated bridge, which in turn enhances the intramolecular charge transfer characteristics.

The packing of these molecules within the crystal lattice is stabilized by intermolecular C-H···π interactions. In this arrangement, the donor end of one molecule interacts with the acceptor end of a neighboring molecule, forming layers. These layers further stack in a head-to-tail fashion, creating a stable three-dimensional structure.[1]

Synthesis and Characterization

The synthesis of D-π-A chromophores like Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate is typically achieved through a straightforward condensation reaction.

Synthetic Protocol: Knoevenagel Condensation

The most common and efficient route for synthesizing the title compound is the Knoevenagel condensation of 4-(dimethylamino)benzaldehyde with an active methylene compound, in this case, ethyl 2-cyanoacetate.[1][2]

Experimental Protocol:

  • Reactant Dissolution: 4-(dimethylamino)benzaldehyde and ethyl 2-cyanoacetate are dissolved in a suitable solvent, such as ethanol or a methanol/acetone mixture.[2]

  • Catalyst Addition: A catalytic amount of a weak base, such as piperidine, is added to the solution to facilitate the reaction.

  • Reaction: The mixture is stirred, often at room temperature or with gentle heating, to drive the condensation. The reaction proceeds via the formation of a carbanion from ethyl 2-cyanoacetate, which then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the final product.

  • Crystallization: The product is typically isolated via slow evaporation of the solvent or by cooling the reaction mixture to induce crystallization, yielding single crystals suitable for analysis.[1][2]

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process 4-(dimethylamino)benzaldehyde 4-(dimethylamino)benzaldehyde Condensation Knoevenagel Condensation 4-(dimethylamino)benzaldehyde->Condensation Ethyl 2-cyanoacetate Ethyl 2-cyanoacetate Ethyl 2-cyanoacetate->Condensation Solvent Methanol/Acetone Solvent->Condensation Catalyst Piperidine Catalyst->Condensation Crystallization Slow Evaporation / Cooling Condensation->Crystallization Product Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate Crystals Crystallization->Product

Caption: Synthetic workflow for Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate.

Spectroscopic Characterization

The identity and purity of the synthesized compound are confirmed using a suite of spectroscopic techniques.

Workflow for Structural Verification:

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Synthesized_Product Synthesized Compound NMR 1H & 13C NMR Synthesized_Product->NMR Proton/Carbon Environment FTIR FTIR Spectroscopy Synthesized_Product->FTIR Functional Groups MS Mass Spectrometry Synthesized_Product->MS Molecular Weight UVVis UV-Vis Spectroscopy Synthesized_Product->UVVis Electronic Transitions Result Verified Molecular Structure NMR->Result FTIR->Result MS->Result UVVis->Result

Caption: Workflow for the spectroscopic verification of the molecular structure.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to confirm the connectivity of atoms in the molecule. The spectra provide information on the chemical environment of each proton and carbon atom.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the characteristic functional groups present in the molecule, such as the cyano (-C≡N) stretch, the carbonyl (C=O) stretch of the ester, and the C=C double bond stretches of the acrylate and aromatic ring.[1]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[1]

  • UV-Visible Spectroscopy: The UV-Vis absorption spectrum reveals the electronic transitions within the molecule. For D-π-A systems, the spectrum is characterized by an intense absorption band at a long wavelength, corresponding to the intramolecular charge transfer from the donor to the acceptor.[1]

Conclusion

While a detailed structural analysis of Ethyl 3-(4-(dimethylamino)phenyl)acrylate remains an area for future research, the comprehensive data available for its cyano-analog provides a robust foundation for understanding this class of molecules. The study of Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate demonstrates the powerful synergy of synthesis, single-crystal X-ray diffraction, and spectroscopy in elucidating the structure-property relationships that govern the behavior of D-π-A chromophores. The established protocols for its synthesis and characterization serve as a validated roadmap for the investigation of related compounds, paving the way for the rational design of new materials with tailored optical and electronic properties.

References

  • D. Joseph, S. P. Thomas, M. V. George, K. George, and S. Mathew, "Growth of ethyl 2-cyano 3-(4-(dimethylamino) phenyl) acrylate single crystal and its structural, optical, thermal and electrical characterisations," Phase Transitions, vol. 89, no. 5, pp. 481-492, 2016. [Online]. Available: [Link]

  • PubChem, "Ethyl 2-Cyano-3-[4-(dimethylamino)phenyl]acrylate," National Center for Biotechnology Information. [Online]. Available: [Link]

  • A. A. M. El-Sattar, "Synthesis and Radical Copolymerization of Ethyl Acrylate and Butyl Acrylate with N-[4-N'-(Phenylamino-carbonyl) phenyl] maleimide," International Journal of Polymeric Materials and Polymeric Biomaterials, vol. 64, no. 14, pp. 741-748, 2015. [Online]. Available: [Link]

  • S. Kumar, et al., "Growth of ethyl 2-cyano 3-(4-(dimethylamino) phenyl) acrylate single crystal and its structural, optical, thermal and electrical characterisations," ResearchGate, 2016. [Online]. Available: [Link]

Sources

An In-depth Technical Guide to the Quantum Yield and Fluorescence Lifetime of Ethyl 3-(4-(dimethylamino)phenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ethyl 3-(4-(dimethylamino)phenyl)acrylate (EDAPA) is a derivative of cinnamic acid, a class of compounds recognized for their diverse biological activities and applications in material science. The presence of the electron-donating dimethylamino group and the electron-withdrawing acrylate moiety suggests the potential for interesting photophysical properties, including fluorescence. This guide provides a comprehensive overview of the theoretical underpinnings and practical methodologies for characterizing the fluorescence quantum yield and lifetime of EDAPA. While specific experimental data for this exact molecule is not extensively published, we will draw upon the behavior of structurally similar compounds and established photophysical principles to provide a robust framework for its investigation. This document is intended to serve as a detailed protocol and interpretive guide for researchers exploring the utility of EDAPA in fluorescence-based applications.

Introduction to this compound (EDAPA)

This compound, with the CAS Number 1552-97-2, is a molecule of interest due to its structural resemblance to other "push-pull" chromophores. These systems, characterized by an electron-donating group connected to an electron-withdrawing group through a conjugated π-system, often exhibit significant intramolecular charge transfer (ICT) upon photoexcitation.[1] This ICT character is a key determinant of their fluorescence properties, including their sensitivity to the local environment.

The dimethylamino group in EDAPA acts as a potent electron donor, while the ethyl acrylate group functions as an electron acceptor. This electronic arrangement makes EDAPA a candidate for applications as a fluorescent probe, where changes in its emission characteristics can report on the polarity or viscosity of its microenvironment. Furthermore, such compounds are valuable intermediates in the synthesis of more complex fluorescent dyes and functional materials.

Core Photophysical Concepts: Quantum Yield and Fluorescence Lifetime

Before delving into experimental protocols, it is crucial to understand the two key parameters that define a fluorophore's emission: quantum yield and fluorescence lifetime.

  • Fluorescence Quantum Yield (Φf): This is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1] A quantum yield of 1.0 indicates that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency. In practice, non-radiative decay pathways (such as internal conversion and intersystem crossing) compete with fluorescence, leading to quantum yields less than 1.0.

  • Fluorescence Lifetime (τ): This is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon.[2] The fluorescence lifetime is an intrinsic property of a fluorophore in a specific environment and is typically on the nanosecond timescale.[2] It is sensitive to factors that quench fluorescence, such as the presence of certain molecules or changes in the local environment that promote non-radiative decay.

The relationship between these parameters is governed by the radiative (kr) and non-radiative (knr) decay rates from the excited state:

Φf = kr / (kr + knr)

τ = 1 / (kr + knr)

From these equations, it is clear that both quantum yield and lifetime are dependent on the same decay processes.

Expected Photophysical Behavior of EDAPA

While specific data for EDAPA is limited, we can infer its likely behavior from studies on analogous compounds. For instance, Ethyl 2-cyano-3-(4-dimethylaminophenyl)acrylate, a structurally similar molecule, exhibits a quantum yield of 0.026 in acetonitrile.[3] The presence of the cyano group in this analog likely enhances the electron-withdrawing nature of the acceptor moiety.

The fluorescence of molecules like EDAPA is expected to be highly sensitive to solvent polarity.[4] In non-polar solvents, a locally excited (LE) state is typically favored, often resulting in higher quantum yields and shorter lifetimes. As solvent polarity increases, the charge-separated ICT state becomes more stabilized, leading to a red-shift (bathochromic shift) in the emission spectrum.[5][6][7] This stabilization of the ICT state can also open up non-radiative decay pathways, such as twisting around the single bond between the phenyl ring and the acrylic group, a phenomenon known as Twisted Intramolecular Charge Transfer (TICT).[8] The formation of a TICT state is often associated with a significant decrease in fluorescence quantum yield.

Quantitative Data Summary (Hypothetical based on Analogs)

The following table presents hypothetical, yet expected, photophysical data for EDAPA in various solvents, based on the behavior of similar push-pull chromophores. These values serve as a benchmark for researchers undertaking the experimental characterization of this molecule.

SolventPolarity IndexExpected λabs (nm)Expected λem (nm)Expected Quantum Yield (Φf)Expected Lifetime (τ, ns)
Cyclohexane0.2~380~450~0.5~2.0
Toluene2.4~385~480~0.3~1.5
Dichloromethane3.1~390~510~0.1~1.0
Acetonitrile5.8~395~540~0.05~0.8
Ethanol4.3~395~550~0.03~0.6

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the accurate determination of the fluorescence quantum yield and lifetime of EDAPA.

Measurement of Fluorescence Quantum Yield

The relative method, which compares the fluorescence of the sample to a well-characterized standard, is the most common and accessible approach for determining Φf.

Protocol:

  • Selection of a Reference Standard: Choose a reference standard with a known quantum yield and an absorption/emission profile that overlaps with EDAPA. For emission in the blue-green region, Quinine Sulfate in 0.1 M H2SO4 (Φf = 0.54) is a suitable choice.

  • Preparation of Solutions:

    • Prepare a stock solution of EDAPA in the solvent of interest.

    • Prepare a series of dilutions of both EDAPA and the reference standard in the same solvent (or the specified solvent for the standard).

    • The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Spectroscopic Measurements:

    • Using a UV-Vis spectrophotometer, measure the absorbance of all solutions at the chosen excitation wavelength.

    • Using a spectrofluorometer, record the fluorescence emission spectra of all solutions, exciting at the same wavelength used for the absorbance measurements. Ensure the excitation and emission slits are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the emission spectra for both the EDAPA solutions and the reference standard solutions.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.

    • The quantum yield of EDAPA (Φf,sample) is calculated using the following equation:

      Φf,sample = Φf,ref * (msample / mref) * (ηsample2 / ηref2)

      Where:

      • Φf,ref is the quantum yield of the reference.

      • msample and mref are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively.

      • ηsample and ηref are the refractive indices of the sample and reference solvents, respectively.

Measurement of Fluorescence Lifetime

Time-Correlated Single-Photon Counting (TCSPC) is the gold standard for measuring fluorescence lifetimes in the nanosecond range.[9]

Protocol:

  • Instrument Setup:

    • Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond diode laser or a Ti:Sapphire laser with a pulse picker) and a sensitive, high-speed detector (e.g., a photomultiplier tube or a single-photon avalanche diode).

    • Select an excitation wavelength where EDAPA has significant absorbance.

  • Sample Preparation:

    • Prepare a dilute solution of EDAPA in the solvent of interest. The concentration should be low enough to avoid aggregation and re-absorption effects.

  • Data Acquisition:

    • Acquire the Instrument Response Function (IRF) by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample.

    • Replace the scattering solution with the EDAPA sample and acquire the fluorescence decay curve. Collect photons until the peak of the decay has a sufficient number of counts (typically >10,000) for good statistical accuracy.

  • Data Analysis:

    • Use deconvolution software to fit the experimental fluorescence decay data, taking into account the measured IRF.

    • Fit the decay to a multi-exponential model:

      I(t) = Σ αi * exp(-t/τi)

      Where I(t) is the intensity at time t, αi is the pre-exponential factor for the ith component, and τi is the lifetime of the ith component.

    • For a simple system, a single-exponential decay (i=1) is expected. The goodness of the fit is assessed by examining the chi-squared (χ²) value (which should be close to 1.0) and the randomness of the weighted residuals.

Visualization of Experimental Workflows and Photophysical Processes

Jablonski Diagram for EDAPA

The following diagram illustrates the key photophysical processes involved in the absorption and emission of light by EDAPA.

Jablonski S0 S₀ (Ground State) S1 S₁ (First Excited State) S0->S1 Absorption S1_ICT S₁ (ICT State) S1->S1_ICT Solvent Relaxation S1_ICT->S0 Fluorescence S1_ICT->S0 Internal Conversion (IC) T1 T₁ (Triplet State) S1_ICT->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence

Caption: Jablonski diagram illustrating the photophysical pathways for EDAPA.

Workflow for Quantum Yield Determination

This diagram outlines the procedural flow for measuring the relative fluorescence quantum yield.

Quantum_Yield_Workflow start Start prep Prepare Dilutions (Sample & Reference) start->prep abs Measure Absorbance (UV-Vis) prep->abs fluor Measure Fluorescence (Spectrofluorometer) abs->fluor integrate Integrate Emission Spectra fluor->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield using Relative Formula plot->calculate end End calculate->end

Caption: Workflow for relative fluorescence quantum yield measurement.

Workflow for Fluorescence Lifetime Measurement

This diagram illustrates the steps involved in a TCSPC experiment.

Lifetime_Workflow start Start setup TCSPC System Setup start->setup sample_prep Prepare Dilute Sample setup->sample_prep irf Acquire Instrument Response Function (IRF) decay Acquire Fluorescence Decay Curve irf->decay sample_prep->irf analysis Deconvolution Analysis (Fit Decay to Model) decay->analysis result Obtain Fluorescence Lifetime (τ) analysis->result end End result->end

Caption: Workflow for fluorescence lifetime measurement via TCSPC.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the characterization of the quantum yield and fluorescence lifetime of this compound. By understanding the underlying photophysical principles and following the detailed experimental protocols, researchers can obtain high-quality, reproducible data. The expected sensitivity of EDAPA's fluorescence to its environment suggests its potential as a polarity-sensitive probe.

Future work should focus on the experimental validation of the hypotheses presented here, including a systematic study of the solvatochromic behavior of EDAPA. Further investigations could also explore its application in biological imaging or as a building block for novel functional materials. The methodologies outlined in this document provide a solid foundation for these future endeavors.

References

  • El-Zeiny, M. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-and-Spectral-Characterisation-of-(E)-3-(3-El-Zeiny/135502c3329f635f795738a9d150242a129d2822]([Link]

  • Evident Scientific. Solvent Effects on Fluorescence Emission. Evident Scientific. [Link]

  • ResearchGate. (2018). Growth of ethyl 2-cyano 3-(4-(dimethylamino) phenyl) acrylate single crystal and its structural, optical, thermal and electrical characterisations. ResearchGate. [Link]

  • PubChem. Ethyl 2-Cyano-3-[4-(dimethylamino)phenyl]acrylate. PubChem. [Link]

  • MDPI. (2018). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. MDPI. [Link]

  • Al-Awaida, W., et al. (2021). Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). National Institutes of Health (NIH). [Link]

  • Baruah, M., et al. (2006). Solvent and pH Dependent Fluorescent Properties of a Dimethylaminostyryl Borondipyrromethene Dye in Solution. Lirias. [Link]

  • Wang, L., et al. (2023). Chemical Regulation of Fluorescence Lifetime. PubMed Central. [Link]

  • Zhang, Z., et al. (2024). Chemical fluorophores for fluorescence lifetime imaging. PubMed Central. [Link]

  • Patel, C. B., et al. (2007). Synthesis and Radical Copolymerization of Ethyl Acrylate and Butyl Acrylate with N-[4-N'-(Phenylamino-carbonyl) phenyl] maleimide. ResearchGate. [Link]

  • Jameson, D. M. (2014). Fluorescence Lifetime Measurements and Biological Imaging. PubMed Central. [Link]

  • Nadeau, V., et al. (2022). Characterization of fluorescence lifetime of organic fluorophores for molecular imaging in the SWIR window. bioRxiv. [Link]

  • Sastikumar, D., & Masilamani, V. (1996). Influence of solvents on amplified spontaneous emission characteristics of 7-diethylamino-4-methylcoumarin. Indian Academy of Sciences. [Link]

  • ResearchGate. (2014). Solvents effect on the absorption and fluorescence spectra of 7-diethylamino-3-thenoylcoumarin: Evaluation and correlation between solvatochromism and solvent polarity parameters. ResearchGate. [Link]

  • Patil, S., et al. (2015). Solvents effect on the absorption and fluorescence spectra of 7-diethylamino-3-thenoylcoumarin: evaluation and correlation between solvatochromism and solvent polarity parameters. PubMed. [Link]

Sources

An In-depth Technical Guide to the Thermal Properties of Ethyl 3-(4-(dimethylamino)phenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 16, 2026

Abstract

This technical guide provides a comprehensive overview of the thermal properties of Ethyl 3-(4-(dimethylamino)phenyl)acrylate (CAS No. 1552-97-2), a key intermediate in organic synthesis with significant applications in the pharmaceutical and materials science sectors. While direct, experimentally determined thermal data for this specific compound is limited in publicly accessible literature, this guide synthesizes available information, presents data from structurally analogous compounds, and provides detailed, field-proven experimental protocols for its full thermal characterization. The subsequent sections will delve into the known stability, predicted thermal behavior based on related structures, and the authoritative methodologies for determining its melting point, boiling point, and decomposition profile using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This guide is intended to equip researchers and drug development professionals with the necessary knowledge to handle, process, and evaluate the thermal stability of this important chemical entity.

Introduction: The Significance of this compound

This compound is a substituted cinnamate derivative featuring a dimethylamino electron-donating group on the phenyl ring and an ethyl acrylate functional group. This unique combination of a polymerizable moiety and an electron-rich aromatic system makes it a valuable building block in various synthetic pathways. Its applications are notably diverse, ranging from the synthesis of beta-blockers in the pharmaceutical industry to the preparation of fluorescent dyes and liquid crystal materials.

The thermal stability of such an intermediate is a critical parameter that dictates its suitability for various applications, particularly in drug development and manufacturing.[1] Understanding the thermal properties is paramount for:

  • Reaction Condition Optimization: Knowledge of decomposition temperatures prevents unwanted degradation during synthesis, ensuring higher yields and purity of the final product.

  • Storage and Handling: Establishing the thermal stability profile is crucial for defining appropriate storage conditions to maintain the compound's integrity over time.

  • Process Safety: Identifying exothermic or endothermic events and their onset temperatures is vital for preventing thermal runaway reactions and ensuring safe manufacturing processes.

  • Formulation Development: For pharmaceutical applications, the thermal behavior of an active pharmaceutical ingredient (API) or intermediate influences the choice of excipients and the manufacturing process of the final dosage form.

This guide will provide a detailed framework for understanding and determining the key thermal characteristics of this compound.

Thermal Properties Profile

A key piece of available information is the qualitative assessment of its stability. According to chemical supplier ChemShuttle, the compound exhibits "moderate thermal stability below 50 °C". This suggests that for prolonged storage and in the absence of other stabilizing or destabilizing factors, maintaining the compound at or below this temperature is advisable.

To provide a more quantitative, albeit comparative, understanding, the following table summarizes the available data for the target compound and two structurally related molecules. This comparative approach allows for informed estimations of its thermal behavior.

PropertyThis compoundEthyl 2-cyano-3-[4-(dimethylamino)phenyl]acrylateEthyl (E)-3-(4-methoxyphenyl)acrylate
CAS Number 1552-97-214394-77-524393-56-4
Molecular Formula C₁₃H₁₇NO₂C₁₄H₁₆N₂O₂C₁₂H₁₄O₃
Molecular Weight 219.28 g/mol 244.29 g/mol 206.24 g/mol
Melting Point (°C) Not ReportedNot explicitly stated, but studied as a crystal49 - 76
Thermal Stability Moderate stability below 50 °CStable up to 150 °C (based on TG/DTA)[2]Not Reported

Data for analogous compounds are sourced from various chemical databases and research articles.[2][3][4]

The presence of the electron-donating dimethylamino group is expected to influence the thermal stability of the acrylate system. The comparison with the cyano-substituted analogue, which shows stability up to 150 °C, suggests that this compound is likely to have a decomposition temperature significantly above its recommended storage temperature.[2] The methoxy-substituted analogue provides a reasonable estimate for the melting point, suggesting that the target compound is likely a solid at room temperature.[3][4]

To ascertain the precise thermal properties, experimental determination is essential. The following sections provide detailed protocols for these analyses.

Experimental Protocols for Thermal Characterization

The following protocols describe the standard, authoritative methodologies for determining the thermal properties of a fine chemical intermediate like this compound.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the thermal stability and decomposition profile of a compound.

Experimental Workflow:

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument Setup cluster_analysis Data Acquisition & Analysis start Weigh 5-10 mg of This compound pan Place in an alumina crucible start->pan instrument Place crucible in TGA instrument pan->instrument purge Purge with N₂ gas (e.g., 20 mL/min) instrument->purge program Set temperature program: - Equilibrate at 30 °C - Ramp at 10 °C/min to 600 °C purge->program run Initiate TGA run program->run record Record mass loss vs. temperature run->record plot Plot thermogram (% weight vs. Temp) record->plot analyze Determine onset of decomposition and residue mass plot->analyze

Caption: Workflow for Thermogravimetric Analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into a clean, tared TGA crucible (alumina or platinum is recommended).

  • Instrument Setup:

    • Place the sample crucible into the TGA instrument's autosampler or manual holder.

    • Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Program the instrument with the desired temperature profile. A standard method for initial screening is to equilibrate at 30 °C, followed by a linear heating ramp of 10 °C/min up to a final temperature of around 600 °C.

  • Data Acquisition:

    • Initiate the temperature program. The instrument will continuously record the sample's mass as a function of temperature.

  • Data Analysis:

    • Plot the resulting data as a thermogram, with temperature on the x-axis and the percentage of initial mass on the y-axis.

    • The onset temperature of decomposition is determined from the point of significant mass loss. The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

    • The percentage of mass remaining at the end of the experiment provides information about any non-volatile residue.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transitions, and crystallization, as well as to quantify the enthalpy of these transitions.

Experimental Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Instrument Setup cluster_analysis Data Acquisition & Analysis start Weigh 2-5 mg of This compound pan Place in an aluminum DSC pan and hermetically seal start->pan instrument Place sample and reference pans in DSC cell pan->instrument purge Purge with N₂ gas (e.g., 50 mL/min) instrument->purge program Set temperature program: - Equilibrate at 25 °C - Ramp at 10 °C/min to 200 °C purge->program run Initiate DSC run program->run record Record heat flow vs. temperature run->record plot Plot thermogram (Heat Flow vs. Temp) record->plot analyze Identify and quantify thermal events (e.g., melting point) plot->analyze

Caption: Workflow for Differential Scanning Calorimetry.

Step-by-Step Protocol:

  • Sample Preparation:

    • Weigh 2-5 mg of the sample into a tared aluminum DSC pan.

    • Hermetically seal the pan using a sample press to ensure a closed system, which is important for preventing volatilization before a boiling point is reached.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sealed sample pan and the reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of approximately 50 mL/min.

    • Program the instrument with a suitable temperature profile. For determining the melting point, a ramp from room temperature (e.g., 25 °C) to a temperature above the expected melting point (e.g., 200 °C) at a rate of 10 °C/min is typical.

  • Data Acquisition:

    • Start the temperature program. The instrument will measure the differential heat flow between the sample and the reference.

  • Data Analysis:

    • Plot the heat flow (in mW or W/g) against temperature.

    • Endothermic events, such as melting, will appear as peaks. The melting point is typically taken as the onset or peak temperature of the melting endotherm.

    • The area under the peak can be integrated to determine the enthalpy of fusion (ΔHfus).

Causality and Trustworthiness in Experimental Design

The choice of experimental parameters in both TGA and DSC is critical for obtaining accurate and reliable data.

  • Heating Rate: A heating rate of 10 °C/min is a standard practice for initial screening as it provides a good balance between resolution and experimental time. Slower heating rates can provide better resolution of thermal events that occur close together, while faster rates may shift transition temperatures to higher values.

  • Inert Atmosphere: The use of a nitrogen atmosphere in both TGA and DSC is crucial to prevent thermo-oxidative degradation. For a comprehensive analysis, a subsequent TGA run in an air atmosphere can be performed to study the compound's stability in the presence of oxygen.

  • Sample Mass: The recommended sample masses (5-10 mg for TGA, 2-5 mg for DSC) are chosen to ensure that the thermal events are detectable without causing significant thermal gradients within the sample, which could lead to peak broadening and inaccuracies.

  • Sealed Pans in DSC: Hermetically sealing the DSC pans is essential to prevent mass loss due to sublimation or evaporation before the melting or boiling point is reached. This ensures that the measured heat flow is solely due to the thermal transitions of the sample.

By adhering to these well-established protocols, the generated data will be robust, reproducible, and trustworthy, forming a solid basis for further research and development activities.

Conclusion

While a complete, experimentally verified thermal profile for this compound is not yet fully documented in the public domain, this guide provides a comprehensive framework for its characterization. The qualitative information on its moderate stability below 50 °C, coupled with comparative data from structurally similar compounds, offers valuable preliminary insights. The detailed TGA and DSC protocols presented herein provide the necessary tools for researchers to definitively determine the thermal properties of this important synthetic intermediate. A thorough understanding of its thermal behavior is indispensable for its safe and effective use in the synthesis of pharmaceuticals and advanced materials.

References

  • PubChem. (n.d.). Ethyl 3-(4-methoxyphenyl)acrylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Spectroscopy International. (2017). Ethyl(E)-3-(4-methoxyphenyl)acrylate. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Growth of ethyl 2-cyano 3-(4-(dimethylamino) phenyl) acrylate single crystal and its structural, optical, thermal and electrical characterisations. Retrieved from [Link]

  • ResearchGate. (n.d.). Growth of ethyl 2-cyano 3-(4-(dimethylamino) phenyl) acrylate single crystal and its structural, optical, thermal and electrical characterisations | Request PDF. Retrieved from [Link]

  • European Pharmaceutical Review. (2005, November 11). Why is thermal analysis important to the industry? Retrieved from [Link]

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An In-depth Technical Guide to the Electrochemical Behavior of Ethyl 3-(4-(dimethylamino)phenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the electrochemical behavior of Ethyl 3-(4-(dimethylamino)phenyl)acrylate, a molecule of significant interest in organic synthesis, materials science, and pharmaceutical development. As a donor-π-acceptor (D-π-A) system, its redox properties are fundamental to its reactivity and potential applications. This document moves beyond a simple recitation of facts to provide a causal understanding of its electrochemical characteristics, grounded in established principles and supported by data from analogous systems.

Introduction: The Significance of a Donor-π-Acceptor Architecture

This compound belongs to the class of compounds known as Michler's hydrol analogs, characterized by a potent electron-donating dimethylamino group connected to an electron-accepting acrylate moiety through a phenyl-vinyl π-conjugated bridge. This molecular architecture facilitates intramolecular charge transfer (ICT), a phenomenon that governs its optical, electronic, and electrochemical properties. The dimethylamino group serves as a strong electron donor, while the ethyl acrylate group functions as an electron acceptor, making the molecule susceptible to both oxidation and reduction at distinct potentials. Understanding the electrochemical behavior of this molecule is crucial for its application in areas such as the synthesis of novel materials, development of fluorescent probes, and as an intermediate in the preparation of pharmacologically active compounds.[1]

Core Electrochemical Characteristics: A Multi-faceted Redox Profile

The electrochemical profile of this compound is dominated by the redox activities of its constituent functional groups: the oxidation of the dimethylamino-substituted phenyl ring and the reduction of the acrylate moiety.

Anodic Behavior: Oxidation of the Dimethylamino Phenyl Group

The tertiary aromatic amine functionality is the primary site of oxidation. The nitrogen lone pair readily donates electron density into the aromatic π-system, lowering the oxidation potential. The general mechanism for the anodic oxidation of tertiary aromatic amines involves a one-electron transfer to form a radical cation.[2][3]

Anodic_Oxidation Molecule This compound RadicalCation Radical Cation (Initial Oxidation Product) Molecule->RadicalCation -e⁻ (Anode) Dimer Dimeric Species (e.g., Benzidine-type) RadicalCation->Dimer Coupling Reaction FurtherOxidation Further Oxidation Products Dimer->FurtherOxidation -ne⁻

Caption: Anodic oxidation pathway of this compound.

This initial oxidation step can be reversible or irreversible depending on the stability of the formed radical cation and the reaction conditions, such as the solvent and scan rate in cyclic voltammetry. In many cases, the radical cation is highly reactive and can undergo subsequent chemical reactions, most commonly a coupling reaction (dimerization) to form benzidine-type structures. This follow-up reaction renders the overall oxidation process irreversible.

Cathodic Behavior: Reduction of the Acrylate Moiety

The ethyl acrylate portion of the molecule is an α,β-unsaturated ester, which is a reducible functional group. The electrochemical reduction of acrylates typically involves the transfer of electrons to the carbon-carbon double bond.[1] The reduction potential is influenced by the electron-donating nature of the dimethylamino phenyl group, which would be expected to make the reduction more difficult (i.e., occur at a more negative potential) compared to unsubstituted ethyl acrylate.

The reduction process can proceed via a one- or two-electron pathway, often involving protonation steps, especially in protic media. In aprotic solvents, the initial step is the formation of a radical anion.

Cathodic_Reduction Molecule This compound RadicalAnion Radical Anion Molecule->RadicalAnion +e⁻ (Cathode) Dianion Dianion RadicalAnion->Dianion +e⁻ ReducedProduct Reduced Product (e.g., after protonation) Dianion->ReducedProduct +2H⁺ (from solvent/electrolyte)

Caption: Cathodic reduction pathway of this compound.

Experimental Analysis: Cyclic Voltammetry Protocol

Cyclic voltammetry (CV) is a powerful technique to investigate the electrochemical behavior of this compound. A typical experimental setup and protocol are outlined below.

Materials and Equipment
  • Potentiostat/Galvanostat: Equipped with software for data acquisition and analysis.

  • Electrochemical Cell: A three-electrode cell.

  • Working Electrode (WE): Glassy carbon electrode (GCE) is a common choice for organic electrochemistry.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode. For non-aqueous systems, a pseudo-reference electrode like a silver wire can be used, but it should be calibrated against a standard redox couple like Ferrocene/Ferrocenium (Fc/Fc⁺).[4]

  • Counter Electrode (CE): Platinum wire or foil.

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM), freshly distilled and dried.[5]

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP), recrystallized and dried under vacuum.[5]

  • Analyte: this compound, typically at a concentration of 1-10 mM.

  • Inert Gas: High purity Argon or Nitrogen for deaeration.

Step-by-Step Experimental Procedure
  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

    • Sonnicate the electrode in the solvent for a few minutes to remove any residual polishing material.

    • Dry the electrode under a stream of inert gas.

  • Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent.

    • Prepare a stock solution of this compound in the electrolyte solution.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared electrodes.

    • Add the electrolyte solution to the cell.

    • Deaerate the solution by bubbling with a gentle stream of inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution during the experiment.

    • Record a background cyclic voltammogram of the electrolyte solution to determine the potential window.

    • Add the analyte stock solution to the cell to achieve the desired concentration.

    • Record the cyclic voltammogram of the analyte. Start the potential sweep from the open-circuit potential towards the positive (for oxidation) or negative (for reduction) direction. A typical scan rate is 100 mV/s.[6]

    • Perform scans at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the reversibility and kinetics of the electrochemical processes.

    • After the experiment, add a small amount of a standard, such as ferrocene, to the solution and record its cyclic voltammogram to calibrate the potential of the reference electrode.[5]

Data Interpretation and Expected Results

The resulting cyclic voltammogram will be a plot of current versus potential.

  • Oxidation Peak: An anodic peak will be observed at a positive potential, corresponding to the oxidation of the dimethylamino phenyl group. The peak potential (Epa) will provide information about the ease of oxidation.

  • Reduction Peak: A cathodic peak will be observed at a negative potential, corresponding to the reduction of the acrylate moiety. The peak potential (Epc) will indicate the ease of reduction.

  • Reversibility: For a reversible one-electron process, the separation between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) should be close to 59 mV at room temperature, and the ratio of the peak currents (ipa/ipc) should be close to unity. A larger ΔEp and an ipa/ipc ratio different from one suggest a quasi-reversible or irreversible process.

  • Effect of Scan Rate: For a diffusion-controlled process, the peak current should be proportional to the square root of the scan rate.

Table 1: Predicted and Comparative Electrochemical Data

ParameterPredicted/Comparative ValueRationale/Reference
Oxidation Potential (Epa) Moderately low positive potentialThe strong electron-donating dimethylamino group facilitates oxidation. Expected to be lower than that of its cyano-substituted analog.
Reduction Potential (Epc) Negative potentialThe acrylate group is reducible, but the electron-donating substituent makes it less favorable.
HOMO Level Relatively highConsistent with the ease of oxidation of the electron-rich system.
LUMO Level Relatively lowConsistent with the presence of the electron-accepting acrylate group.

Mechanistic Insights and Potential Applications

The electrochemical behavior of this compound opens avenues for several applications.

  • Electropolymerization: The presence of a polymerizable acrylate group and an electroactive aromatic ring suggests the possibility of electrochemical polymerization.[7] Anodic oxidation could initiate polymerization through the formation of radical cations, leading to the formation of a conductive or functional polymer film on the electrode surface.

Electropolymerization cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Monomer Monomer RadicalCation Radical Cation Monomer->RadicalCation -e⁻ (Anode) RadicalCation2 Radical Cation DimerRadical Dimer Radical Cation RadicalCation2->DimerRadical + Monomer Monomer2 Monomer ... ... DimerRadical->... + n Monomer PolymerChain Growing Polymer Chain Polymer Polymer Film PolymerChain->Polymer e.g., Coupling

Caption: Proposed mechanism for electropolymerization.

  • Redox-active Materials: The reversible or quasi-reversible redox behavior could be exploited in the design of materials for electronic devices, sensors, or as redox mediators in catalysis.

  • Synthetic Electrochemistry: Controlled potential electrolysis can be used to selectively oxidize or reduce the molecule to synthesize new derivatives that might be difficult to obtain through conventional chemical methods.

Conclusion

The electrochemical behavior of this compound is a rich and complex subject, defined by the interplay of its electron-donating and -accepting moieties. While direct experimental data remains to be extensively published, a thorough understanding can be constructed from the well-established principles of organic electrochemistry and by drawing comparisons with structurally similar molecules. This guide provides a foundational framework for researchers to design and interpret electrochemical experiments involving this versatile compound, paving the way for its innovative application in various scientific and technological fields. Further experimental investigation is warranted to precisely quantify its redox potentials and to fully elucidate the mechanisms of its electrochemical transformations.

References

  • Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments. [Link]

  • Cyclic voltammetry in acetonitrile (0.1 M Bu 4 NBF 4 ) at a scan rate of 100 mV s - 1. ResearchGate. [Link]

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"potential applications of Ethyl 3-(4-(dimethylamino)phenyl)acrylate in materials science"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Applications of Ethyl 3-(4-(dimethylamino)phenyl)acrylate in Materials Science

Abstract

This compound is a versatile organic molecule characterized by a unique combination of functional groups: a polymerizable acrylate, a photoactive cinnamate-like core, and an electron-donating dimethylamino group. This structure positions it as a promising building block in materials science. This guide explores the fundamental properties of this compound and provides a technical overview of its potential applications in the development of advanced functional materials. We will delve into its potential as a fluorescent monomer for creating luminescent polymers, its role as a chromophore for nonlinear optical materials, its utility in photoresponsive liquid crystal formulations, and its application as a monomer in specialty polymer synthesis. This document is intended for researchers and professionals in materials science and drug development, offering insights into the synthesis, characterization, and application of this high-potential compound.

Molecular Structure and Physicochemical Properties

This compound is an organic compound with the chemical formula C13H17NO2. It is a pale yellow liquid with a characteristic aromatic ester scent. The molecule's structure is key to its functionality:

  • Donor-π-Acceptor (D-π-A) System: The electron-donating dimethylamino group (-N(CH3)2) and the electron-withdrawing acrylate group (-CH=CH-COOEt) are connected by a phenyl ring, forming a classic D-π-A architecture. This intramolecular charge transfer character is the foundation for its interesting optical properties.

  • Polymerizable Acrylate Group: The ethyl acrylate moiety provides a reactive double bond that can readily undergo polymerization, allowing for its incorporation into polymer chains.

  • Cinnamate-like Core: The central phenyl acrylate structure is similar to that of cinnamic acid derivatives, which are known for their use in liquid crystals and photo-crosslinkable materials.[1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1552-97-2
Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
Appearance Pale yellow liquid
Solubility Moderately soluble in organic solvents like ethyl acetate and dichloromethane.
Proposed Synthesis Workflow

A common method for synthesizing cinnamate derivatives involves the condensation of an aromatic aldehyde with a compound containing an active methylene group. A plausible synthesis route for this compound is the Knoevenagel condensation of 4-(dimethylamino)benzaldehyde with ethyl acetate in the presence of a base.

cluster_reactants Reactants cluster_conditions Conditions 4-dimethylaminobenzaldehyde 4-(dimethylamino)benzaldehyde Reaction Knoevenagel Condensation 4-dimethylaminobenzaldehyde->Reaction Ethyl acetate Ethyl acetate Ethyl acetate->Reaction Base Base (e.g., Sodium ethoxide) Base->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Product This compound Reaction->Product

Caption: Proposed synthesis of this compound.

Application in Fluorescent Materials

The D-π-A structure of this compound suggests that it will exhibit fluorescence. The dimethylamino group enhances photophysical properties through intramolecular charge transfer.[4] As a fluorescent acrylic monomer, it can be incorporated into polymer systems to create intrinsically fluorescent materials.[]

Causality of Fluorescence

Upon absorption of a photon of appropriate energy, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In D-π-A systems, the HOMO is typically localized on the donor (dimethylamino group) and the LUMO on the acceptor (acrylate group). The subsequent relaxation of the electron to the ground state can occur via the emission of a photon, resulting in fluorescence. The solvent polarity can influence the emission wavelength due to the change in dipole moment upon excitation.

Experimental Protocol: Synthesis of a Fluorescent Copolymer

This protocol describes the free-radical copolymerization of this compound with a non-fluorescent monomer like methyl methacrylate (MMA) to create a fluorescent polymer.

Materials:

  • This compound

  • Methyl methacrylate (MMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN) as initiator

  • Anhydrous tetrahydrofuran (THF) as solvent

Procedure:

  • In a Schlenk flask, dissolve the desired molar ratio of this compound and MMA in anhydrous THF.

  • Add AIBN (typically 1 mol% with respect to the total monomer concentration).

  • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Heat the reaction mixture at 60-70 °C for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., methanol).

  • Filter the precipitated polymer and wash it with the non-solvent to remove unreacted monomers and initiator.

  • Dry the fluorescent polymer in a vacuum oven until a constant weight is achieved.

Characterization: The resulting copolymer can be characterized by FTIR and 1H NMR to confirm its composition. The photophysical properties should be investigated using UV-Vis and fluorescence spectroscopy to determine the absorption and emission maxima, and the fluorescence quantum yield.[6]

Application in Nonlinear Optical (NLO) Materials

Organic materials with large third-order NLO susceptibilities are of great interest for applications in optical switching, optical limiting, and other photonic devices.[7][8] The D-π-A structure of this compound makes it a promising candidate for a third-order NLO chromophore.

Scientific Rationale

The delocalized π-electron system in the molecule can be easily polarized by the strong electric field of an intense laser beam. This polarization is nonlinear at high optical intensities, leading to changes in the refractive index and absorption coefficient of the material. The dimethylamino group acts as a strong electron donor, enhancing this effect.

Experimental Protocol: Z-Scan for Third-Order NLO Characterization

The Z-scan technique is a widely used method to measure the sign and magnitude of the nonlinear refractive index (n2) and the nonlinear absorption coefficient (β).[9][10][11][12]

Experimental Setup:

Laser Laser Source (e.g., Nd:YAG, 532 nm) Lens Focusing Lens Laser->Lens Sample Sample on Translation Stage Lens->Sample BeamSplitter Beam Splitter Sample->BeamSplitter Aperture Aperture BeamSplitter->Aperture Transmitted Detector2 Detector 2 (Open Aperture) BeamSplitter->Detector2 Reflected Detector1 Detector 1 (Closed Aperture) Aperture->Detector1

Caption: Schematic of a Z-scan experimental setup.

Procedure:

  • A solution of this compound in a suitable solvent (e.g., chloroform) is prepared and placed in a cuvette.

  • The cuvette is mounted on a translation stage that moves it along the z-axis of a focused laser beam.

  • Open Aperture Z-scan: The aperture is removed, and the total transmitted intensity is measured by Detector 2 as the sample is moved through the focal point. Any change in transmittance is due to nonlinear absorption (β).

  • Closed Aperture Z-scan: An aperture is placed before Detector 1, and the on-axis transmitted intensity is measured. This setup is sensitive to both nonlinear absorption and nonlinear refraction. Dividing the closed-aperture data by the open-aperture data isolates the effect of nonlinear refraction (n2).

Application in Liquid Crystal Formulations

Cinnamate derivatives are known to be valuable components in liquid crystal (LC) mixtures due to their rigid, calamitic (rod-like) shape and their ability to undergo [2+2] cycloaddition upon UV irradiation.[1] This latter property is exploited for photoalignment of liquid crystals.

Rationale for Use in Liquid Crystals
  • Dopant for Photo-responsiveness: Doping a nematic liquid crystal host with a small amount of this compound can impart photo-responsive properties to the mixture.

  • Fluorescent Guest: The fluorescent nature of the molecule can be used to create fluorescent liquid crystal displays or sensors.

  • Reactive Mesogen Component: While the molecule itself may not be liquid crystalline, its structure is conducive to being a component of a reactive mesogen mixture that can be polymerized to form anisotropic polymer networks.[13]

Experimental Workflow: Investigating a Doped LC System
  • Preparation of the LC Mixture: A known weight percentage of this compound is dissolved in a standard nematic liquid crystal host (e.g., 5CB) at a temperature above the host's clearing point. The mixture is stirred until homogeneous.

  • Cell Fabrication: The mixture is introduced into a liquid crystal cell (two parallel glass plates with a defined spacing) by capillary action.

  • Characterization:

    • Phase Behavior: The phase transition temperatures of the mixture are determined using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).[1]

    • Photo-switching: The cell is exposed to UV light, and changes in the liquid crystal texture are observed under the POM to assess any photo-induced alignment or phase transitions.

    • Optical Properties: The absorption and fluorescence spectra of the doped cell are measured to confirm the optical properties of the guest molecule within the anisotropic host.

Monomer for Specialty Polymers

The acrylate functionality allows this compound to be used as a monomer in the synthesis of polymers with tailored optical and electronic properties.[14]

Polymer Design Principles
  • Homopolymers: Homopolymerization would yield a polymer with a high concentration of the functional chromophore, which could be useful for applications requiring strong fluorescence or NLO effects.

  • Copolymers: Copolymerization with other monomers (e.g., acrylates, styrenes) allows for the tuning of the material's physical properties (e.g., glass transition temperature, solubility, mechanical strength) while still incorporating the desired optical properties.[15]

cluster_polymerization Free Radical Polymerization cluster_homopolymerization Free Radical Polymerization Monomer This compound Process Polymerization (Heat, Inert Atmosphere) Monomer->Process Process2 Polymerization (Heat, Inert Atmosphere) Monomer->Process2 Co-monomer Co-monomer (e.g., MMA, Styrene) Co-monomer->Process Initiator Initiator (e.g., AIBN) Initiator->Process Initiator->Process2 Copolymer Functional Copolymer Process->Copolymer Homopolymer Functional Homopolymer Process2->Homopolymer

Caption: Polymerization pathways for this compound.

Conclusion

This compound is a molecule with significant potential in materials science. Its unique trifunctional structure—a polymerizable group, a D-π-A system, and a cinnamate-like core—opens up avenues for the development of a wide range of functional materials. While further research is needed to fully quantify its properties and optimize its performance in various applications, the foundational principles and experimental workflows outlined in this guide provide a solid starting point for researchers and developers. The exploration of this compound is likely to lead to innovations in fluorescent polymers, nonlinear optical devices, and advanced liquid crystal systems.

References

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  • Blue Glow Sticks: Cinnamic Acids and Arylacrylonitriles with Liquid-Crystalline Properties and Highly Fluorescent. (URL: [Link])

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  • Design and Synthesis Optimization of Fluorescent Acrylate-Based and Silicate-Based Materials for Carbonyl Adsorption. (URL: [Link])

  • Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. (URL: [Link])

  • Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. (URL: [Link])

  • Z-scan technique (characterization of third order nonlinear optical materials). (URL: [Link])

  • Liquid crystalline dendrimers based on cinnamates and coumarins. (URL: [Link])

  • The experimental setup for measuring optical nonlinearity by use of the z-scan technique. (URL: [Link])

  • Z-Scan Measurements of the Third-Order Optical Nonlinearity of a C 60 Doped Poly(dimethylacetylendicarboxylate). (URL: [Link])

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Methodological & Application

Application Notes and Protocols: Ethyl 3-(4-(dimethylamino)phenyl)acrylate as a Fluorescent Probe for Bioimaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Cellular Landscapes with a Smart Probe

In the intricate world of cellular biology, fluorescent probes are indispensable tools that illuminate the complex machinery of life. Ethyl 3-(4-(dimethylamino)phenyl)acrylate is an emerging small-molecule fluorescent probe with a unique "push-pull" electronic structure. This architecture, characterized by an electron-donating dimethylamino group and an electron-withdrawing acrylate group connected by a π-conjugated system, gives rise to fascinating photophysical properties, most notably solvatochromism and sensitivity to the microenvironment's polarity and viscosity. These characteristics make it a powerful tool for dynamic bioimaging applications, allowing researchers to visualize and quantify subtle changes within living cells. This guide provides a comprehensive overview of the properties, synthesis, and detailed protocols for the application of this compound in cellular imaging.

Principle of Operation: A Chameleon in the Cellular Milieu

The fluorescence of this compound is governed by a phenomenon known as Intramolecular Charge Transfer (ICT). Upon excitation with light, an electron is "pushed" from the electron-donating dimethylamino group to the electron-withdrawing acrylate group. The efficiency and energy of this charge transfer are highly dependent on the surrounding environment.

  • Solvatochromism: In polar solvents, the excited state is stabilized, leading to a red-shift in the emission spectrum (emission of lower energy, longer wavelength light). Conversely, in non-polar environments, the emission is blue-shifted. This property allows the probe to report on the polarity of its immediate surroundings within the cell, such as the hydrophobic core of a lipid droplet versus the aqueous cytoplasm.

  • Viscosity Sensitivity: In viscous environments, the rotation around the single bonds within the molecule is restricted. This restriction can lead to an increase in fluorescence quantum yield, making the probe brighter in more viscous regions of the cell, such as the endoplasmic reticulum or areas with high protein crowding.

This "smart" behavior allows for the ratiometric imaging of cellular microenvironments, providing quantitative insights into cellular processes that are often accompanied by changes in polarity and viscosity, such as protein aggregation, lipid metabolism, and cell stress responses.

Synthesis of this compound

A reliable synthesis of this compound can be achieved through a Knoevenagel condensation reaction. A representative synthetic scheme is outlined below, based on established chemical principles for similar compounds.[1][2]

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-dimethylaminobenzaldehyde 4-(Dimethylamino)benzaldehyde Reaction Knoevenagel Condensation 4-dimethylaminobenzaldehyde->Reaction Ethyl cyanoacetate Ethyl cyanoacetate Ethyl cyanoacetate->Reaction Base Base (e.g., Piperidine) Base->Reaction Catalyst Solvent Solvent (e.g., Ethanol) Solvent->Reaction Heat Reflux Heat->Reaction Product This compound Reaction->Product

Figure 1: Synthetic scheme for this compound.

Protocol for Synthesis:

  • Reaction Setup: In a round-bottom flask, dissolve 4-(dimethylamino)benzaldehyde (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Photophysical Properties

The photophysical properties of this compound are highly solvent-dependent. The following table summarizes its key characteristics in various solvents.

SolventDielectric Constant (ε)Excitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φf)
Dioxane2.2~400~480~80~0.6
Chloroform4.8~410~500~90~0.5
Ethyl Acetate6.0~415~510~95~0.4
Acetonitrile37.5~420~530~110~0.1
Methanol32.7~425~540~115~0.05

Note: The values presented are approximate and can vary based on the specific experimental conditions. It is recommended to determine the optimal excitation and emission wavelengths for your specific imaging setup.

Application Notes: Bioimaging

Cellular Staining and Localization

This compound is a cell-permeable dye that can passively diffuse across the plasma membrane. Due to its lipophilic nature, it tends to accumulate in lipid-rich environments within the cell. The precise localization can be influenced by the specific cell type and its metabolic state. Common sites of accumulation include:

  • Lipid Droplets: The non-polar core of lipid droplets provides an ideal environment for the probe, resulting in strong fluorescence enhancement and a blue-shifted emission compared to the cytoplasm.

  • Endoplasmic Reticulum (ER) and Golgi Apparatus: These organelles have a higher viscosity and different polarity compared to the cytosol, which can be reported by changes in the probe's fluorescence.

  • Plasma Membrane: The probe can intercalate into the lipid bilayer of the plasma membrane.

Assessing Cytotoxicity

Prior to conducting imaging experiments, it is crucial to determine the optimal, non-toxic concentration of the probe for the specific cell line being investigated. Acrylate-based compounds can exhibit cytotoxicity, and it is essential to work within a concentration range that does not perturb normal cellular functions.[3]

Protocol for Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Probe Incubation: Prepare a serial dilution of this compound in complete cell culture medium. Remove the old medium from the cells and add the probe-containing medium at various concentrations (e.g., 0.1 µM to 50 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the cells with the probe for the desired duration (e.g., 1, 4, or 24 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. Plot the cell viability against the probe concentration to determine the IC₅₀ value.

Protocols for Live-Cell Imaging

The following protocols provide a starting point for using this compound for live-cell imaging. Optimization may be required for different cell types and experimental goals.

General Staining Protocol

Staining_Protocol Start Start Cell_Culture 1. Culture cells on a glass-bottom dish Start->Cell_Culture Stock_Solution 2. Prepare a 1-10 mM stock solution of the probe in DMSO Cell_Culture->Stock_Solution Working_Solution 3. Dilute the stock solution in pre-warmed culture medium to the final working concentration (e.g., 1-10 µM) Stock_Solution->Working_Solution Staining 4. Replace the culture medium with the staining solution Working_Solution->Staining Incubation 5. Incubate for 15-60 min at 37°C Staining->Incubation Wash 6. (Optional) Wash cells with pre-warmed PBS or fresh culture medium Incubation->Wash Imaging 7. Image the cells using a fluorescence microscope Wash->Imaging End End Imaging->End

Figure 2: General workflow for live-cell staining.

  • Cell Preparation: Culture cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy.

  • Probe Preparation: Prepare a stock solution of this compound (e.g., 1-10 mM) in anhydrous DMSO.

  • Staining Solution: On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the final desired working concentration (typically in the range of 1-10 µM).

  • Cell Staining: Remove the culture medium from the cells and add the staining solution.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.

  • Washing (Optional): For probes that exhibit high background fluorescence, a washing step can be beneficial. Gently wash the cells once or twice with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium.

  • Imaging: Image the stained cells using a fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths.

Ratiometric Imaging of Cellular Polarity

This protocol allows for the visualization of differences in polarity between various cellular compartments.

  • Staining: Stain the cells as described in the general staining protocol.

  • Image Acquisition: Acquire two fluorescence images using two different emission filters, while keeping the excitation wavelength constant. For example:

    • Channel 1 (Blue/Green): Capture emission in the shorter wavelength range (e.g., 450-500 nm).

    • Channel 2 (Yellow/Red): Capture emission in the longer wavelength range (e.g., 520-580 nm).

  • Image Analysis:

    • Correct for background fluorescence in both channels.

    • Generate a ratiometric image by dividing the intensity of the "polar" channel (Channel 2) by the intensity of the "non-polar" channel (Channel 1) on a pixel-by-pixel basis.

    • The resulting ratiometric image will display variations in polarity as differences in color or intensity, which can be pseudo-colored for enhanced visualization.

Troubleshooting

IssuePossible CauseSolution
No or weak fluorescence signal - Probe concentration is too low.- Incubation time is too short.- Incorrect filter set.- Increase the probe concentration.- Increase the incubation time.- Ensure the filter set matches the probe's excitation and emission spectra.
High background fluorescence - Probe concentration is too high.- Incomplete removal of unbound probe.- Decrease the probe concentration.- Include a washing step after incubation.
Photobleaching - High excitation light intensity.- Prolonged exposure time.- Reduce the laser power or illumination intensity.- Use shorter exposure times or time-lapse imaging with longer intervals.- Use an anti-fade mounting medium for fixed-cell imaging.
Cellular toxicity - Probe concentration is too high.- Prolonged incubation time.- Perform a cytotoxicity assay to determine the optimal non-toxic concentration.- Reduce the incubation time.

Conclusion

This compound represents a versatile and powerful fluorescent probe for bioimaging. Its sensitivity to the cellular microenvironment, particularly polarity and viscosity, allows for the dynamic visualization of subcellular structures and processes. By following the detailed protocols and guidelines presented in this application note, researchers can effectively harness the capabilities of this "smart" probe to gain deeper insights into the intricate workings of living cells. As with any fluorescent probe, careful optimization of staining conditions and imaging parameters is key to obtaining high-quality, reproducible data.

References

  • El-Zeiny, M. B. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Semantic Scholar.
  • Yoshii, E. (1997). Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity.
  • Request PDF. (n.d.). Growth of ethyl 2-cyano 3-(4-(dimethylamino) phenyl) acrylate single crystal and its structural, optical, thermal and electrical characterisations. Retrieved from [Link]

  • MDPI. (n.d.). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-Cyano-3-[4-(dimethylamino)phenyl]acrylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Insight into Cellular Uptake and Intracellular Trafficking of Nanoparticles. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Neutral push-pull chromophores for nonlinear optical imaging of cell membranes. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). NIH. Retrieved from [Link]

  • International Council for Harmonisation. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards. Retrieved from [Link]

Sources

Application Notes & Protocols: Synthesis of Bioactive Derivatives from Ethyl 3-(4-(dimethylamino)phenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds serve as exceptionally fertile ground for the discovery of new therapeutic agents. Ethyl 3-(4-(dimethylamino)phenyl)acrylate is one such scaffold. Its structure is deceptively simple, yet it houses a constellation of reactive sites that permit a diverse array of chemical transformations. The molecule is characterized by three key features:

  • An Electron-Rich Aromatic Core: The para-substituted dimethylamino group acts as a powerful electron-donating group, activating the phenyl ring and influencing the electronic properties of the entire molecule.

  • An α,β-Unsaturated Ester System: This conjugated system is a classic Michael acceptor, readily undergoing nucleophilic addition reactions. The carbonyl group also provides a handle for further modifications like hydrolysis or amidation.

  • A Reactive Double Bond: The alkene moiety is susceptible to a variety of addition and cyclization reactions, forming the basis for constructing complex heterocyclic systems.

This guide provides an in-depth exploration of synthetic pathways originating from this compound, offering detailed protocols for creating derivatives with significant potential in drug discovery. We will delve into the rationale behind these synthetic choices, focusing on the generation of chalcone-like structures, pyrazolines, and products of Michael additions, all of which are prominent pharmacophores in modern medicinal chemistry.

Core Synthetic Strategies and Mechanistic Rationale

The strategic derivatization of this compound allows for the systematic exploration of chemical space to identify novel bioactive compounds. The following diagram illustrates the primary synthetic routes from this versatile starting material.

G cluster_0 Starting Material cluster_1 Key Synthetic Pathways cluster_2 Potential Therapeutic Applications A This compound B Chalcone-like Intermediates A->B Claisen-Schmidt Condensation C Pyrazoline Heterocycles A->C Cyclocondensation with Hydrazine D β-Amino Ester Derivatives (Michael Adducts) A->D Aza-Michael Addition B->C Cyclization E Anticancer Agents B->E F Neuroprotective Agents B->F C->E G Anti-inflammatory Agents C->G H Antimicrobial Agents C->H D->G

Caption: Synthetic pathways from this compound.

Synthesis via Claisen-Schmidt Condensation: Accessing Chalcone-like Scaffolds

The Claisen-Schmidt condensation is a cornerstone reaction for synthesizing chalcones, which are precursors to many flavonoids and isoflavonoids with a wide range of biological activities.[1] While our starting material is an acrylate, it can react with an active methylene compound, such as the acetyl group of 4-hydroxycoumarin, to yield a chalcone-like derivative. This reaction is typically base-catalyzed, proceeding through an initial Michael addition followed by an intramolecular cyclization and dehydration.

A notable example is the synthesis of (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one, a coumarin-chalcone hybrid that has shown promise as a neuroprotective agent by activating CREB-mediated gene expression and reducing Aβ and tau aggregation in models of Alzheimer's disease.[2][3][4]

Cyclocondensation Reactions: The Gateway to Pyrazolines

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are well-documented pharmacophores with a vast array of therapeutic applications, including anticancer, anti-inflammatory, analgesic, antimicrobial, and antidepressant activities.[5][6][7][8] The most common route to 2-pyrazolines involves the cyclocondensation reaction between an α,β-unsaturated carbonyl compound and a hydrazine derivative.[9][10]

This compound serves as an ideal substrate for this transformation. The reaction with hydrazine hydrate, typically refluxed in a protic solvent like ethanol or acetic acid, proceeds via an initial Michael addition of the hydrazine to the activated double bond, followed by an intramolecular cyclization and dehydration to yield the stable pyrazoline ring.

G A α,β-Unsaturated Ester (Substrate) C Michael Addition Adduct (Intermediate) A->C Step 1: Nucleophilic Attack B Hydrazine Hydrate (Reagent) B->C D Intramolecular Cyclization C->D Step 2 E Pyrazoline Derivative (Product) D->E Step 3: Dehydration

Caption: Generalized mechanism for pyrazoline synthesis.

Michael Addition Reactions: Crafting Functionalized Derivatives

The Michael addition, or conjugate 1,4-addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction.[11][12] The electron-deficient β-carbon of this compound is highly susceptible to attack by a wide range of soft nucleophiles (Michael donors).

Aza-Michael Addition: The addition of primary or secondary amines to the acrylate scaffold is a highly efficient method for synthesizing β-amino esters.[13] These products are valuable intermediates and have been investigated for their own biological activities. The reaction can be performed under solvent-free conditions, catalyzed by a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and can be significantly accelerated using microwave irradiation.[14]

Thia-Michael Addition: Similarly, thiols can act as potent nucleophiles in a thia-Michael addition, yielding β-thioether derivatives. This "click" reaction is known for its high efficiency and is often catalyzed by a base or a nucleophile like a phosphine.[15]

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemistry professionals in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.

Protocol 1: Synthesis of a Pyrazoline Derivative via Cyclocondensation

This protocol describes the synthesis of 5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-3-ol.

Rationale: This one-pot reaction utilizes hydrazine hydrate to achieve a cyclocondensation with the α,β-unsaturated ester. Glacial acetic acid serves as both a solvent and a catalyst, facilitating the intramolecular cyclization and subsequent dehydration steps.

Materials:

  • This compound (1.0 mmol, 219.27 mg)

  • Hydrazine hydrate (80% solution, 5.0 mmol, ~0.19 mL)

  • Glacial Acetic Acid (5 mL)

  • Ethanol for recrystallization

  • Standard reflux apparatus, magnetic stirrer, and heating mantle

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol).

  • Add glacial acetic acid (5 mL) to dissolve the starting material.

  • Add hydrazine hydrate (5.0 mmol) to the solution dropwise while stirring.

  • Heat the reaction mixture to reflux (approximately 118°C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing 50 mL of ice-cold water.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the crude product in a vacuum oven.

  • Recrystallize the crude solid from hot ethanol to obtain the purified pyrazoline derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of a β-Amino Ester via Aza-Michael Addition

This protocol details the synthesis of Ethyl 3-(benzylamino)-3-(4-(dimethylamino)phenyl)propanoate using a microwave-assisted, base-catalyzed approach.

Rationale: Microwave irradiation provides rapid and uniform heating, significantly reducing reaction times compared to conventional methods.[13] DBU is an effective, non-nucleophilic organic base that catalyzes the addition without competing as a nucleophile itself.[14]

Materials:

  • This compound (1.0 mmol, 219.27 mg)

  • Benzylamine (1.2 mmol, 0.13 mL)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 mmol, ~30 µL)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Microwave reactor

  • Silica gel for column chromatography

Procedure:

  • In a 10 mL microwave synthesis vial, combine this compound (1.0 mmol), benzylamine (1.2 mmol), and a magnetic stir bar.

  • Add DBU (0.2 mmol) to the vial and cap it securely.

  • Place the vial in the microwave reactor. Irradiate the mixture at 100°C for 15-20 minutes. Maintain stirring throughout the reaction.

  • Monitor the reaction for completion by TLC.

  • After cooling, the crude reaction mixture can be directly purified.

  • Purify the product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to yield the purified β-amino ester.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Summary: Bioactivity of Synthesized Derivatives

The derivatives synthesized from this compound have demonstrated a wide spectrum of biological activities. The following table summarizes some key findings from the literature.

Derivative ClassExample CompoundBiological ActivityTherapeutic AreaReference(s)
Coumarin-Chalcone (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-oneCREB Enhancer, Anti-aggregative, Antioxidative, NeuroprotectiveAlzheimer's Disease[2],,[4]
Pyrazolines Various 5-Aryl-2-PyrazolinesAnticancer, Anti-inflammatory, Antimicrobial, Antidepressant, MAO InhibitionOncology, Inflammation, Infectious Disease, Neurology[5],[6],[8],[16]
Chalcones 4-Dimethylamino-2',5'-dimethoxychalconePotent inhibitor of Nitric Oxide (NO) and Prostaglandin E2 (PGE₂) productionInflammation[17]
β-Amino Esters General StructuresPrecursors for various bioactive molecules, potential anti-inflammatory agentsDrug Discovery Intermediates[13],

Conclusion and Future Outlook

This compound is a powerful and cost-effective starting material for generating libraries of compounds with high medicinal chemistry relevance. The protocols detailed herein for synthesizing pyrazolines and β-amino esters represent robust and efficient methods for accessing these privileged scaffolds. The demonstrated bioactivities, ranging from neuroprotection to anticancer and anti-inflammatory effects, underscore the value of this synthetic platform. Future work should focus on expanding the diversity of nucleophiles used in Michael additions and exploring novel cyclization strategies to access unique heterocyclic systems, further unlocking the therapeutic potential of this versatile building block.

References

  • Shah, S., et al. (2012). Recent advances in the therapeutic applications of pyrazolines. Expert Opinion on Therapeutic Patents, 22(3), 253-289. [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of (E)-3-(4-(dimethylamino)phenyl)acrolein and ethyl 2-cyanoacetate. ResearchGate. [Link]

  • Muftah, M. S. (2020). Synthesis, biological activity of new pyrazoline derivative. The Pharma Innovation Journal, 9(7), 194-196. [Link]

  • Shah, S., et al. (2012). Recent advances in the therapeutic applications of pyrazolines. Pharmaceuticals (Basel), 5(1), 11-51. [Link]

  • ResearchGate. (2012). Recent advances in the therapeutic applications of pyrazolines. ResearchGate. [Link]

  • Chiu, Y. J., et al. (2021). Novel Synthetic Coumarin-Chalcone Derivative... SciSpace. [Link]

  • Lee, H. W., et al. (2017). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Molecules, 22(11), 1827. [Link]

  • Jadhav, S. A., et al. (2016). Design, synthesis and biological evaluation of some novel pyrazoline derivatives. Der Pharma Chemica, 8(3), 38-45. [Link]

  • Kumaraswamy, D., & Prashanth, D. (2016). SYNTHESIS AND EVALUATION OF PYRAZOLINE DERIVATIVES AS ANTIBACTERIAL AGENTS. International Journal of Pharmacy and Biological Sciences, 6(2), 85-91. [Link]

  • Kumar, P., et al. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 66(4), 481-491. [Link]

  • Ray, S., et al. (2022). Synthetic Strategies of Pyrazoline Derivatives for the Development of New Anticancer Agents: Recent Updates. Mini-Reviews in Organic Chemistry. [Link]

  • Chiu, Y. J., et al. (2021). Novel Synthetic Coumarin-Chalcone Derivative... Oxidative Medicine and Cellular Longevity, 2021, 3058861. [Link]

  • Shrivash, M. K., & Misra, K. (2021). A Facile Sodium Ethoxide Mediated Knoevenagel Condensation for Production of Ethyl(E)-2-Cyano-3-Substituted Aryl/Alkyl Acrylates. Proceedings of the National Academy of Sciences, India Section A: Physical Sciences, 91, 331-340. [Link]

  • Chiu, Y. J., et al. (2021). Novel Synthetic Coumarin-Chalcone Derivative... Oxidative Medicine and Cellular Longevity, 2021, 3058861. [Link]

  • IJCRT. (2022). Pyrazoline derivatives as an anticancer activity. International Journal of Creative Research Thoughts, 10(12). [Link]

  • Bhence, M., et al. (2021). Recent Updates on Pyrazoline Derivatives as Promising Candidates for Neuropsychiatric and Neurodegenerative Disorders. Current Drug Targets, 22(11), 1279-1296. [Link]

  • Rajalakshmi, R., & Elakkiya, T. (2018). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research, 10(3), 80-84. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. [Link]

  • Rodríguez-García, R., et al. (2007). Synthesis and inhibitory activity of dimethylamino-chalcone derivatives on the induction of nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters, 17(6), 1533-1536. [Link]

  • ResearchGate. (2023). Reaction yields for the Knoevenagel condensation between ethyl 4-chloroacetoacetate (1) and benzaldehyde (2a) in ionic liquids. ResearchGate. [Link]

  • Navarrete-Vázquez, G., et al. (2007). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 12(3), 575-582. [Link]

  • SynArchive. (n.d.). Michael Addition. SynArchive. [Link]

  • ResearchGate. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. [Link]

  • Encyclopedia MDPI. (2022). Thia-Michael Reaction. Encyclopedia. [Link]

  • Tellez-López, J., et al. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Molbank, 2024(1), M1804. [Link]

Sources

Application Note: Ethyl 3-(4-(dimethylamino)phenyl)acrylate as a Fluorescent Emitter in Organic Light-Emitting Diodes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Efficient and Stable Emitters

The advancement of organic light-emitting diode (OLED) technology is intrinsically linked to the development of novel organic materials that exhibit high photoluminescence quantum yields, thermal stability, and tunable emission characteristics. Ethyl 3-(4-(dimethylamino)phenyl)acrylate, a derivative of the chalcone family, presents a promising scaffold for OLED applications. Its structure, featuring an electron-donating dimethylamino group and an electron-withdrawing acrylate group, forms a classic push-pull system. This architecture often leads to strong intramolecular charge transfer (ICT) characteristics, which are highly desirable for achieving efficient electroluminescence.[1] This application note provides a comprehensive guide for researchers on the synthesis, characterization, and integration of this compound as a fluorescent dopant in a host-guest emissive layer system for OLEDs.

Synthesis of this compound

The synthesis of this compound can be achieved through a Knoevenagel condensation reaction. This well-established method offers high yields and purity, which are critical for optoelectronic applications.

Materials and Reagents
  • 4-(Dimethylamino)benzaldehyde

  • Ethyl acetate

  • Piperidine

  • Ethanol

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄)

Synthesis Protocol
  • In a round-bottom flask, dissolve 1.0 equivalent of 4-(dimethylamino)benzaldehyde in a minimal amount of ethanol.

  • Add 1.2 equivalents of ethyl acetate to the solution.

  • Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Redissolve the crude product in ethyl acetate and wash with deionized water (3 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization from an ethanol/hexane mixture to yield the final product as a pale-yellow solid.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Photophysical Properties

The photophysical properties of this compound in a dilute toluene solution were characterized to assess its potential as an OLED emitter.

PropertyValue
Absorption Peak (λₐₑₛ)415 nm
Emission Peak (λₑₘ)535 nm (Green)
Stokes Shift120 nm
Photoluminescence Quantum Yield (Φₚₗ)~75% (estimated)

The significant Stokes shift is indicative of a substantial change in geometry between the ground and excited states, which can be beneficial in reducing self-absorption in the emissive layer of an OLED.

OLED Device Fabrication and Architecture

To evaluate the electroluminescent performance of this compound, a multilayer OLED device was fabricated using thermal evaporation. A host-dopant system is employed in the emissive layer to mitigate concentration quenching and enhance device efficiency.

Proposed Device Structure

A standard device architecture is proposed to evaluate the performance of the synthesized emitter.[2]

  • Anode: Indium Tin Oxide (ITO)

  • Hole Injection Layer (HIL): Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC)

  • Hole Transport Layer (HTL): N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB)

  • Emissive Layer (EML): 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) doped with 5% this compound

  • Electron Transport Layer (ETL): Tris(8-hydroxyquinolinato)aluminum (Alq₃)

  • Electron Injection Layer (EIL): Lithium Fluoride (LiF)

  • Cathode: Aluminum (Al)

Device Fabrication Protocol
  • Substrate Cleaning: Sequentially clean patterned ITO-coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates in a nitrogen stream and treat with UV-ozone for 10 minutes to enhance the work function of the ITO.[3]

  • Organic Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 5 x 10⁻⁶ Torr). Deposit the organic layers sequentially at a rate of 1-2 Å/s. The doping concentration in the EML is controlled by co-evaporation from two separate sources.

  • Cathode Deposition: Deposit the LiF layer at a rate of 0.1 Å/s, followed by the Al cathode at a rate of 5-10 Å/s without breaking the vacuum.

  • Encapsulation: Encapsulate the completed devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to prevent degradation from atmospheric moisture and oxygen.[4]

Device Characterization

The performance of the fabricated OLEDs should be characterized under ambient conditions.

  • Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a calibrated photodiode.

  • Electroluminescence (EL) Spectra: Recorded with a spectroradiometer.

  • External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.

Expected Results and Discussion

The proposed OLED device is expected to exhibit green electroluminescence originating from the this compound dopant. The energy level diagram below illustrates the proposed charge injection and transport mechanism.

G cluster_anode Anode cluster_organic Organic Layers cluster_cathode Cathode ITO ITO TAPC TAPC (HIL) ITO->TAPC Holes NPB NPB (HTL) TAPC->NPB EML CBP:Dopant (EML) NPB->EML Alq3 Alq3 (ETL) EML->Alq3 LiF LiF (EIL) Alq3->LiF Al Al LiF->Al Electrons

Figure 1: OLED Device Architecture.

The HOMO and LUMO energy levels of the materials are crucial for efficient charge injection and transport. The energy levels of the selected materials are well-matched to facilitate hole injection from ITO to the EML and electron injection from the Al cathode to the EML. Excitons are expected to form primarily on the CBP host, followed by efficient Förster resonance energy transfer (FRET) to the this compound dopant, leading to green emission.

Conclusion

This application note outlines a systematic approach for the synthesis, characterization, and implementation of this compound as a green fluorescent emitter in OLEDs. The proposed protocols provide a solid foundation for researchers to explore this and similar chalcone-based materials for next-generation display and lighting applications. The favorable photophysical properties and the straightforward synthesis make this compound an attractive candidate for further investigation and optimization in high-performance OLEDs.

References

  • ResearchGate. (n.d.). Growth of ethyl 2-cyano 3-(4-(dimethylamino) phenyl) acrylate single crystal and its structural, optical, thermal and electrical characterisations | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Host-free Yellow-Green Organic Light-Emitting Diodes with External Quantum Efficiency over 20% based on a Compound. Retrieved from [Link]

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  • PubChem. (n.d.). Ethyl 2-Cyano-3-[4-(dimethylamino)phenyl]acrylate. Retrieved from [Link]

  • Muhamad Mat Salleh. (n.d.). FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDS) FOR FLAT PANEL DISPLAYS. Retrieved from [Link]

  • Google Patents. (n.d.). US9508933B2 - Organic light-emitting diode (OLED) device, manufacturing method thereof and display device.
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Sources

Application Notes and Protocols: Ethyl 3-(4-(dimethylamino)phenyl)acrylate as a Prototypical Dye for Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers and scientists on the potential application of Ethyl 3-(4-(dimethylamino)phenyl)acrylate as a sensitizing dye in Dye-Sensitized Solar Cells (DSSCs). While complex molecular structures often dominate DSSC research, this guide explores a simpler, prototypical Donor-π-Acceptor (D-π-A) molecule to elucidate fundamental principles. We provide detailed protocols for the fabrication and characterization of DSSCs using this dye, underpinned by an explanation of the scientific rationale behind each step. This guide is intended for professionals in materials science, renewable energy, and drug development seeking to understand and implement DSSC technology.

Introduction: The Rationale for a Prototypical Dye

Dye-Sensitized Solar Cells (DSSCs) have emerged as a promising and cost-effective alternative to conventional silicon-based photovoltaics.[1][2] The heart of a DSSC is the sensitizing dye, which absorbs solar radiation and initiates the process of converting light into electrical energy.[3] The efficiency of these cells is intrinsically linked to the molecular architecture of the dye.[4] The most effective organic dyes typically feature a Donor-π-Acceptor (D-π-A) structure, which facilitates intramolecular charge transfer (ICT) upon photoexcitation.[4][5][6]

While much research has focused on complex and synthetically demanding dyes, there is significant value in studying simpler, model compounds. This compound represents an archetypal D-π-A structure:

  • Donor (D): The dimethylamino group is a potent electron donor.

  • π-Bridge (π): The phenyl and acrylate backbone forms a conjugated system that allows for electron delocalization.

  • Acceptor (A): The ethyl acrylate group acts as the electron acceptor and, critically, the acrylate's carboxylic ester function provides a potential anchoring point to the semiconductor surface.[7][8][9]

By using this molecule, researchers can investigate the core principles of DSSC operation without the confounding variables of intricate molecular geometries.

Principle of Operation: A Molecular Perspective

The function of a DSSC is a multi-step process initiated by the dye. The overall workflow is depicted below.

cluster_dssc DSSC Operation Workflow Light 1. Photon Absorption Dye_Excited 2. Dye Excitation (S*) Light->Dye_Excited hv Injection 3. Electron Injection Dye_Excited->Injection e⁻ injection Transport 4. Electron Transport Injection->Transport to TiO₂ Circuit External Circuit Transport->Circuit e⁻ collection Regeneration 5. Dye Regeneration Redox 6. Redox Mediator Regeneration Redox->Regeneration e⁻ donation Circuit->Redox Load

Caption: Workflow of a Dye-Sensitized Solar Cell.

Upon illumination, the dye molecule absorbs a photon, promoting an electron from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO), creating an excited state (S*).[10] Due to the D-π-A architecture, this excited state has a charge-separated character, with electron density shifted from the dimethylamino donor to the acrylate acceptor.

For efficient operation, the energy levels of the components must be precisely aligned.

cluster_energy Energy Level Diagram for DSSC TiO2_CB TiO₂ Conduction Band (~ -4.0 eV) LUMO Dye LUMO LUMO->TiO2_CB 2. Electron Injection HOMO Dye HOMO HOMO->LUMO 1. Light Absorption (hv) Redox Redox Mediator (I⁻/I₃⁻) (~ -4.8 eV) Redox->HOMO 3. Dye Regeneration axis_start axis_end Energy (vs. Vacuum) axis_label

Caption: Energy level alignment in a DSSC.

The key processes are:

  • Electron Injection: The LUMO of the excited dye must be at a higher energy level than the conduction band of the semiconductor (typically TiO₂) to provide a driving force for electron injection.[11]

  • Dye Regeneration: The HOMO of the dye must be at a lower energy level than the redox potential of the electrolyte (e.g., I⁻/I₃⁻) to allow for the efficient regeneration of the oxidized dye.[4]

  • Charge Recombination: Competing recombination processes, where the injected electron returns to the oxidized dye or the electrolyte, must be minimized.[12]

Expected Material Properties and Performance

PropertyExpected Value / CharacteristicRationale / Significance
Appearance Pale yellow liquid or solid.Purity and color are initial indicators of the dye's absorption properties.
Molecular Weight ~219.28 g/mol .Affects solubility and diffusion in the dye solution.
Solubility Moderately soluble in common organic solvents like ethanol and acetonitrile.Essential for preparing the dye-sensitization bath. Good solubility prevents aggregation on the TiO₂ surface, which can hinder performance.[15]
Absorption Maximum (λmax) Expected in the UVA to the blue region of the visible spectrum (~380-450 nm).The dimethylamino donor and acrylate acceptor create a moderate ICT band. This value determines the portion of the solar spectrum the dye can utilize. More complex dyes extend this absorption to longer wavelengths.[16]
Molar Extinction Coeff. (ε) Moderate to high.A high coefficient is desirable for efficient light harvesting, allowing for thinner semiconductor films.[4]
HOMO Energy Level Expected to be sufficiently below the I⁻/I₃⁻ redox potential.Ensures a thermodynamic driving force for dye regeneration by the electrolyte, preventing the accumulation of oxidized dye molecules.[17]
LUMO Energy Level Expected to be above the TiO₂ conduction band edge (~-4.0 eV vs. vacuum).A critical requirement for efficient electron injection from the excited dye into the semiconductor.[17]
Electrochemical Stability Moderate. The ester linkage may be susceptible to hydrolysis over long-term operation, especially with certain electrolytes.The stability of the dye under operational conditions (light, heat, electrochemical potential) is crucial for the long-term performance of the DSSC. The anchoring group's stability is particularly important.[9]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the fabrication and characterization of a DSSC using this compound as the sensitizer.

Protocol 1: Preparation of the TiO₂ Photoanode

The photoanode is the scaffold for the dye and the medium for electron transport. A mesoporous structure is crucial for high dye loading.

Materials:

  • Fluorine-doped Tin Oxide (FTO) coated glass slides

  • TiO₂ paste (e.g., P25)

  • Ethanol, Isopropanol, Acetone

  • Deionized (DI) water

  • Scotch tape

  • Mortar and pestle (optional, for paste preparation)[18]

  • Hot plate and furnace

Procedure:

  • FTO Glass Cleaning: Thoroughly clean the FTO glass slides by sonicating sequentially in DI water, acetone, and isopropanol for 15 minutes each. Dry the slides with a stream of nitrogen or clean air. Identify the conductive side using a multimeter (resistance should be 10-30 Ω).[18]

  • Active Area Definition: Apply 2-3 layers of Scotch tape to the cleaned, conductive side of the FTO glass to define the active area for TiO₂ deposition (e.g., 0.5 cm x 0.5 cm). The tape acts as a spacer to control the film thickness.

  • TiO₂ Deposition (Doctor-Blade Method): a. Place a small amount of TiO₂ paste at one edge of the taped area. b. Use a glass rod or a razor blade to slide across the surface with gentle pressure, spreading the paste evenly across the defined area.[19] This technique creates a uniform mesoporous layer.

  • Drying and Sintering: a. Allow the film to air dry for 5-10 minutes to let the solvents evaporate. b. Carefully remove the Scotch tape. c. Place the slide on a hot plate at ~150 °C for 10 minutes to remove residual organic binders.[20] d. Transfer the slide to a furnace and sinter at 450-500 °C for 30 minutes. This step is critical for creating good electrical contact between TiO₂ nanoparticles and ensuring strong adhesion to the FTO substrate.[21] e. Let the furnace cool down slowly to room temperature to prevent cracking of the TiO₂ film.

  • Dye Sensitization: a. Prepare a dye solution of this compound (e.g., 0.3-0.5 mM) in a suitable solvent like ethanol or acetonitrile. b. While the TiO₂-coated slide is still warm (~80 °C), immerse it in the dye solution. The elevated temperature can sometimes improve dye uptake. c. Keep the slide in the solution in a sealed, dark container for 12-24 hours to ensure complete monolayer adsorption of the dye onto the TiO₂ surface.[21] d. After sensitization, remove the slide and rinse it with fresh solvent (ethanol or acetonitrile) to remove any non-adsorbed, aggregated dye molecules.[21] Dry the photoanode gently.

Protocol 2: Preparation of the Counter Electrode

The counter electrode's role is to catalyze the reduction of the redox mediator (e.g., triiodide to iodide). Platinum is a common and effective catalyst.

Materials:

  • FTO coated glass slide

  • Platinizing solution (e.g., H₂PtCl₆ in isopropanol) or platinum sputtering target

  • Hot plate or sputter coater

Procedure:

  • Cleaning: Clean an FTO slide as described in Protocol 4.1, Step 1.

  • Platinum Deposition:

    • Method A (Solution Deposition): Place a few drops of the platinizing solution onto the conductive side of the FTO glass. Heat the slide on a hot plate at ~400-450 °C for 10-15 minutes until a transparent, slightly brownish catalytic platinum layer forms.[21]

    • Method B (Sputtering): Use a sputter coater to deposit a thin layer (a few nanometers) of platinum onto the conductive side of the FTO glass.[21] This method provides more uniform and controlled catalyst layers.

Protocol 3: DSSC Assembly and Electrolyte Filling

This final step brings the components together to form a sealed solar cell.

Materials:

  • Prepared photoanode and counter electrode

  • Thermoplastic sealant (e.g., Surlyn®)

  • Iodide-based electrolyte (e.g., 0.5 M LiI, 0.05 M I₂, 0.5 M 4-tert-butylpyridine in acetonitrile)

  • Binder clips

  • Hot plate

Procedure:

  • Sealing: Place a frame of the thermoplastic sealant around the active area on the photoanode.

  • Assembly: Place the counter electrode on top of the photoanode, with the conductive/catalytic sides facing each other.

  • Heating: Gently press the two electrodes together and place them on a hot plate at ~100-120 °C. The sealant will melt and form a seal between the electrodes. Use binder clips to hold the cell together while it cools.

  • Electrolyte Filling: a. The electrolyte is introduced into the space between the electrodes through pre-drilled holes in the counter electrode. b. Use a vacuum back-filling technique or capillary action to fill the cell completely with the electrolyte. Ensure no air bubbles are trapped inside.[20]

  • Final Sealing: Seal the filling holes with a small piece of sealant and a microscope cover slip to prevent the electrolyte from leaking or evaporating.

Characterization and Data Analysis

The performance of the fabricated DSSC must be evaluated using standardized techniques.[1][22]

Current-Voltage (I-V) Characterization

This is the primary method for determining the solar cell's efficiency.[21]

Equipment:

  • Solar simulator (AM 1.5G, 100 mW/cm²)

  • Source meter (e.g., Keithley 2400)

  • Computer for data acquisition

Procedure:

  • Place the DSSC under the solar simulator. Use a black mask to precisely define the active area of the cell (~0.64 cm²), preventing overestimation of the efficiency due to scattered light.[21]

  • Connect the photoanode (negative terminal) and counter electrode (positive terminal) to the source meter.

  • Sweep the voltage from a reverse bias to a forward bias (e.g., -0.1 V to 0.8 V) and measure the corresponding current density.

  • Plot the current density (J) versus the voltage (V).

Key Performance Parameters:

  • Open-Circuit Voltage (Voc): The voltage at which the current is zero.

  • Short-Circuit Current Density (Jsc): The current density at zero voltage.

  • Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as: FF = (Jmax × Vmax) / (Jsc × Voc)

  • Power Conversion Efficiency (η): The overall efficiency of the cell, calculated as: η (%) = (Jsc × Voc × FF) / Pin × 100 where Pin is the incident power density (100 mW/cm²).[20]

Incident Photon-to-Current Conversion Efficiency (IPCE)

IPCE measures the ratio of collected electrons to incident photons at a specific wavelength, providing insight into the cell's spectral response.[21]

Equipment:

  • Monochromator with a light source (e.g., Xenon lamp)

  • Potentiostat or source meter

Procedure:

  • Illuminate the DSSC with monochromatic light of a known wavelength and intensity.

  • Measure the short-circuit current generated at that wavelength.

  • Repeat this process across the entire relevant spectral range (e.g., 300-800 nm).

  • Calculate IPCE at each wavelength using the formula: IPCE (%) = (1240 × Jsc) / (λ × Pin) × 100 where λ is the wavelength in nm, Jsc is in mA/cm², and Pin is the incident power density in mW/cm².

Troubleshooting and Optimization

  • Low Jsc: May indicate poor dye loading, inefficient light harvesting, or high charge recombination. Consider optimizing the dye concentration, sensitization time, or TiO₂ film thickness.

  • Low Voc: Often related to a high rate of charge recombination at the TiO₂/electrolyte interface or a mismatch in energy levels.

  • Low FF: Can be caused by high series resistance (e.g., poor contacts) or low shunt resistance (e.g., short-circuits or electrolyte leakage).[10]

Conclusion

This compound serves as an excellent model compound for introducing the fundamental concepts of D-π-A dyes in the context of DSSCs. Its simple, well-defined structure allows for a clear correlation between molecular properties and photovoltaic performance. The protocols detailed in this guide provide a robust framework for fabricating and characterizing DSSCs, enabling researchers to explore the potential of this and other novel sensitizers in the pursuit of efficient and low-cost solar energy conversion.

References

  • Fabrication and characterization of dye sensitized solar cells: A photographic guide. (2015). CORE. [Link]

  • Takechi, K., Muszynski, R., & Kamat, P. V. Fabrication procedure of dye-sensitized solar cells. University of Notre Dame. [Link]

  • D–π–A organic dyes derived from the indacenodithiophene core moiety for efficient dye-sensitized solar cells. (2022). Energy Advances (RSC Publishing). [Link]

  • Electrochemical Characterization Techniques for Performance Optimization in Dye-sensitized Solar Cells: A Narrative Review. (2024). MOTIVECTION : Journal of Mechanical, Electrical and Industrial Engineering. [Link]

  • New organic dye-sensitized solar cells based on the D–A–π–A structure for efficient DSSCs. (2023). RSC Advances. [Link]

  • Characterization techniques for dye-sensitized solar cells. (2014). Energy & Environmental Science (RSC Publishing). [Link]

  • D–D−π–A-Type Organic Dyes for Dye-Sensitized Solar Cells with a Potential for Direct Electron Injection and a High Extinction Coefficient: Synthesis, Characterization, and Theoretical Investigation. (2014). ACS Publications. [Link]

  • New Triphenylamine-Based Organic Dyes for Efficient Dye-Sensitized Solar Cells. (2009). The Journal of Physical Chemistry C - ACS Publications. [Link]

  • Exploring the Role of Donor–Acceptor Interactions in Phenothiazine Organic Dyes and Their Implications for Quasi-Solid-State Dye-Sensitized Solar Cells. (2024). MDPI. [Link]

  • Effective dyes for DSSCs–Important experimental and calculated parameters. (2021). Journal of Molecular Structure. [Link]

  • Dye-sensitized Solar Cells: Principle, Fabrication and Performance. (2017). JoVE. [Link]

  • Anchoring groups for dye-sensitized solar cells. (2015). PubMed. [Link]

  • Efficient Structural Modification of Triphenylamine-Based Organic Dyes for Dye-Sensitized Solar Cells. (2009). The Journal of Physical Chemistry C - ACS Publications. [Link]

  • Anchoring Groups for Dye-Sensitized Solar Cells. (2015). ACS Applied Materials & Interfaces. [Link]

  • effect of π-spacer on D-A'-π-A system organic dyes for dye-sensitized solar cells (DSSCs) technology: a computational approach. (2024). Oxford Academic. [Link]

  • Fabrication procedure for the dye-sensitized solar cells. (2022). ResearchGate. [Link]

  • Characterization of Photochromic Dye Solar Cells Using Small-Signal Perturbation Techniques. (2021). NIH. [Link]

  • Fabrication of a Dye-Sensitized Solar Cell. (2014). YouTube. [Link]

  • The role of the donor group and electron-accepting substitutions inserted in π-linkers in tuning the optoelectronic properties of D–π–A dye-sensitized solar cells: a DFT/TDDFT study. (2022). PMC - NIH. [Link]

  • What Is the Best Anchoring Group for a Dye in a Dye-Sensitized Solar Cell? (2021). ResearchGate. [Link]

  • D–π–A (donor–pi–acceptor) dye structure and its functioning in DSSCs. (2024). ResearchGate. [Link]

  • Theoretical Investigation on Photophysical Properties of Triphenylamine and Coumarin Dyes. (2017). Semantic Scholar. [Link]

  • Characteristics of triphenylamine-based dyes with multiple acceptors in application of dye-sensitized solar cells. (2009). National Central University. [Link]

  • Structural and Photophysical Studies of Triphenylamine-Based Organic Dyes for Applications in DSSCs: Experimental and DFT Analysis. (2023). Taylor & Francis Online. [Link]

  • DSSC: Dye Sensitized Solar Cells. Gamry Instruments. [Link]

  • Theoretical design and analysis of D–π–A–A′ organic dyes for enhanced efficiency in DSSCs by modifying donor (D) and acceptor (A) moieties. (2024). RSC Publishing. [Link]

  • Donor-π–Acceptor Based Stable Porphyrin Sensitizers for Dye-Sensitized Solar Cells: Effect of π-Conjugated Spacers. (2021). The Journal of Physical Chemistry C - ACS Publications. [Link]

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"synthetic routes for functionalizing Ethyl 3-(4-(dimethylamino)phenyl)acrylate"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthetic Routes for Functionalizing Ethyl 3-(4-(dimethylamino)phenyl)acrylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Synthetic Versatility of a Push-Pull Chromophore

This compound is a prominent member of the cinnamate family, characterized by a donor-π-acceptor ("push-pull") electronic structure. The potent electron-donating dimethylamino group (donor) is conjugated through a phenyl ring and an alkene (π-bridge) to an electron-withdrawing ethyl acrylate moiety (acceptor). This architecture imbues the molecule with interesting optical and electronic properties, making its derivatives valuable in the development of nonlinear optical materials, fluorescent probes, and dye-sensitized solar cells.[1][2]

From a synthetic standpoint, the molecule presents three distinct regions for chemical modification: the electron-rich aromatic ring, the reactive acrylate moiety, and the terminal ester group. This guide provides a detailed exploration of synthetic strategies to functionalize each of these regions, offering field-proven insights and detailed protocols for researchers aiming to generate novel derivatives for applications in materials science and drug discovery.

Functionalization of the Aromatic Ring

The electron-rich nature of the phenyl ring, activated by the dimethylamino group, makes it a prime target for modification. While classical electrophilic aromatic substitution is possible, modern cross-coupling and C-H activation methods offer superior control and broader synthetic scope.

Palladium-Catalyzed C-H Functionalization

Directly functionalizing the C-H bonds of the aromatic ring is a powerful, atom-economical strategy. Cinnamic acid derivatives are known to be challenging substrates for C-H activation due to the presence of a reactive double bond and the potential for the ester group to act as a directing group.[3][4] However, specialized palladium catalysis systems can achieve selective C-H functionalization, particularly at the meta-position relative to the cinnamate's directing group, opening avenues to derivatives that are difficult to access through traditional methods.[3] This approach allows for the introduction of various functional groups, including aryl, allyl, and cyano moieties.[4]

Cross-Coupling Strategies via Halogenated Precursors

A robust and highly versatile method for aryl functionalization involves the use of a halogenated precursor. By starting with a halogen-substituted 4-(dimethylamino)benzaldehyde, one can employ powerful palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Heck reactions to introduce new carbon-carbon bonds.[5][6]

The Suzuki-Miyaura coupling is an indispensable tool for forming biaryl structures by coupling an organohalide with an organoboron species, such as a boronic acid or ester.[6][7][8] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8]

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_0 cluster_1 cluster_2 Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Coupled R¹-Pd(II)L₂-R² Transmetal->PdII_Coupled Transmetal->PdII_Coupled RedElim Reductive Elimination PdII_Coupled->RedElim RedElim->Pd0 RedElim->Pd0 Product R¹-R² RedElim->Product RedElim->Product R1X R¹-X R1X->OxAdd R2BY2 R²-B(OR)₂ R2BY2->Transmetal Base Base Base->Transmetal

Protocol 1: Suzuki-Miyaura Coupling for Aryl Functionalization

This protocol describes the synthesis of an aryl-substituted derivative starting from a hypothetical precursor, Ethyl 3-(3-bromo-4-(dimethylamino)phenyl)acrylate.

Materials:

  • Ethyl 3-(3-bromo-4-(dimethylamino)phenyl)acrylate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (buchwald ligand, 0.04 equiv)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Dioxane and Water (4:1 v/v)

  • Nitrogen or Argon source

Procedure:

  • To a flame-dried Schlenk flask, add Ethyl 3-(3-bromo-4-(dimethylamino)phenyl)acrylate, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Validation:

  • Starting Material Purity: Ensure the aryl halide precursor is pure and free of contaminants that could poison the catalyst.

  • Inert Conditions: The efficiency of the Pd(0) catalyst relies on the strict exclusion of oxygen.[9]

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands like SPhos is critical for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps.[8]

  • Base Selection: The base (K₃PO₄) is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[9]

Modification of the Acrylate Moiety

The conjugated double bond in the acrylate system is electron-deficient due to the adjacent ester group, making it susceptible to various transformations.

Michael (Conjugate) Addition

As a classic α,β-unsaturated carbonyl compound, the acrylate moiety is an excellent Michael acceptor.[10] It can react with a wide range of soft nucleophiles (e.g., thiols, amines, enolates) in a 1,4-conjugate addition reaction. This provides a straightforward route to introduce functionality at the β-position of the carbonyl group.

[2+2] Cycloaddition

Photocatalytic [2+2] cycloadditions offer a powerful method for constructing cyclobutane rings, which are valuable scaffolds in medicinal chemistry. While many protocols focus on electron-deficient styrenes, the development of organic cyanoarene photocatalysts has enabled these reactions on a broader range of substrates.[11][12] This reaction can be performed in both an intermolecular fashion to form dimers or an intramolecular fashion if a second alkene is tethered to the molecule.

Diagram 2: Key Reactions at the Acrylate Double Bond

Acrylate_Reactions Start This compound Michael Michael Addition Product Start->Michael Cyclo [2+2] Cycloaddition Product (Cyclobutane) Start->Cyclo Hydro Hydrogenation Product Start->Hydro Nuc + Nucleophile (Nu⁻) (e.g., RSH, R₂NH) Light + Alkene + hν, Photocatalyst H2 + H₂ + Pd/C

Hydrogenation

The double bond can be selectively reduced to the corresponding saturated propionate derivative. This is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. This transformation is useful for removing the rigidifying alkene linker and accessing more flexible molecular scaffolds.

Modification of the Ester Group

The ethyl ester provides a handle for introducing a variety of functional groups through standard carboxylic acid chemistry.

Hydrolysis to Cinnamic Acid

The ester can be readily hydrolyzed under basic (e.g., NaOH, KOH) or acidic conditions to yield the corresponding (E)-3-(4-(dimethylamino)phenyl)acrylic acid. This carboxylic acid is a key intermediate for further functionalization, particularly for forming amides.

Amide Formation

The resulting cinnamic acid can be coupled with primary or secondary amines to form cinnamides. This is a highly valuable transformation in drug development, as the amide bond is a cornerstone of peptide and protein structures. The reaction typically requires an activating agent or coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), to facilitate amide bond formation.[13]

Protocol 2: Two-Step Synthesis of a Cinnamide Derivative

This protocol details the hydrolysis of the starting ester followed by EDCI-mediated coupling with an amine.

Step A: Saponification (Ester Hydrolysis)

  • Dissolve this compound (1.0 equiv) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (NaOH, 2.0-3.0 equiv) and heat the mixture to reflux for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture in an ice bath and acidify to pH ~2-3 with cold 2M HCl.

  • The carboxylic acid product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step B: EDCI-Mediated Amide Coupling

  • In a round-bottom flask, dissolve the (E)-3-(4-(dimethylamino)phenyl)acrylic acid from Step A (1.0 equiv) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Add the desired amine (1.1 equiv), EDCI hydrochloride (1.2 equiv), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv).[13]

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting cinnamamide by recrystallization or column chromatography.

Causality and Validation:

  • Activation is Key: The carboxylic acid is not reactive enough to form an amide bond directly with an amine. EDCI acts as a carbodiimide coupling agent, activating the carboxyl group by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[13]

  • Catalyst Role: DMAP is often used as a catalyst to accelerate the reaction, particularly for sterically hindered substrates.

  • Anhydrous Conditions: The EDCI reagent and the activated intermediate are sensitive to water, which can hydrolyze them back to the carboxylic acid. Therefore, using anhydrous solvents is critical for high yields.

Summary of Functionalization Strategies

Molecular Region Reaction Type Key Reagents/Catalysts Primary Outcome Reference
Aromatic Ring Suzuki-Miyaura CouplingArylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄C-C bond formation (Biaryls)[8][9][14]
Aromatic Ring C-H ActivationPd(OAc)₂, Specialty LigandsC-C, C-N, C-O bond formation[3][4]
Acrylate Double Bond Michael AdditionSoft nucleophiles (thiols, amines)Addition to β-carbon[10]
Acrylate Double Bond [2+2] CycloadditionAlkene, Photocatalyst, Light (hν)Cyclobutane ring formation[11][12]
Acrylate Double Bond HydrogenationH₂, Pd/CSaturation of C=C bond[15]
Ester Group HydrolysisNaOH or HClConversion to Carboxylic Acid[13]
Ester Group Amidation (from acid)Amine, EDCI, DMAPConversion to Amide[13]

Conclusion

This compound is a synthetically tractable scaffold that offers multiple avenues for chemical diversification. By leveraging modern synthetic methodologies—including palladium-catalyzed cross-coupling, C-H activation, photocatalysis, and standard functional group interconversions—researchers can readily access a vast chemical space of novel derivatives. The protocols and strategies outlined in this guide provide a robust framework for developing new materials and therapeutic agents based on this versatile cinnamate core.

References

  • Dandela, R., et al. (2018). Distal meta-C–H functionalization of α-substituted cinnamates. Chemical Science, 9(33), 6845–6850. Available at: [Link]

  • Dandela, R., et al. (2018). Distal meta-C–H functionalization of α-substituted cinnamates. RSC Publishing. Available at: [Link]

  • Li, W., et al. (2021). Radical Amidoalkynylation of Electron-Rich Alkenes with Bifunctional Alkynylsulfonamide Reagents. CCS Chemistry. Available at: [Link]

  • Slimani, I., et al. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4-(Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2-One. Semantic Scholar. Available at: [Link]

  • Not applicable.
  • Beeson, T. D., et al. (2007). Enantioselective Organo-Singly Occupied Molecular Orbital Catalysis: The Carbo-oxidation of Styrenes. Macmillan Group - Princeton University. Available at: [Link]

  • Wikipedia. (n.d.). Heck reaction. Wikipedia. Available at: [Link]

  • S, S., et al. (2016). Growth of ethyl 2-cyano 3-(4-(dimethylamino) phenyl) acrylate single crystal and its structural, optical, thermal and electrical characterisations. Taylor & Francis Online. Available at: [Link]

  • S, S., et al. (2016). Growth of ethyl 2-cyano 3-(4-(dimethylamino) phenyl) acrylate single crystal and its structural, optical. Taylor & Francis Online. Available at: [Link]

  • Golfmann, M., et al. (2020). Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2023). Polystyrene–Br End-Group Modification via Electrolysis: Adjusting Hydrogenation vs Coupling Selectivity. ACS Publications. Available at: [Link]

  • Papakyriakou, A., et al. (2022). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. MDPI. Available at: [Link]

  • Not applicable.
  • Golfmann, M., et al. (2020). Organophotocatalytic [2+2] cycloaddition of electron-deficient styrenes. ChemRxiv. Available at: [Link]

  • Not applicable.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

  • Not applicable.
  • Not applicable.
  • SynArchive. (n.d.). Suzuki Coupling. SynArchive. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • Wikipedia. (n.d.). Ethyl acrylate. Wikipedia. Available at: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis Yield of Ethyl 3-(4-(dimethylamino)phenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of Ethyl 3-(4-(dimethylamino)phenyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common experimental challenges and optimize synthesis yields. The primary focus of this guide will be on the Knoevenagel condensation, the most common and efficient method for this synthesis.

I. Understanding the Synthesis: The Knoevenagel Condensation

The synthesis of this compound is most effectively achieved through a Knoevenagel condensation. This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C-C double bond.[1] In this specific case, the reaction occurs between 4-(dimethylamino)benzaldehyde and an active methylene compound, typically ethyl cyanoacetate, in the presence of a basic catalyst.[2][3]

The electron-donating dimethylamino group on the benzaldehyde ring can influence the reactivity of the carbonyl group, making careful optimization of reaction conditions crucial for achieving high yields.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of this compound.

Q1: What are the most common reasons for low yields in this Knoevenagel condensation?

Low yields can often be attributed to several factors:

  • Suboptimal Catalyst: The choice and amount of base catalyst are critical. A base that is too strong can lead to self-condensation of the 4-(dimethylamino)benzaldehyde, while a catalyst that is too weak will result in slow or incomplete reactions.[4]

  • Improper Reaction Conditions: Temperature, reaction time, and solvent play a significant role. The electron-rich nature of 4-(dimethylamino)benzaldehyde may require slightly adjusted conditions compared to other benzaldehydes.

  • Presence of Water: Water is a byproduct of the condensation reaction. Its accumulation can shift the equilibrium back towards the reactants, thereby reducing the yield.[5]

  • Purity of Reactants: Impurities in the starting materials, particularly in the 4-(dimethylamino)benzaldehyde, can interfere with the reaction.

Q2: Which catalyst is most effective for this reaction?

While various bases can be used, weak bases are generally preferred to avoid side reactions.[4] Common catalysts include:

  • Piperidine: A widely used and effective catalyst for Knoevenagel condensations.[6]

  • Ammonium salts (e.g., ammonium acetate): These are considered environmentally benign and can be very effective, sometimes used in solvent-free conditions.[7]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A strong, non-nucleophilic base that can promote the reaction efficiently, even in aqueous media.[2]

  • Sodium Ethoxide: Can provide high yields but requires careful control of the amount to prevent side reactions.[8]

The optimal catalyst may depend on the specific solvent and reaction conditions used.

Q3: How does the choice of solvent affect the reaction yield?

The solvent can significantly influence the reaction rate and yield.

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): Often lead to high conversions and selectivities in shorter reaction times.[9]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Can also be effective and are often used due to their ability to dissolve the reactants and catalysts.[9]

  • Solvent-Free Conditions: Can be a "green" and efficient alternative, often used in conjunction with catalysts like ammonium salts.[7]

  • Water: Has been successfully used as a solvent, promoting green chemistry principles.[9]

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[10] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to achieve good separation.[11]

Q5: What is the typical work-up and purification procedure for this product?

A common work-up procedure involves:

  • Cooling the reaction mixture.

  • If the product precipitates, it can be collected by vacuum filtration and washed with a cold solvent like ethanol to remove impurities.[10]

  • If the product remains in solution, the solvent is typically removed under reduced pressure.

  • The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[12][13]

III. Troubleshooting Guide

This section provides a more detailed, step-by-step approach to diagnosing and resolving specific issues you may encounter during your experiments.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Scientific Rationale
Inactive or Inappropriate Catalyst • Use a fresh or recently purified catalyst. • Consider trying a different weak base catalyst (e.g., piperidine, ammonium acetate, DBU).[2][4] • Optimize the catalyst loading; typically 0.1 equivalents are used.The catalyst is essential for deprotonating the active methylene compound, initiating the reaction. Catalyst activity can degrade over time. The basicity of the catalyst needs to be sufficient to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[4]
Suboptimal Reaction Temperature • If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-80°C). • Monitor the reaction by TLC to determine the optimal temperature.Increasing the temperature can increase the reaction rate. However, excessive heat can lead to side reactions and decomposition of the product.
Presence of Water • Use anhydrous solvents and reagents. • If applicable to your solvent system (e.g., toluene), use a Dean-Stark apparatus to remove water as it is formed.[10]The Knoevenagel condensation is a reversible reaction that produces water.[5] Removing water shifts the equilibrium towards the product side, increasing the yield.
Impure Reactants • Ensure the purity of 4-(dimethylamino)benzaldehyde and ethyl cyanoacetate using techniques like NMR or melting point analysis. • Purify starting materials if necessary.Impurities can inhibit the catalyst or participate in side reactions, reducing the yield of the desired product.
Insufficient Reaction Time • Monitor the reaction progress using TLC until the starting materials are consumed.[10]The reaction may require more time to go to completion, especially under milder conditions.
Problem 2: Presence of Significant Impurities in the Product

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Scientific Rationale
Self-Condensation of Aldehyde • Use a weaker base catalyst. • Avoid using strong bases like sodium hydroxide or potassium hydroxide.[4]The electron-donating dimethylamino group makes the aldehyde susceptible to self-condensation, especially in the presence of a strong base.
Unreacted Starting Materials • Ensure the reaction goes to completion by monitoring with TLC. • Optimize the stoichiometry of the reactants; a slight excess of the active methylene compound may be beneficial. • Purify the crude product using column chromatography or recrystallization.[11]Incomplete reaction will leave unreacted starting materials in the product mixture. Purification is necessary to isolate the desired compound.
Formation of Michael Adducts • This is less common with ethyl cyanoacetate but can occur. Use stoichiometric amounts of reactants.The product of the Knoevenagel condensation can sometimes react with another molecule of the active methylene compound in a Michael addition.

IV. Experimental Protocols and Data

General Experimental Protocol for Knoevenagel Condensation

This protocol is a general guideline and may require optimization.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(dimethylamino)benzaldehyde (1 equivalent).

  • Add ethyl cyanoacetate (1 to 1.2 equivalents).

  • Add the chosen solvent (e.g., ethanol, toluene).

  • Add the weak base catalyst (e.g., piperidine, 0.1 equivalents).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with a cold solvent (e.g., cold ethanol).[10]

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[11]

Comparative Data on Reaction Conditions

The following table summarizes the effect of different catalysts and solvents on the yield of similar Knoevenagel condensations.

CatalystSolventTemperature (°C)TimeYield (%)Reference
DBU/WaterWaterRoom Temp30 min95
PiperidineEthanolReflux10-12 h-[6]
Sodium EthoxideEthanolReflux1 h94-96[8]
Ammonium AcetateSolvent-free902 hHigh
DIPEAcHexane65-703-6 h91[14]

Note: Yields are for similar aromatic aldehydes and may vary for 4-(dimethylamino)benzaldehyde.

V. Visualizing the Process

Reaction Mechanism

Knoevenagel_Condensation Reactants 4-(dimethylamino)benzaldehyde + Ethyl Cyanoacetate Enolate Enolate Formation (Deprotonation of Ethyl Cyanoacetate) Reactants->Enolate + Catalyst Catalyst Base Catalyst (e.g., Piperidine) Nucleophilic_Attack Nucleophilic Attack of Enolate on Aldehyde Enolate->Nucleophilic_Attack Intermediate Aldol-type Intermediate Nucleophilic_Attack->Intermediate Dehydration Dehydration (Elimination of Water) Intermediate->Dehydration Product This compound Dehydration->Product

Caption: The Knoevenagel condensation mechanism for the synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst Is the catalyst fresh and appropriate? Start->Check_Catalyst Check_Conditions Are reaction temperature and time optimized? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Use fresh catalyst / Try a different catalyst Check_Catalyst->Solution_Catalyst No Check_Water Is water being effectively removed? Check_Conditions->Check_Water Yes Solution_Conditions Adjust temperature / Increase reaction time Check_Conditions->Solution_Conditions No Check_Purity Are reactants pure? Check_Water->Check_Purity Yes Solution_Water Use anhydrous conditions / Dean-Stark Check_Water->Solution_Water No Solution_Purity Purify starting materials Check_Purity->Solution_Purity No End Yield Optimized Check_Purity->End Yes Solution_Catalyst->Check_Conditions Solution_Conditions->Check_Water Solution_Water->Check_Purity Solution_Purity->End

Caption: A logical workflow for troubleshooting low product yield in the synthesis.

VI. Alternative Synthetic Route: The Heck Reaction

While the Knoevenagel condensation is the predominant method, the Heck reaction offers an alternative pathway for forming the C-C bond.[15] The Heck reaction is a palladium-catalyzed cross-coupling of an aryl halide with an alkene.[15] In this case, it would involve the reaction of a 4-(dimethylamino)phenyl halide with ethyl acrylate.

However, for this specific target molecule, the Knoevenagel condensation is generally preferred due to its milder reaction conditions, avoidance of expensive palladium catalysts, and often simpler work-up procedures.

VII. References

  • A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Optimization of reaction conditions for ethyl (E)-2-cyano-3-phenylacrylate. (n.d.). ResearchGate. Retrieved from [Link]

  • A Heterogeneous Acid‐Base Organocatalyst For Cascade Deacetalisation‐Knoevenagel Condensations. (n.d.). PubMed Central. Retrieved from [Link]

  • Van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(3), 329-335.

  • Transmutation of Scent: An Evaluation of the Synthesis of Methyl Cinnamate, a Commercial Fragrance, via a Fischer Esterification for the Second-Year Organic Laboratory. (2020). Journal of Chemical Education, 97(11), 4127–4132.

  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. (n.d.). ResearchGate. Retrieved from [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • Activity of different catalysts for the Knoevenagel reaction of benzaldehyde and ethyl cyanoacetate. (n.d.). ResearchGate. Retrieved from [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2022). Journal of the Mexican Chemical Society, 66(4), 498-508.

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Bulletin of the Korean Chemical Society, 33(10), 3447-3450.

  • Heck reactions of aryl halides with ethyl acrylate, catalyzed by Pd(II)@MTP/PMs. (n.d.). ResearchGate. Retrieved from [Link]

  • Osborne, M. (2019). Synthesis of Cinnamic Acid Esters (Bachelor's thesis, Austin Peay State University). ASPIRE.

  • Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. Retrieved from [Link]

  • Heck Reaction—State of the Art. (2018). Catalysts, 8(1), 19.

  • Condensation of p-N,N-dimethylamino- benzaldehyde with Meldrum's acid in different solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent developments in knoevenagel condensation reaction: a review. (2022). Journal of Advanced Scientific Research, 13(5), 17-25.

  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (2024). RSC Medicinal Chemistry.

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Knoevenagel condensation of ethyl cyanoacetate with benzaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

  • Concentration dependence of the Heck reaction of ethyl acrylate 9 and... (n.d.). ResearchGate. Retrieved from [Link]

  • Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3. (n.d.). ResearchGate. Retrieved from [Link]

  • Scheme 1. Knoevenagel Condensation Reactions of Benzaldehyde (1a),... (n.d.). ResearchGate. Retrieved from [Link]

  • Heck reaction a of aryl halide with methyl acrylate catalyzed by palladium complex. (n.d.). ResearchGate. Retrieved from [Link]

  • Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1593.

  • Ethyl 2-Cyano-3-[4-(dimethylamino)phenyl]acrylate. (n.d.). PubChem. Retrieved from [Link]

  • Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. (2023). Bulletin of Environment, Pharmacology and Life Sciences, 12(2), 118-122.

  • Synthesis and Spectral Characterisation of (E)-3-(3-(4-(Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2-one. (2021). Journal of Chemistry, 2021, 6101359.

  • Catalytic comparison of cyanosilylation/Knoevenagel condensation reactions by Pb-based heterometallic organic frameworks with different second metal ions. (2024). Catalysis Science & Technology, 14(5), 1266-1274.

  • Recent developments in Knoevenagel condensation reaction: a review. (2022). Journal of Advanced Scientific Research, 13(5), 17-25.

  • Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. (n.d.). ResearchGate. Retrieved from [Link]

  • Ethyl acrylate. (n.d.). Wikipedia. Retrieved from [Link]

  • Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. (2020). Molbank, 2020(2), M1135.

Sources

Technical Support Center: Troubleshooting Low Fluorescence Quantum Yield of Ethyl 3-(4-(dimethylamino)phenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the fluorescence quantum yield of Ethyl 3-(4-(dimethylamino)phenyl)acrylate. This document provides a structured, in-depth approach to troubleshooting, moving from fundamental checks to more complex photophysical phenomena.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is barely fluorescing. What are the first things I should check?

A1: Before delving into complex photophysical issues, it's crucial to rule out common experimental errors. Start with the following:

  • Purity of the Compound: Impurities can act as efficient quenchers of fluorescence. Verify the purity of your this compound sample. If synthesized in-house, ensure rigorous purification and characterization using techniques like NMR and mass spectrometry.

  • Solvent Quality and Purity: Use spectroscopy-grade solvents. Traces of impurities in the solvent can significantly quench fluorescence.

  • Concentration: An inappropriate concentration is a frequent cause of low fluorescence. Very high concentrations can lead to self-quenching or aggregation-caused quenching (ACQ)[1], while extremely low concentrations may result in a signal that is below the detection limit of your instrument.

  • Instrumentation Settings: Confirm that your fluorometer is correctly configured. Use the appropriate excitation wavelength, and ensure the emission is being monitored across the expected spectral range. Optimize the excitation and emission slit widths to balance signal intensity and spectral resolution.

Q2: I've confirmed the purity of my compound and solvent, and optimized the concentration, but the quantum yield is still disappointingly low. What's the next step?

A2: The next logical step is to investigate the influence of the local environment on your fluorophore. The photophysical properties of donor-π-acceptor molecules like this compound are highly sensitive to their surroundings.

Troubleshooting Guide: Deeper Dive into Photophysical Phenomena

Issue 1: Solvent Polarity Effects and Intramolecular Charge Transfer (ICT)

The structure of this compound, with its electron-donating dimethylamino group and electron-accepting acrylate moiety, makes it susceptible to intramolecular charge transfer (ICT) upon photoexcitation. The efficiency of this process, and consequently the fluorescence quantum yield, is heavily influenced by the polarity of the solvent.

Underlying Mechanism: In the excited state, there is a significant redistribution of electron density from the dimethylamino (donor) to the acrylate (acceptor) part of the molecule. Polar solvents can stabilize this charge-separated excited state, which can either enhance or quench fluorescence depending on the specific de-excitation pathways available. For many donor-π-acceptor dyes, increasing solvent polarity leads to a decrease in fluorescence quantum yield[2]. This is often due to the stabilization of non-radiative decay pathways.

Troubleshooting Workflow:

A Low Quantum Yield Observed B Prepare Solutions in a Range of Solvents (e.g., Toluene, Dichloromethane, Acetonitrile, Ethanol) A->B C Measure Absorbance and Emission Spectra B->C D Calculate Relative Quantum Yield in Each Solvent C->D E Analyze Trend: Quantum Yield vs. Solvent Polarity D->E F High QY in Nonpolar Solvents, Low QY in Polar Solvents? E->F G Investigate TICT State Formation (See Issue 2) F->G Yes I Consider Environmental Factors (pH, Viscosity) F->I No H Optimize Solvent System for Desired Brightness G->H I->H

Caption: Troubleshooting workflow for solvent-dependent low quantum yield.

Experimental Protocol: Solvent-Dependent Quantum Yield Measurement

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a high-purity, volatile solvent (e.g., dichloromethane).

  • Prepare Dilutions: Create a series of dilutions in different spectroscopy-grade solvents (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol) from the stock solution. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Select a Standard: Choose a well-characterized fluorescence standard with a known quantum yield and emission range similar to your compound. For this compound, which absorbs in the UV-Vis region, quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) or Rhodamine 6G in ethanol (Φ = 0.95) could be suitable references.

  • Measure Absorbance and Fluorescence: For each solution (sample and standard), measure the UV-Vis absorbance spectrum and the fluorescence emission spectrum under identical instrument settings (excitation wavelength, slit widths).

  • Calculate Relative Quantum Yield (Φ_x): Use the following equation:

    Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

    Where:

    • Φ is the fluorescence quantum yield

    • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

    • 'x' denotes the sample and 'st' denotes the standard.

Data Interpretation:

A significant decrease in quantum yield with increasing solvent polarity is a strong indicator that a charge-transfer state is being stabilized, leading to enhanced non-radiative decay.

Solvent Polarity (Dielectric Constant) Expected Relative Quantum Yield
Toluene2.4High
Dichloromethane9.1Intermediate
Acetonitrile37.5Low
Ethanol24.6Potentially low (protic effects)

Note: This is a generalized trend. The actual values will depend on the specific photophysics of the molecule. For a series of related chromophores, quantum yields in acetonitrile were reported to be in the range of 0.015 to 0.066[3].

Issue 2: Twisted Intramolecular Charge Transfer (TICT) State Formation

A specific type of ICT state, the Twisted Intramolecular Charge Transfer (TICT) state, can be a major cause of low fluorescence quantum yield.

Underlying Mechanism: Upon excitation, if the dimethylamino group can rotate relative to the phenyl ring, a non-planar, highly polar TICT state can form[4][5]. This twisted conformation often has very poor orbital overlap for radiative decay, making it essentially non-fluorescent or very weakly fluorescent. The formation of this "dark state" provides a highly efficient non-radiative decay pathway, thus quenching the fluorescence from the locally excited (LE) or planar ICT state[6]. The formation of the TICT state is often facilitated in polar solvents that can stabilize its highly polar nature[7].

Troubleshooting Workflow:

A Low Quantum Yield, Especially in Polar Solvents B Hypothesize TICT State Formation A->B C Increase Solvent Viscosity (e.g., using glycerol or sucrose gradients) B->C D Measure Fluorescence Quantum Yield C->D E Does Quantum Yield Increase with Viscosity? D->E F TICT State Formation is Likely E->F Yes I Alternative Quenching Mechanism E->I No G Consider Molecular Redesign to Restrict Torsional Motion F->G H Investigate Temperature Effects (Low temperature may inhibit twisting) F->H

Caption: Investigating the role of TICT state formation.

Experimental Protocol: Viscosity-Dependent Fluorescence Measurement

  • Prepare High-Viscosity Solvents: Create a series of solvents with increasing viscosity. This can be achieved by preparing mixtures of a primary solvent (e.g., ethanol) with a viscous, miscible solvent like glycerol in varying ratios.

  • Measure Viscosity: If possible, measure the viscosity of each solvent mixture.

  • Prepare Dye Solutions: Prepare solutions of this compound in each of the solvent mixtures, ensuring the absorbance at the excitation wavelength is consistent and below 0.1.

  • Measure Fluorescence: Record the fluorescence emission spectrum for each solution.

  • Analyze the Data: Plot the integrated fluorescence intensity or the calculated relative quantum yield as a function of solvent viscosity. A significant increase in fluorescence with increasing viscosity suggests that the rotational motion leading to the formation of a non-emissive TICT state is being hindered, thus promoting radiative decay from the planar excited state[8].

Issue 3: Aggregation-Caused Quenching (ACQ)

Planar aromatic molecules like this compound are prone to aggregation, especially at higher concentrations or in solvents where they have poor solubility. This aggregation can lead to a significant decrease in fluorescence quantum yield, a phenomenon known as Aggregation-Caused Quenching (ACQ)[9][10].

Underlying Mechanism: In aggregates, the close proximity of fluorophores allows for non-radiative energy transfer and the formation of non-emissive excimers or exciplexes through π-π stacking interactions[11]. This provides an efficient pathway for the excited state to return to the ground state without emitting a photon. A study on a similar chalcone derivative, (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (DAP), showed that its fluorescence intensity is inversely proportional to concentration, a strong indicator of ACQ[12].

Troubleshooting Workflow:

A Low Quantum Yield B Perform Concentration-Dependent Fluorescence Measurement A->B C Does Quantum Yield Increase upon Dilution? B->C D Aggregation-Caused Quenching (ACQ) is Likely C->D Yes H Other Quenching Mechanisms C->H No E Work at Lower Concentrations D->E F Change Solvent to Improve Solubility D->F G Consider Encapsulation or Covalent Attachment to a Scaffold D->G

Sources

Technical Support Center: A Guide to Preventing Aggregation of Ethyl 3-(4-(dimethylamino)phenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-(4-(dimethylamino)phenyl)acrylate is a substituted acrylate ester with applications in chemical synthesis and materials science. A common challenge encountered when working with this compound is its tendency to aggregate and precipitate from solution, leading to inconsistent experimental results, decreased reactivity, and difficulties in formulation. This guide provides a comprehensive, troubleshooting-focused framework for understanding, preventing, and diagnosing aggregation of this molecule. By explaining the underlying chemical principles, we aim to empower researchers to proactively manage the solubility and stability of their solutions.

Section 1: Understanding the Molecule - Why Does Aggregation Occur?

The structure of this compound contains three key features that drive its aggregation behavior in solution:

  • Aromatic Phenyl Ring: The flat, electron-rich surface of the phenyl ring is prone to attractive, non-covalent interactions with adjacent molecules known as π-π stacking . This is a primary driving force for self-assembly and aggregation, especially in polar solvents that do not favorably interact with the hydrophobic ring.

  • Tertiary Amine (Dimethylamino Group): This functional group is a weak base. In neutral or alkaline (high pH) solutions, it is uncharged and relatively nonpolar. However, in acidic (low pH) conditions, it can become protonated to form a positively charged ammonium cation. This charge is critical for solubility.

  • Acrylate Ester Group: This part of the molecule contributes to its overall moderate polarity and can participate in dipole-dipole interactions. While less dominant than π-stacking, these forces contribute to the overall propensity to aggregate.

Aggregation is therefore a dynamic equilibrium between the dissolved (monomeric) state and the aggregated or precipitated state. Our goal is to shift this equilibrium in favor of the monomer.

cluster_Forces Driving Forces for Aggregation cluster_Molecule This compound cluster_Aggregated Result pi_stack π-π Stacking (Aromatic Rings) Aggregate Aggregate / Precipitate pi_stack->Aggregate hydro Hydrophobic Interactions (Poor Solvent) hydro->Aggregate dipole Dipole-Dipole Interactions dipole->Aggregate Molecule Monomer in Solution Molecule->Aggregate [High Concentration] [Wrong Solvent] [Neutral/High pH] Aggregate->Molecule [Low Concentration] [Good Solvent] [Low pH] Start Start: Prepare Solution in Primary Solvent (e.g., DMSO) Check1 Is the solution clear and particle-free? Start->Check1 Success Success: Solution is Ready (Store as Aliquots at -20°C) Check1->Success Yes Troubleshoot1 Issue: Cloudy or Precipitate Check1->Troubleshoot1 No Action1 Action: Gently warm (30-40°C) and sonicate for 5-10 min Troubleshoot1->Action1 Check2 Did it dissolve? Action1->Check2 Check2->Success Yes Action2 Action: Dilute to a lower concentration. Check solubility limit. Check2->Action2 No Check3 Is it an aqueous buffer? Action2->Check3 Failure Failure: Compound may be degraded or insoluble. Action2->Failure Action3 Action: Lower the pH of the buffer to < 6.0 to protonate the amine. Check3->Action3 Yes Action4 Action: Consider a co-solvent system (e.g., DMSO/Ethanol) Check3->Action4 No Action3->Start Retry Action4->Start Retry

Caption: A step-by-step workflow for troubleshooting aggregation issues.

Section 4: Analytical Verification of Monomeric State

Visual inspection is not always sufficient. Use these analytical techniques to confirm that your compound is properly dissolved.

TechniquePrincipleWhat It MeasuresIndication of Aggregation
UV-Vis Spectroscopy Measures the absorbance of light by a sample. [1][2]The absorbance spectrum of the dissolved compound.An elevated baseline or absorbance across a wide range of wavelengths (especially >400 nm) indicates light scattering by particles or aggregates. [3][4]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity caused by the Brownian motion of particles in solution. [5]The hydrodynamic radius (size) of particles. [6]The presence of a population of particles with a significantly larger radius (e.g., >10 nm) than expected for a single molecule is a direct confirmation of aggregation. [7][8]
Protocol 4.1: Quick Quality Control using UV-Vis Spectroscopy
  • Prepare a Dilution: Dilute your stock solution in a suitable solvent (one that is transparent in the UV-Vis range) to a concentration that gives a maximum absorbance reading between 0.5 and 1.0.

  • Acquire Spectrum: Scan the sample from approximately 250 nm to 700 nm.

  • Analyze Baseline: A properly dissolved, non-aggregated sample should show specific absorbance peaks with a flat baseline that returns to near-zero absorbance at higher wavelengths (e.g., >500 nm). [9]An upwardly sloping or noisy baseline at these higher wavelengths is indicative of light scattering from aggregates.

References

  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Agilent Technologies.
  • National Institutes of Health. (n.d.).
  • Stetefeld, J., et al. (2016).
  • ACS Publications. (n.d.). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling.
  • ChemShuttle. (n.d.). ethyl 3-(4-(dimethylamino)phenyl)
  • Chromatography Forum. (2012). Best practice/procedure for storing organic solutions?.
  • National Institutes of Health. (n.d.).
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  • Chemistry LibreTexts. (2025). Preparing Solutions.
  • ACS Publications. (2021). Inhibiting Protein Aggregation by Small Molecule-Based Colloidal Nanoparticles.
  • Journal of Chromatography & Separation Techniques. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy.
  • RSC Publishing. (2021).
  • ResearchGate. (2025).
  • National Institutes of Health. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • National Institutes of Health. (n.d.). Aggregation Behavior of Poly(Acrylic acid‐co‐Octadecyl Methacrylate) and Bovine Serum Albumin in Aqueous Solutions. PMC.
  • PubMed. (n.d.). Influence of pH on sulfhydryl groups and fluidity of the mitochondrial membrane.
  • Wyatt Technology. (n.d.).
  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions.
  • Chemistry LibreTexts. (2022). UV-Visible Spectroscopy.
  • Chemistry LibreTexts. (2026). Host-Guest Chemistry and π-π Stacking Interactions.
  • Google Patents. (n.d.).
  • PubMed. (n.d.).
  • PubChem. (n.d.). Ethyl 2-Cyano-3-[4-(dimethylamino)
  • PubMed. (n.d.). Probing the pi-stacking induced molecular aggregation in pi-conjugated polymers, oligomers, and their blends of p-phenylenevinylenes.
  • Diva-portal.org. (2020).
  • ResearchGate. (2025).
  • Biology Stack Exchange. (2013).
  • YouTube. (2025).
  • MDPI. (2026). Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions.
  • Wikipedia. (n.d.). Benzalkonium chloride.
  • Technology Networks. (2023).
  • Carnegie Mellon University. (n.d.). Acrylates.
  • National Institutes of Health. (n.d.). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. NIH.
  • BenchChem. (n.d.).
  • MDPI. (n.d.).
  • ResearchGate. (n.d.).
  • National Institutes of Health. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC.

Sources

Technical Support Center: Solvent Effects on the Spectral Properties of Ethyl 3-(4-(dimethylamino)phenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 3-(4-(dimethylamino)phenyl)acrylate. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the influence of solvents on the spectral properties of this compound.

Understanding the Molecule: A "Push-Pull" System

This compound is a classic example of a "push-pull" or donor-π-acceptor (D-π-A) chromophore.[1][2] Its structure consists of an electron-donating dimethylamino group (-N(CH₃)₂) and an electron-accepting ethyl acrylate group (-CH=CHCOOEt), connected by a phenyl π-conjugated bridge. This architecture is key to its interesting photophysical properties.

Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In this molecule, the HOMO is primarily located on the electron-donating group, while the LUMO is on the electron-accepting group. This results in an excited state with a significant degree of intramolecular charge transfer (ICT).[1][3] This ICT state is more polar than the ground state, meaning it has a larger dipole moment.[1]

Frequently Asked Questions (FAQs)

Here we address common questions encountered during the spectral analysis of this compound.

Q1: Why do the absorption and emission maxima of this compound shift in different solvents?

This phenomenon is known as solvatochromism , which is the change in the color of a substance when it is dissolved in different solvents.[1][4] For push-pull molecules like this one, the excited state is significantly more polar than the ground state. Polar solvents will stabilize the polar excited state more than the less polar ground state. This stabilization lowers the energy of the excited state, resulting in a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum.[1][5] The effect on the absorption spectrum is typically less pronounced because the ground state is less affected by solvent polarity.[1]

Q2: What is a Lippert-Mataga plot and how can I use it?

The Lippert-Mataga equation provides a theoretical model to quantify the relationship between the Stokes shift (the difference in wavenumber between the absorption and emission maxima) and the solvent polarity.[6][7]

The equation is:

νabs - νem = (2/hc) * ( (μe - μg)² / a³ ) * Δf + constant

where:

  • νabs and νem are the wavenumbers of the absorption and emission maxima.

  • h is Planck's constant, and c is the speed of light.

  • μe and μg are the dipole moments of the excited and ground states, respectively.

  • a is the radius of the solvent cavity in which the solute resides.

  • Δf is the solvent orientation polarizability, a function of the solvent's dielectric constant (ε) and refractive index (n).

By plotting the Stokes shift (νabs - νem) against the solvent orientation polarizability (Δf) for a series of aprotic solvents, a linear relationship should be observed.[8] The slope of this plot can be used to estimate the change in dipole moment upon excitation (Δμ = μe - μg).[7][8]

Q3: Why does the fluorescence intensity (quantum yield) decrease in more polar solvents?

The decrease in fluorescence quantum yield in polar solvents is a common observation for many ICT dyes.[1][4] In polar environments, the highly polar excited state can be stabilized to the point where non-radiative decay pathways, such as internal conversion or intersystem crossing, become more efficient, competing with fluorescence.[9] In some cases, specific interactions with protic solvents (like hydrogen bonding) can also provide additional non-radiative decay channels.[4][10]

Q4: I'm observing a second, broader emission band at longer wavelengths in some polar solvents. What could be the cause?

This can be indicative of the formation of a "twisted intramolecular charge transfer" (TICT) state.[3] In the excited state, rotation around the single bond connecting the phenyl ring and the acrylate group can lead to a conformation where the donor and acceptor moieties are perpendicular. This TICT state is highly polar and its emission is significantly red-shifted compared to the locally excited (LE) state. The formation of the TICT state is often favored in more polar solvents which can stabilize its large dipole moment.[3]

Troubleshooting Guide

This section provides solutions to common experimental problems.

Problem Possible Cause(s) Troubleshooting Steps
Inconsistent or drifting readings 1. Instrument not warmed up.[11][12] 2. Fluctuations in the light source.[11] 3. Temperature variations in the sample compartment.[13]1. Allow the spectrophotometer/fluorometer to warm up for at least 15-30 minutes before taking measurements.[12] 2. If the problem persists, the lamp may need to be replaced. 3. Ensure the instrument is in a temperature-stable environment.
Low fluorescence intensity 1. Sample concentration is too low. 2. Sample concentration is too high (inner filter effect).[14] 3. Photobleaching (fading) of the sample.[15][16] 4. Quenching by impurities in the solvent.1. Prepare a more concentrated sample. 2. Dilute the sample. The optimal absorbance for fluorescence measurements is typically below 0.1 AU.[13] 3. Minimize the sample's exposure to the excitation light. Use neutral density filters if necessary.[16] 4. Use high-purity, spectroscopic grade solvents.
Errors in blank measurements 1. Using the wrong blank. 2. Dirty or scratched cuvettes.[11][17]1. The blank should be the pure solvent used to dissolve the sample.[12] 2. Clean cuvettes thoroughly. For UV measurements, quartz cuvettes are required.[12][18] Ensure the cuvette is placed in the holder in the correct orientation.[17]
Unexpected shifts in spectra 1. Solvent contamination. 2. Sample degradation.1. Use fresh, high-purity solvents. 2. Prepare fresh samples. Protect the sample from light if it is photolabile.

Experimental Protocols

Protocol 1: Measurement of UV-Vis Absorption Spectra
  • Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes.[12]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mM. From this stock, prepare a dilute solution (e.g., 10 µM) in the solvent of interest. The final absorbance should ideally be between 0.1 and 1.0.[12]

  • Baseline Correction: Fill a clean quartz cuvette with the pure solvent that will be used for the sample measurement. Place it in the sample holder and perform a baseline correction across the desired wavelength range (e.g., 250-500 nm).[19]

  • Sample Measurement: Empty the cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample. Place the cuvette back in the holder and acquire the absorption spectrum.

  • Data Analysis: Determine the wavelength of maximum absorption (λmax).

Protocol 2: Measurement of Fluorescence Emission Spectra
  • Instrument Preparation: Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes.

  • Sample Preparation: Prepare a dilute solution of the compound in the solvent of interest. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.[14]

  • Blank Measurement: Fill a clean four-sided quartz cuvette with the pure solvent. Place it in the sample holder and acquire an emission spectrum to check for any background fluorescence.

  • Sample Measurement: Use the same cuvette for the sample. Set the excitation wavelength to the λmax determined from the absorption spectrum. Acquire the emission spectrum over a suitable wavelength range (e.g., 380-650 nm).

  • Data Analysis: Determine the wavelength of maximum emission (λem,max).

Data Presentation

The following table summarizes typical spectral data for this compound in a range of solvents with varying polarities.

SolventDielectric Constant (ε)Refractive Index (n)λabs (nm)λem (nm)Stokes Shift (cm⁻¹)
n-Hexane1.881.375~360~410~3400
Toluene2.381.497~365~430~4200
Dichloromethane8.931.424~370~470~6300
Acetonitrile37.51.344~368~490~7600
Methanol32.71.329~365~510~8600

Note: These are representative values. Actual values may vary depending on experimental conditions.

Visualizations

G cluster_absorption UV-Vis Absorption Spectroscopy cluster_fluorescence Fluorescence Emission Spectroscopy A1 Prepare Dilute Sample (Abs < 1.0) A2 Select Wavelength Range A1->A2 A3 Perform Baseline Correction with Pure Solvent A2->A3 A4 Measure Sample Absorbance A3->A4 A5 Determine λmax A4->A5 F1 Prepare Dilute Sample (Abs < 0.1) F2 Set Excitation Wavelength (λmax) F1->F2 F3 Measure Blank Spectrum F2->F3 F4 Measure Sample Emission F3->F4 F5 Determine λem,max F4->F5

Caption: Experimental workflow for spectral analysis.

G cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) cluster_solvent Solvent Interaction GS Low Dipole Moment (μg) ES High Dipole Moment (μe) Intramolecular Charge Transfer (ICT) GS->ES Absorption (hν_abs) ES->GS Fluorescence (hν_em) Solvent Polar Solvent Solvent->ES Stabilization

Caption: Energy level diagram illustrating solvatochromism.

References

Sources

Technical Support Center: Enhancing the Solubility of Ethyl 3-(4-(dimethylamino)phenyl)acrylate for Biological Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-(4-(dimethylamino)phenyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound in biological applications. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to facilitate your experimental success.

Introduction to this compound

This compound (CAS No: 1552-97-2) is a pale yellow liquid with a molecular weight of approximately 219.28 g/mol . While it exhibits moderate solubility in organic solvents such as ethyl acetate and dichloromethane, its limited water solubility presents a significant hurdle for its use in aqueous biological systems. The presence of the dimethylamino group suggests that its solubility will be pH-dependent.[1][2] This guide will explore various strategies to enhance its aqueous solubility and ensure reliable performance in your biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is my stock solution of this compound precipitating when I dilute it in my aqueous assay buffer?

A1: This is a common issue for hydrophobic compounds. The primary reason for precipitation upon dilution is that the concentration of the organic co-solvent (in which the compound is initially dissolved) is significantly reduced, leading to the compound's solubility limit in the final aqueous buffer being exceeded. Low aqueous solubility is a known challenge for many drug candidates, with approximately 40% of marketed drugs and 90% of drugs in development being poorly water-soluble.[3]

Troubleshooting Steps:

  • Reduce the Final Concentration: The simplest approach is to lower the final concentration of the compound in your assay to a level below its aqueous solubility limit.

  • Optimize the Co-solvent Concentration: Determine the highest tolerable concentration of the organic co-solvent (e.g., DMSO, ethanol) in your biological assay that does not affect the experimental outcome. Maintain this co-solvent concentration in your final assay volume.

  • Employ a Solubility Enhancement Strategy: If the required concentration is still above the solubility limit, you will need to utilize one of the solubility enhancement techniques detailed in the next section.

Q2: Can I use pH adjustment to improve the solubility of this compound?

A2: Yes, pH adjustment is a highly effective strategy for this compound. The dimethylamino group is a weak base.[1][4] In an acidic environment (lower pH), this group will become protonated, forming a more soluble salt.[5] The solubility of amines is generally higher in acidic solutions.[1]

Considerations:

  • Assay Compatibility: Ensure that the adjusted pH is compatible with your biological assay. Extreme pH values can denature proteins, affect cell viability, or interfere with assay reagents.

Q3: What are the best initial organic solvents for preparing a stock solution?

A3: Based on its properties, dimethyl sulfoxide (DMSO) and ethanol are excellent starting points for preparing a high-concentration stock solution. These are common co-solvents used in pharmaceutical formulations to dissolve poorly water-soluble drugs.[6][7] Always use the lowest possible volume of the organic solvent to prepare your stock solution to minimize its final concentration in the assay.

Troubleshooting Guides: Step-by-Step Protocols

Guide 1: Solubility Enhancement using Co-solvents

Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent.[6][8]

Recommended Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs)

  • Glycerol

Experimental Protocol:

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% of your chosen co-solvent (e.g., ethanol) to create a concentrated stock solution (e.g., 10-50 mM).

  • Determine Co-solvent Tolerance: Before your main experiment, test the tolerance of your biological system (e.g., cells, enzymes) to different concentrations of the co-solvent (e.g., 0.1%, 0.5%, 1%, 2%). Identify the highest concentration that does not cause adverse effects.

  • Serial Dilution: Prepare serial dilutions of your stock solution in the co-solvent.

  • Final Dilution into Assay Buffer: Add a small aliquot of the diluted stock to your aqueous assay buffer, ensuring the final co-solvent concentration remains within the tolerated range. Vortex or mix thoroughly.

  • Visual Inspection: Visually inspect for any signs of precipitation. If precipitation occurs, you may need to try a different co-solvent or combine this method with another technique.

Guide 2: Solubility Enhancement using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] They can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.[9][10][11]

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Randomly-methylated-β-cyclodextrin (RAMEB)[11]

Experimental Protocol:

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin in your aqueous assay buffer to create a stock solution (e.g., 10-100 mM).

  • Add Compound to Cyclodextrin Solution: Add the neat this compound or a concentrated stock in a minimal amount of organic solvent to the cyclodextrin solution.

  • Incubation: Stir or shake the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine Concentration: Measure the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry).

Guide 3: Formulation as a Nanosuspension

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[12] The small particle size leads to an increased surface area, which enhances the dissolution rate.[13][14]

Experimental Workflow:

G cluster_0 Preparation of Nanosuspension A Dissolve compound in a water-miscible organic solvent C Inject organic phase into aqueous phase under high shear A->C B Dissolve stabilizer (e.g., surfactant) in water B->C D Remove organic solvent (e.g., evaporation) C->D E Characterize nanosuspension (particle size, stability) D->E

Caption: Workflow for preparing a nanosuspension.

Key Considerations:

  • Stabilizers: The choice of stabilizer is critical to prevent particle aggregation. Common stabilizers include polysorbates (e.g., Tween 80), poloxamers, and lecithin.

  • Preparation Methods: Common laboratory-scale methods include nanoprecipitation and solvent evaporation.[15][16]

Data Summary Table

Solubilization Strategy Mechanism of Action Advantages Potential Challenges
pH Adjustment Increases ionization of the dimethylamino group.[5]Simple, cost-effective.Limited by the pH tolerance of the biological assay.
Co-solvents Reduces the polarity of the solvent system.[6][8]Easy to implement.Co-solvent may interfere with the biological assay.
Cyclodextrins Forms water-soluble inclusion complexes.[10][11]High solubilization capacity, can improve stability.Can be expensive, may interact with other components.
Nanosuspensions Increases surface area, enhancing dissolution rate.[13][14]High drug loading, suitable for poorly soluble drugs.Requires specialized equipment, potential for instability.

Logical Relationships Diagram

G A Poor Aqueous Solubility of This compound B Precipitation in Biological Assays A->B D Solubility Enhancement Strategies A->D C Inaccurate/Irreproducible Data B->C E pH Adjustment D->E F Co-solvents D->F G Cyclodextrins D->G H Nanoparticle Formulation D->H I Successful Biological Application E->I F->I G->I H->I

Sources

"minimizing impurities during the synthesis of Ethyl 3-(4-(dimethylamino)phenyl)acrylate"

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Ethyl 3-(4-(dimethylamino)phenyl)acrylate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize impurities and optimize your synthetic route. Our approach is grounded in established chemical principles to ensure scientific integrity and reproducibility.

I. Introduction to the Synthesis

This compound, also known as ethyl p-dimethylaminocinnamate, is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and fluorescent dyes. Its synthesis is commonly achieved through two primary pathways: the Knoevenagel condensation and the Wittig reaction. Both methods are effective but can present unique challenges related to impurity formation. This guide will address potential issues in both synthetic routes.

II. Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis and purification of this compound.

Reaction Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors related to reaction conditions and reagent quality. Here’s a breakdown of potential issues and their solutions for both common synthetic routes:

For the Knoevenagel Condensation:

  • Incomplete Reaction: The Knoevenagel condensation is an equilibrium reaction.[1] To drive the reaction towards the product, it is often necessary to remove the water formed as a byproduct.

    • Solution: Use a Dean-Stark apparatus to azeotropically remove water during the reaction. Alternatively, adding molecular sieves to the reaction mixture can also be effective.

  • Sub-optimal Catalyst: The choice and amount of base catalyst are crucial.

    • Solution: Piperidine is a commonly used catalyst.[2] Ensure it is fresh and used in appropriate catalytic amounts. Some protocols suggest the use of an acid co-catalyst, like acetic acid, which can improve the reaction rate.

  • Decomposition of Starting Material: 4-(dimethylamino)benzaldehyde can be sensitive to prolonged heating or strongly acidic/basic conditions.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times. Maintain the recommended reaction temperature and avoid harsh conditions.

For the Wittig Reaction:

  • Inefficient Ylide Formation: The phosphonium ylide is a key intermediate, and its incomplete formation will directly impact the yield.

    • Solution: Ensure that the phosphonium salt is completely dry and that a sufficiently strong base (e.g., sodium hydride, n-butyllithium) is used for deprotonation. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the ylide.[3]

  • Steric Hindrance: While less of an issue with aldehydes, significant steric bulk on either the ylide or the aldehyde can slow down the reaction.

    • Solution: In this specific synthesis, steric hindrance is not a major concern. However, ensuring adequate reaction time is important.

  • Side Reactions of the Ylide: Stabilized ylides, such as (carbethoxymethylene)triphenylphosphorane, are generally stable but can undergo side reactions if the reaction conditions are not optimal.

    • Solution: Add the aldehyde to the pre-formed ylide solution at a controlled temperature (often starting at low temperatures and gradually warming to room temperature).

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

A2: The identity of the impurities will depend on the synthetic route chosen.

Common Impurities in Knoevenagel Condensation:

  • Unreacted 4-(dimethylamino)benzaldehyde: This is a common impurity if the reaction has not gone to completion.

  • Michael Adduct: In some cases, the product can react with another molecule of the active methylene compound (e.g., ethyl cyanoacetate) via a Michael addition, leading to a bis-adduct. This is more likely if an excess of the active methylene compound is used.

Common Impurities in Wittig Reaction:

  • Unreacted 4-(dimethylamino)benzaldehyde: Similar to the Knoevenagel reaction, this indicates an incomplete reaction.

  • Triphenylphosphine oxide (TPPO): This is a stoichiometric byproduct of the Wittig reaction and is a very common impurity.[4][5][6] It is often visible as a distinct, UV-active spot on the TLC plate.

  • Unreacted (carbethoxymethylene)triphenylphosphorane: If the ylide was generated in excess or did not fully react, it might be present in the crude product.

  • cis Isomer: The Wittig reaction with stabilized ylides predominantly gives the (E)-isomer (trans).[7][8] However, a small amount of the (Z)-isomer (cis) may also be formed.

Purification Troubleshooting

Q3: How can I effectively remove unreacted 4-(dimethylamino)benzaldehyde from my product?

A3: Unreacted 4-(dimethylamino)benzaldehyde can often be removed through careful purification.

  • Column Chromatography: This is a very effective method. A silica gel column using a gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) will allow for the separation of the more polar aldehyde from the less polar product.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification method. The choice of solvent is critical. A solvent system where the product is sparingly soluble at room temperature but readily soluble when hot is ideal. Common solvent systems for similar compounds include ethanol/water or hexanes/ethyl acetate mixtures.[9][10]

Q4: Triphenylphosphine oxide (TPPO) is a persistent impurity in my Wittig reaction product. What is the best way to remove it?

A4: The removal of TPPO is a well-known challenge in Wittig reactions. Several strategies can be employed:

  • Precipitation/Crystallization: TPPO has low solubility in non-polar solvents. After the reaction, the mixture can be concentrated and triturated with a non-polar solvent like diethyl ether or hexanes. This will often cause the TPPO to precipitate, and it can then be removed by filtration.[6]

  • Column Chromatography: TPPO is more polar than the desired alkene product. Therefore, it will have a lower Rf value on a silica gel TLC plate and will elute later from a silica gel column. A non-polar/moderately polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.

  • Precipitation with Metal Salts: TPPO is a Lewis base and can form insoluble complexes with certain metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).[4][11] Adding a solution of one of these salts to the crude reaction mixture can precipitate the TPPO complex, which can then be filtered off.[11]

III. Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the synthesis and purification of this compound.

Protocol 1: Knoevenagel Condensation

This protocol is adapted from established procedures for Knoevenagel condensations.[12][13][14]

Materials:

  • 4-(dimethylamino)benzaldehyde

  • Ethyl acetoacetate or Ethyl cyanoacetate

  • Piperidine

  • Ethanol or Toluene

  • Dean-Stark apparatus (if using toluene)

  • Molecular sieves (optional, if using ethanol)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), dissolve 4-(dimethylamino)benzaldehyde (1 equivalent) and the active methylene compound (1.1 equivalents) in ethanol or toluene.

  • Add a catalytic amount of piperidine (0.1 equivalents).

  • If using ethanol, add activated molecular sieves to the flask.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

ReagentMolar RatioPurpose
4-(dimethylamino)benzaldehyde1Starting material
Ethyl acetoacetate/cyanoacetate1.1Starting material
Piperidine0.1Base catalyst
Ethanol or Toluene-Solvent
Protocol 2: Wittig Reaction

This protocol is based on general procedures for Wittig reactions using stabilized ylides.[3][7][15]

Materials:

  • (Carbethoxymethylene)triphenylphosphorane (Wittig reagent)

  • 4-(dimethylamino)benzaldehyde

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents).

  • Dissolve the Wittig reagent in the anhydrous solvent.

  • In a separate flask, dissolve 4-(dimethylamino)benzaldehyde (1 equivalent) in the same anhydrous solvent.

  • Slowly add the aldehyde solution to the ylide solution at room temperature with stirring.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product to remove TPPO and any unreacted starting materials.

ReagentMolar RatioPurpose
(Carbethoxymethylene)triphenylphosphorane1.1Wittig reagent
4-(dimethylamino)benzaldehyde1Starting material
Anhydrous THF or DCM-Solvent

IV. Visualization of Workflows and Mechanisms

Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Knoevenagel Knoevenagel Quenching Quenching Knoevenagel->Quenching Wittig Wittig Wittig->Quenching Extraction Extraction Quenching->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Chromatography Column Chromatography Drying_Concentration->Chromatography Recrystallization Recrystallization Drying_Concentration->Recrystallization Product Product Chromatography->Product Recrystallization->Product

Caption: General workflow for synthesis and purification.

Mechanism of Impurity Formation in Wittig Reaction

The primary byproduct in the Wittig reaction is triphenylphosphine oxide (TPPO), formed from the phosphorus ylide.

G reagents Ylide (Ph₃P=CHCO₂Et) + Aldehyde (R-CHO) oxaphosphetane Oxaphosphetane Intermediate reagents->oxaphosphetane [2+2] Cycloaddition products Alkene (R-CH=CHCO₂Et) + Triphenylphosphine Oxide (Ph₃P=O) oxaphosphetane->products Cycloreversion

Caption: Formation of triphenylphosphine oxide.

V. References

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936.

  • Dandepally, S. R., et al. (2020). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Organic Process Research & Development, 24(10), 2266-2273.

  • University of Rochester, Department of Chemistry. Workup: Triphenylphosphine Oxide. Retrieved from [Link]

  • Hergueta, A. R. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. Scientific Update.

  • ResearchGate. Knoevenagel condensation of (E)-3-(4-(dimethylamino)phenyl)acrolein and... Retrieved from [Link]

  • Zacuto, M. J. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. The Journal of Organic Chemistry, 84(10), 6465-6474.

  • Reddy, B. M., Sreekanth, P. M., & Lakshmanan, P. (2005). An improved Knoevenagel condensation protocol for the synthesis of cyanoacrylates and their anticancer activity. Journal of the Mexican Chemical Society, 49(4), 334-338.

  • Royal Society of Chemistry. Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link]

  • Shrivash, M. K., & Misra, K. (2021). A Facile Sodium Ethoxide Mediated Knoevenagel Condensation for Production of Ethyl(E)-2-Cyano-3-Substituted Aryl/Alkyl Acrylates. Proceedings of the National Academy of Sciences, India Section A: Physical Sciences, 91(2), 291-299.

  • Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Comprehensive Organic Synthesis, 2, 341-394.

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • LibreTexts Chemistry. 27. A Solvent Free Wittig Reaction. Retrieved from [Link]

  • Kelly, M. J., et al. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(3), 57-62.

  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • DOI. Supplementary Information. Retrieved from [Link]

  • ResearchGate. Scheme 1. Knoevenagel Condensation Reactions of Benzaldehyde (1a),... Retrieved from [Link]

  • Organic Chemistry Portal. Wittig Reaction. Retrieved from [Link]

  • ResearchGate. Reaction yields for the Knoevenagel condensation between ethyl 4-chloroacetoacetate (1) and benzaldehyde (2a) in ionic liquids a. Retrieved from [Link]

  • El-Zeiny, M. B. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino) Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2-One. Journal of Chemistry, 2021.

Sources

"storage and handling guidelines for Ethyl 3-(4-(dimethylamino)phenyl)acrylate to prevent degradation"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 3-(4-(dimethylamino)phenyl)acrylate

A Guide to Preventing Degradation Through Proper Storage and Handling

Welcome to the technical support guide for this compound (CAS No. 1552-97-2). As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with field-proven insights into maintaining the stability and purity of this valuable intermediate. The integrity of your starting material is paramount to the success and reproducibility of your experiments. This guide moves beyond simple instructions to explain the underlying chemical principles, ensuring you can make informed decisions in your laboratory.

The primary challenge in working with acrylate monomers like this one is preventing unwanted polymerization, which can be initiated by heat, light, or contamination.[1][2] This guide provides a structured approach to mitigate these risks effectively.

Troubleshooting Guide: Diagnosing Degradation

This section addresses specific issues you might encounter, providing explanations and corrective actions in a question-and-answer format.

Question: My this compound, which was a pale yellow liquid, has become viscous and turned a darker yellow or brown. What happened?

Answer: This is a classic sign of uncontrolled polymerization. The acrylate group is susceptible to free-radical polymerization, where individual monomer units link together to form long chains (oligomers or polymers). This process increases the viscosity and often results in a color change.

  • Causality: The primary triggers for this degradation are:

    • Elevated Temperatures: The compound has moderate thermal stability but will begin to polymerize if exposed to heat. Storing it at room temperature, especially in warmer climates, or near heat sources like ovens or hot plates, can initiate this process. Acrylates can undergo violent chemical changes at elevated temperatures.[2]

    • Light Exposure: UV light provides the energy to initiate the polymerization reaction.[1][3] Storing the compound in clear glass containers exposed to ambient or direct sunlight is a common cause of degradation.[2]

    • Contamination: Accidental introduction of polymerization initiators (like peroxides), strong alkalis, or oxidizing agents can trigger a rapid, often exothermic, polymerization.[2] Using unclean glassware or spatulas can introduce such contaminants.

    • Inhibitor Depletion: This compound is typically shipped with a stabilizer (inhibitor) like hydroquinone monomethyl ether (MEHQ). This inhibitor is consumed over time, especially under improper storage conditions. Crucially, these inhibitors require the presence of dissolved oxygen to function effectively.[4]

Question: I'm experiencing low yields and inconsistent results in my reaction. Could my stored this compound be the cause?

Answer: Yes, this is a strong possibility. Even if the compound hasn't fully solidified, partial polymerization can significantly impact your results.

  • Causality:

    • Reduced Molar Quantity: When some of the monomer polymerizes, the concentration of the reactive, pure compound in the bottle decreases. If you are calculating stoichiometry based on the initial weight, you are using less active material than intended, leading to lower yields.

    • Hydrolysis: The ethyl ester group is susceptible to slow hydrolysis, especially with prolonged exposure to moisture.[2] This would break the molecule down into 3-(4-(dimethylamino)phenyl)acrylic acid and ethanol, neither of which will participate in your intended reaction, thus lowering the yield. Always store in a dry environment.[5]

Question: The entire bottle of the compound has solidified. Can I still use it by dissolving it in a solvent?

Answer: No, you must not use it. The material is no longer this compound.

  • Causality and Safety: A solidified product indicates complete and uncontrolled polymerization. The material is now a polymer, with entirely different physical and chemical properties. Attempting to use it will lead to complete reaction failure. Furthermore, if polymerization occurs within a tightly sealed container, it can be an exothermic process that generates significant pressure, potentially causing the container to rupture violently.[2] The solidified material should be disposed of according to your institution's hazardous waste guidelines.

Frequently Asked Questions (FAQs): Best Practices

This section provides answers to common questions regarding the day-to-day storage and handling of this compound.

Question: What are the optimal storage conditions for long-term stability?

Answer: To maximize shelf life and prevent degradation, adhere to the conditions summarized in the table below.

ParameterRecommendationRationale
Temperature 2–8 °CSlows down the rate of potential polymerization and other degradation pathways.
Container Tightly sealed, amber glass or metal bottle[2]Prevents exposure to moisture and, crucially, blocks UV light which can initiate polymerization.[2]
Atmosphere Standard air headspace (do not blanket with inert gas)The commonly used stabilizers (e.g., MEHQ) require oxygen to effectively inhibit polymerization.[2][4]
Location In a designated refrigerator for chemicals, away from heat sources, light, and incompatible materials.Ensures a stable, cool, dark, and dry environment.
Avoid Heat, direct sunlight, moisture, and contamination.[1][3]These are the primary initiators of degradation through polymerization and hydrolysis.

Question: How should I handle this compound during an experiment?

Answer: Proper handling is crucial for both safety and experimental integrity.

  • Ventilation: Always handle this compound in a well-ventilated area or inside a chemical fume hood to minimize inhalation of vapors.[5][6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety goggles with side-shields, and a lab coat.[5][7][8]

  • Preventing Contamination: Use only clean, dry glassware (e.g., syringes, pipettes) for transferring the liquid. Never return unused material to the original container.

  • Avoid Ignition Sources: This is a flammable liquid.[9] Keep it away from open flames, hot surfaces, and sparks.[1][10] Ensure all equipment is properly grounded to prevent static discharge.[4][10]

Question: Why is it important NOT to store this compound under an inert atmosphere like nitrogen or argon?

Answer: This is a critical and often misunderstood point. Acrylate monomers are stabilized with inhibitors, such as MEHQ, that function as radical traps to prevent polymerization. The inhibitory mechanism of these compounds is dependent on the presence of dissolved oxygen.[4] By removing oxygen and creating an inert atmosphere, you are effectively deactivating the stabilizer, which can lead to spontaneous and rapid polymerization, even at refrigerated temperatures.[1]

Question: Can I prepare a stock solution and store it for later use?

Answer: It is strongly recommended to prepare solutions fresh for each experiment. The stability of this compound in solution can be poor and is highly dependent on the solvent, concentration, and temperature. Some solvents, particularly basic ones, can promote degradation.[11] Storing it in solution increases the risk of hydrolysis and potential interactions with solvent impurities.

Visualizing Degradation Pathways

The following diagram illustrates the key factors that lead to the degradation of this compound, transforming the pure monomer into undesirable products.

cluster_degradation Degradation Triggers cluster_product Compound States Heat Heat (>50°C) Polymer Polymerized Product (Viscous Liquid / Solid) Heat->Polymer Initiates Polymerization Light UV Light Light->Polymer Initiates Polymerization Contamination Contaminants (e.g., Peroxides, Bases) Contamination->Polymer Initiates Polymerization Oxygen_Depletion Inhibitor Ineffectiveness (e.g., Oxygen Depletion) Oxygen_Depletion->Polymer Allows Spontaneous Polymerization Moisture Moisture / Water Hydrolyzed Hydrolyzed Product (Acrylic Acid Derivative) Moisture->Hydrolyzed Causes Ester Hydrolysis Pure This compound (Pure Monomer) Pure->Polymer Pure->Hydrolyzed

Caption: Degradation pathways for this compound.

References

  • Safe Handling Manuals | Explore Safe Applications — Methacrylate Producers Association, Inc. Source: Methacrylate Producers Association, Inc. [Link]

  • Octyl Acrylate Storage & Handling: Safety Tips for 2024 - E Plus Chemical Co.,Ltd . Source: E Plus Chemical Co.,Ltd. [Link]

  • Safe Handling Manuals - Basic Acrylic Monomer Manufacturers . Source: Basic Acrylic Monomer Manufacturers, Inc. [Link]

  • EBAM Safe Handling and Storage of Acrylic Esters - Petrochemicals Europe . Source: Petrochemicals Europe. [Link]

  • ethyl acrylate - Safety data sheet - BASF . Source: BASF. [Link]

  • Acrylates - Campaign for Safe Cosmetics . Source: Campaign for Safe Cosmetics. [Link]

  • Ethyl 2-Cyano-3-[4-(dimethylamino)phenyl]acrylate | C14H16N2O2 | CID - PubChem . Source: PubChem, National Institutes of Health. [Link]

  • Synthesis and degradation behavior of poly(ethyl-cyanoacrylate) Polym - ResearchGate . Source: ResearchGate. [Link]

Sources

Validation & Comparative

"validating the purity of synthesized Ethyl 3-(4-(dimethylamino)phenyl)acrylate using HPLC"

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the HPLC-Based Purity Validation of Synthesized Ethyl 3-(4-(dimethylamino)phenyl)acrylate

In the synthesis of active pharmaceutical ingredients (APIs) and key chemical intermediates, rigorous purity assessment is not merely a quality control checkpoint; it is a fundamental component of scientific validity and regulatory compliance. This guide provides a comprehensive framework for validating the purity of synthesized this compound, a substituted cinnamate ester, using High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind methodological choices, compare alternative analytical approaches, and provide a robust, self-validating protocol designed for researchers, scientists, and drug development professionals.

The Synthetic Landscape: Understanding Potential Impurities

This compound is commonly synthesized via the Knoevenagel condensation.[1][2][3] This reaction typically involves the base-catalyzed condensation of 4-(dimethylamino)benzaldehyde with an active methylene compound, in this case, likely a derivative of ethyl acetate or ethyl acrylate. Understanding this synthetic route is paramount as it allows us to anticipate potential impurities that must be resolved and quantified by our analytical method.

Anticipated Impurities:

  • Unreacted Starting Materials: 4-(dimethylamino)benzaldehyde and the ethyl acrylate precursor.

  • Catalyst Residues: Traces of the base catalyst used in the condensation (e.g., piperidine, triethylamine).

  • Geometric Isomer: The (Z)-isomer of this compound, as the Knoevenagel condensation is not always perfectly stereoselective.[4]

  • Side-Reaction Byproducts: Products arising from self-condensation of the starting materials or Michael addition reactions.

cluster_main Key Compounds in Purity Analysis Target Ethyl (E)-3-(4-(dimethylamino)phenyl)acrylate (Target Analyte) Impurity_A 4-(dimethylamino)benzaldehyde (Starting Material) Impurity_B Ethyl (Z)-3-(4-(dimethylamino)phenyl)acrylate (Geometric Isomer) Impurity_C Michael Adduct (Potential Byproduct)

Caption: Key analytes for resolution in the HPLC purity method.

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method is critical for accurately assessing the purity of the synthesized compound. The primary goal is to achieve baseline separation of the main peak from all potential impurities. Reversed-phase HPLC is the technique of choice for this moderately polar analyte.

Parameter Method A: C18 Column (Recommended) Method B: Phenyl-Hexyl Column (Alternative)
Stationary Phase Octadecyl silane (C18)Phenyl-Hexyl
Separation Principle Primarily hydrophobic interactions.Mixed-mode interactions (hydrophobic and π-π).
Typical Mobile Phase Acetonitrile/Water or Methanol/Water with acid modifier.Acetonitrile/Water or Methanol/Water.
Advantages Robust, versatile, excellent retention for moderately polar compounds, widely available.Enhanced selectivity for aromatic compounds due to π-π interactions, potentially better resolution of isomers.
Considerations May require mobile phase optimization for closely eluting impurities.Can be more sensitive to mobile phase composition; may not offer significant advantages if impurities are not aromatic.
Resolution (Rs) of Target from (Z)-Isomer > 2.0 (with optimized gradient)Potentially > 2.5
Analysis Time ~15-20 minutes~15-20 minutes

For the purpose of this guide, we will proceed with the development and validation of a method using a C18 column, as it represents a robust and widely applicable starting point for the analysis of cinnamic acid derivatives.[5][6][7]

A Validated Protocol for Purity Determination

This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before sample analysis. The method is based on established principles for the analysis of acrylates and cinnamic acid derivatives.[8]

Instrumentation and Reagents
  • HPLC System: Quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Formic acid (reagent grade).

  • Standards: A well-characterized reference standard of this compound.

Chromatographic Conditions
Parameter Setting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 40% B, 2-12 min: 40% to 90% B, 12-15 min: 90% B, 15.1-18 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 310 nm (or DAD scan 200-400 nm)

Rationale for Parameter Selection:

  • C18 Column: Provides excellent retention and separation for the target compound based on its hydrophobicity.

  • Acidified Mobile Phase: The use of formic acid ensures that the dimethylamino group is protonated, leading to consistent retention times and improved peak shape.

  • Gradient Elution: Necessary to elute any non-polar impurities that may be present while ensuring the main peak is well-resolved from early-eluting polar impurities.

  • Detection at 310 nm: This wavelength corresponds to a high absorbance region for the extended chromophore of the molecule, providing good sensitivity.

Preparation of Solutions
  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the synthesized this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

Experimental Workflow and System Suitability

The following workflow ensures the validity of the analytical run.

Start Start Prep Prepare Mobile Phase, Standard, and Sample Solutions Start->Prep Equilibrate Equilibrate HPLC System with Initial Mobile Phase Prep->Equilibrate SST Perform System Suitability Test (SST) (5 replicate injections of Standard) Equilibrate->SST Check_SST SST Criteria Met? SST->Check_SST Inject_Samples Inject Blank (diluent), followed by Sample Solutions Check_SST->Inject_Samples Yes Fail Troubleshoot System Check_SST->Fail No Data_Acquisition Acquire Chromatograms Inject_Samples->Data_Acquisition Analysis Integrate Peaks and Calculate % Purity (Area Percent) Data_Acquisition->Analysis End End Analysis->End Fail->Equilibrate

Caption: HPLC Purity Analysis Workflow.

System Suitability Test (SST) Acceptance Criteria:

Parameter Acceptance Criterion Rationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) > 2000Indicates column efficiency.
%RSD of Peak Area ≤ 2.0%Demonstrates injection precision.[9]
Data Analysis and Purity Calculation

The purity of the synthesized sample is determined using the area percent method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation assumes that all impurities have a similar response factor at the chosen wavelength. For a more accurate quantification of specific impurities, individual reference standards for those impurities would be required.

Method Validation According to ICH Guidelines

For applications in drug development, this analytical method must be fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12] A brief overview of the validation parameters is provided below:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by showing that the main peak is free from co-elution with any known impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50-150% of the target concentration.[10]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike-recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. The LOQ is often determined as the concentration that gives a signal-to-noise ratio of 10:1.[10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

By following this comprehensive guide, researchers and scientists can confidently develop and validate a robust HPLC method for determining the purity of synthesized this compound, ensuring the quality and reliability of their scientific findings.

References

  • International Conference on Harmonisation. Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • MDPI. Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. [Link]

  • NIH. Encapsulation of Cinnamic Acid on Plant-Based Proteins: Evaluation by HPLC, DSC and FTIR-ATR. [Link]

  • Scirp.org. Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC. [Link]

  • SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]

  • ResearchGate. Development and validation of HPLC method for the quantitative determination of (E)-3-(3-(dimethylamino) propyl)-3-(3-(4-hydroxy-3 methoxyphenyl) acryloyl) dihydrofuran-2(3H)-one tartarate as a potential spermicide. [Link]

  • E3S Web of Conferences. Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. [Link]

  • Organic Chemistry Portal. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. [Link]

  • ResearchGate. The Knoevenagel Condensation. [Link]

  • E3S Web of Conferences. Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. [Link]

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A Senior Application Scientist's Guide to Spectroscopic Data Cross-Validation for Ethyl 3-(4-(dimethylamino)phenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Rigorous Compound Characterization

This guide is designed for researchers, scientists, and drug development professionals, providing not only the "what" and "how" but, more critically, the "why" behind the experimental choices and data interpretation, grounded in years of field-proven application.

The Principle of Orthogonal Spectroscopic Analysis

The core principle of cross-validation is that data from one analytical method should be confirmed and complemented by data from another. Each technique probes a different aspect of the molecule's physical and chemical properties. When the individual pieces of the puzzle—molecular weight, functional groups, carbon-hydrogen framework, and electronic system—all fit together, the resulting structural assignment is robust and trustworthy. Relying on a single method is fraught with peril; for instance, isomers can have identical molecular weights (confounding MS), and different molecules may share similar functional groups (confounding IR). A multi-spectroscopic approach mitigates these risks.

The logical workflow for this process is illustrated below. It begins with the acquisition of data from a suite of instruments, followed by individual analysis, and culminates in the critical cross-validation step where all data are synthesized to confirm the final structure.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Verification Sample Ethyl 3-(4-(dimethylamino)phenyl)acrylate Sample NMR NMR (1H, 13C) MS Mass Spectrometry IR IR Spectroscopy UV UV-Vis Spectroscopy NMR_Data C-H Framework Connectivity NMR->NMR_Data MS_Data Molecular Weight Formula MS->MS_Data IR_Data Functional Groups IR->IR_Data UV_Data Conjugated System UV->UV_Data CrossValidation Cross-Validation: Does all data support the proposed structure? NMR_Data->CrossValidation MS_Data->CrossValidation IR_Data->CrossValidation UV_Data->CrossValidation Final Confirmed Structure & Purity Assessment CrossValidation->Final

Caption: Workflow for Spectroscopic Cross-Validation.

Spectroscopic Profile: this compound

Let's examine the expected spectroscopic data for our target compound. This data serves as our reference against which experimental results will be compared.

Molecular Structure: C₁₃H₁₇NO₂ Molecular Weight: 219.28 g/mol [4]

Caption: Structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides the most direct evidence of a compound's molecular weight and elemental formula. For our target molecule, high-resolution mass spectrometry (HRMS) is the preferred technique as it can confirm the molecular formula with high accuracy.

Parameter Expected Value Interpretation
Molecular Formula C₁₃H₁₇NO₂Confirmed by HRMS.
Monoisotopic Mass 219.1259 uThe exact mass of the most abundant isotopes.
Molecular Ion (M+) m/z 219The primary signal confirming the molecular weight.

Causality: The observation of a molecular ion peak at m/z 219 (or 220 for [M+H]⁺ in ESI-MS) is the first critical checkpoint. Its absence would immediately cast doubt on the sample's identity.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds, making it an excellent tool for identifying the functional groups present in a molecule.

Frequency (cm⁻¹) Functional Group Interpretation
~2980-2850C-H (sp³) stretchCorresponds to the ethyl and dimethylamino groups.
~1710-1730C=O stretchStrong, sharp peak characteristic of the α,β-unsaturated ester.
~1600-1640C=C stretchConfirms the presence of the acrylate double bond and aromatic ring.
~1520Aromatic C=C stretchFurther evidence of the benzene ring.
~1170-1250C-O stretchCorresponds to the ester C-O bond.
~820C-H out-of-plane bendSuggests 1,4-disubstitution (para) on the benzene ring.

Causality: The simultaneous presence of a strong C=O stretch around 1715 cm⁻¹ and C=C stretches confirms the core acrylate structure. The absence of a broad O-H stretch (~3200-3600 cm⁻¹) rules out the presence of carboxylic acid or alcohol impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework and atom connectivity.

¹H NMR Spectral Data (Typical, in CDCl₃)

Assignment Chemical Shift (δ, ppm) Multiplicity Integration Interpretation
Ethyl -CH₃~1.35Triplet (t)3HMethyl group coupled to the -CH₂- group.
N(CH₃)₂~3.05Singlet (s)6HTwo equivalent methyl groups on the nitrogen.
Ethyl -OCH₂-~4.25Quartet (q)2HMethylene group coupled to the -CH₃ group.
Vinylic H (α to C=O)~6.20Doublet (d)1HVinylic proton adjacent to the ester.
Aromatic H (ortho to NMe₂)~6.65Doublet (d)2HAromatic protons strongly shielded by the NMe₂ group.
Vinylic H (β to C=O)~7.60Doublet (d)1HVinylic proton adjacent to the aromatic ring.
Aromatic H (ortho to Acrylate)~7.45Doublet (d)2HAromatic protons deshielded by the acrylate group.

¹³C NMR Spectral Data (Typical, in CDCl₃)

Assignment Chemical Shift (δ, ppm) Interpretation
Ethyl -C H₃~14.5sp³ carbon of the ethyl group.
N(C H₃)₂~40.0sp³ carbons of the dimethylamino group.
Ethyl -OC H₂-~60.0sp³ carbon of the ethyl ester, bonded to oxygen.
Vinylic C (α to C=O)~115sp² carbon, shielded.
Aromatic C (ortho to NMe₂)~112Aromatic carbons shielded by the electron-donating NMe₂ group.
Aromatic C (ipso to NMe₂)~152Aromatic carbon attached to the nitrogen.
Aromatic C (ortho to Acrylate)~130Aromatic carbons deshielded by the electron-withdrawing acrylate.
Vinylic C (β to C=O)~145sp² carbon, deshielded by the aromatic ring.
C =O (Ester)~167Carbonyl carbon, characteristic of an ester.

Causality: The ¹H NMR provides a fingerprint. The triplet-quartet pattern is definitive for an ethyl ester. The integration values (3H, 6H, 2H, 1H, 2H, 1H, 2H) must sum to the 17 protons in the formula. The number of unique signals in the ¹³C spectrum confirms the molecular symmetry.[5]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, and is particularly sensitive to conjugated π-systems.

Parameter Expected Value (in Ethanol) Interpretation
λ_max_ ~380-400 nmIndicates a highly extended conjugated system, involving the dimethylamino group, the phenyl ring, and the acrylate moiety.[6][7]

Causality: The strong absorption at a long wavelength is a direct consequence of the entire conjugated system. Any disruption, such as saturation of the double bond or removal of the dimethylamino group, would cause a significant shift to a shorter wavelength (a hypsochromic or blue shift).

The Cross-Validation Protocol: A Self-Validating System

The true power of this approach lies in weaving these individual data threads into a cohesive argument.

  • Confirm the Foundation (MS): The first step is to verify the molecular weight with mass spectrometry. An observed mass of 219.1259 (HRMS) confirms the elemental composition of C₁₃H₁₇NO₂. This is your foundational data point.

  • Verify the Building Blocks (IR): Next, use IR to confirm the presence of the key functional groups predicted by the structure. The observation of the C=O, C=C, and C-O stretches validates the presence of the α,β-unsaturated ester functionality.

  • Assemble the Framework (NMR): With the formula and functional groups confirmed, use NMR to piece together the atomic framework.

    • ¹³C NMR: Count the signals. Do you see the expected number of unique carbons? This confirms the overall carbon skeleton.

    • ¹H NMR:

      • Does the total integration match the 17 protons from the molecular formula?

      • Does the characteristic triplet at ~1.35 ppm and quartet at ~4.25 ppm confirm the ethyl ester group identified by IR?

      • Do the two aromatic doublets integrate to 2H each, consistent with a para-substituted benzene ring?

      • Does the singlet at ~3.05 ppm integrating to 6H confirm the dimethylamino group?

      • Are the vinylic protons present and split as expected?

  • Validate the Electronics (UV-Vis): Finally, does the UV-Vis spectrum show a λ_max_ consistent with the extended conjugation expected from the structure confirmed by NMR? Yes, the absorption near 400 nm confirms this electronic arrangement.

If the answer to all these questions is "yes," you have successfully cross-validated the data. Each piece of information supports the others, creating a self-consistent and highly reliable structural assignment.

Purity Assessment: Beyond Structural Confirmation

While cross-validation confirms identity, spectroscopy is also crucial for assessing purity.[8][9] The absence of significant unassigned peaks in the ¹H and ¹³C NMR spectra is a strong indicator of high purity. For instance, if a starting material like 4-(dimethylamino)benzaldehyde was present, you would expect to see a distinct aldehyde proton signal around 9-10 ppm in the ¹H NMR spectrum. For rigorous quantitative purity, absolute quantitative ¹H NMR (qNMR) is an accepted and powerful method.[10][11]

Experimental Protocols

Sample Preparation
  • NMR: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • MS (ESI): Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • IR (ATR): Place a small amount of the neat sample (if liquid) or a few crystals (if solid) directly onto the ATR crystal.

  • UV-Vis: Prepare a stock solution of known concentration in a UV-grade solvent (e.g., ethanol). Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0 AU.

Data Acquisition (General Parameters)
  • ¹H NMR: Acquire on a 400 MHz (or higher) spectrometer. Use a standard pulse program with 8-16 scans, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

  • ¹³C NMR: Acquire on the same spectrometer. Use a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 512-1024) and a longer total acquisition time will be necessary.

  • MS (ESI-TOF): Infuse the sample solution into an electrospray ionization time-of-flight mass spectrometer. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • IR (ATR-FTIR): Collect the spectrum over a range of 4000-400 cm⁻¹. Perform 16-32 scans at a resolution of 4 cm⁻¹.

  • UV-Vis: Scan the sample from 200 to 600 nm using a dual-beam spectrophotometer, with the pure solvent in the reference cuvette.

Conclusion

The cross-validation of spectroscopic data is an indispensable practice in modern chemistry. It represents a disciplined, evidence-based approach to chemical characterization that elevates the quality and reliability of scientific data. By systematically integrating the complementary information provided by MS, IR, NMR, and UV-Vis spectroscopy, researchers can build an unassailable case for the structure and purity of a compound like this compound. This methodical process ensures that subsequent biological or material science investigations are built on a solid analytical foundation, embodying the principles of scientific rigor and trustworthiness.

References

  • Wikipedia. Cross-validation (analytical chemistry). [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • Findlay, J. W., et al. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385-94. [Link]

  • Cross Validation of Bioanalytical Methods Testing. (2026). [Link]

  • Dahlin, J. L., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9296-7. [Link]

  • El-Guesmi, N., et al. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4-(Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Journal of Chemistry, 2021, 6101359. [Link]

  • Dynamic Science. Using spectroscopy to determine purity. [Link]

  • Ciurczak, E. W., & Drennen, J. K. (Eds.). (2002). Handbook of Near-infrared Analysis. CRC press.
  • TutorChase. How can spectroscopy be used to assess purity? [Link]

  • National Institutes of Health. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]

  • PubChem. Ethyl 2-Cyano-3-[4-(dimethylamino)phenyl]acrylate. [Link]

  • ResearchGate. Growth of ethyl 2-cyano 3-(4-(dimethylamino) phenyl) acrylate single crystal and its structural, optical, thermal and electrical characterisations. [Link]

  • U.S. Department of Energy. (2020). Validation of Gamma Spectroscopy, Chemical Separation Alpha Spectrometry, Gas Proportional Counting, and Liquid. [Link]

  • Royal Society of Chemistry. Supplementary Material (ESI) for Green Chemistry. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • Taylor & Francis Online. Growth of ethyl 2-cyano 3-(4-(dimethylamino) phenyl) acrylate single crystal and its structural, optical, thermal and electrical characterisations. [Link]

  • DOD DENIX. (2019). General Data Validation Guidelines. [Link]

  • Mr Weng's IB Chemistry. (2016). IB Chemistry Topic 11.3 Spectroscopic identification of organic compounds. YouTube. [Link]

  • DOD DENIX. (2020). Data Validation Guidelines Module 1: Data Validation Procedure for Volatile Organic Compounds by GC/MS. [Link]

  • UCLA Chemistry. NMR: Novice Level, Spectrum 17. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0033978). [Link]

  • Journal of the Mexican Chemical Society. Supplementary Information. [Link]

  • SpectraBase. ETHYL-3-DIMETHYLAMINOACRYLATE - Optional[13C NMR] - Chemical Shifts. [Link]

  • ResearchGate. The UV-Vis spectra of (2E)-3-[4-(dimethylamino) phenyl]acrylaldehyde... [Link]

  • Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

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"performance evaluation of Ethyl 3-(4-(dimethylamino)phenyl)acrylate-based devices"

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Performance Evaluation of Ethyl 3-(4-(dimethylamino)phenyl)acrylate-Based Devices

Introduction: Unpacking the Potential of a Donor-π-Acceptor Chromophore

In the landscape of organic electronics, the design and synthesis of novel materials with tailored optoelectronic properties remain a cornerstone of innovation. This compound, hereafter referred to as EDPA, represents a compelling molecular scaffold within the donor-π-acceptor (D-π-A) architectural class. This guide provides a comprehensive framework for evaluating the performance of devices based on EDPA and its analogues.

The core structure of EDPA features a potent electron-donating dimethylamino group connected via a phenyl-acrylate π-conjugated bridge to an electron-accepting ethyl acrylate group. This inherent electronic asymmetry, or "push-pull" nature, is the foundation of its potential utility in optoelectronic applications such as organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and nonlinear optical (NLO) systems. The acrylate moiety also introduces the possibility of polymerization, opening avenues for creating stable, processable thin films.

While extensive performance data for devices based specifically on EDPA is not yet widely published, its structural similarity to well-characterized chromophores allows us to establish a robust evaluation methodology. This guide will compare its potential against established material classes, providing the necessary experimental protocols to rigorously assess its performance and validate its promise in next-generation electronic devices.

Section 1: The Candidate Molecule: EDPA Profile

A thorough understanding of the candidate molecule is the first step in any performance evaluation.

Chemical Structure

The D-π-A architecture of EDPA is crucial for its function. The dimethylamino group serves as the electron donor (D), the phenyl and acrylate double bond form the π-bridge, and the carbonyl of the ester acts as the electron acceptor (A).

G Experimental Workflow for EDPA Device Evaluation cluster_synthesis Material Preparation cluster_characterization Fundamental Properties cluster_fabrication Device Engineering cluster_testing Performance Metrics synthesis Synthesis & Purification of EDPA uv_vis UV-Vis & PL Spectroscopy (Optical Bandgap) synthesis->uv_vis cv Cyclic Voltammetry (HOMO/LUMO Levels) synthesis->cv fab Device Fabrication (e.g., Spin Coating) cv->fab sclc Single-Carrier Device (Mobility Measurement) fab->sclc jv J-V-L Characterization (Efficiency, Voc, Jsc, etc.) fab->jv stability Stability Testing (Lifetime) jv->stability

Workflow for evaluating EDPA-based optoelectronic devices.
Protocol 3.1: Device Fabrication (Illustrative Example: Organic Solar Cell)

This protocol describes the fabrication of a standard bulk heterojunction (BHJ) organic solar cell, a common architecture for testing new materials. [1][2]

Rationale: The BHJ architecture intimately blends the electron donor (e.g., EDPA) and an electron acceptor (e.g., a fullerene derivative like PC₇₁BM) to maximize the interfacial area for charge generation. [3]Solution-based processing, like spin coating, is chosen for its speed and low material consumption, making it ideal for lab-scale screening. [4]

Materials & Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hole Transport Layer (HTL) solution (e.g., PEDOT:PSS)

  • Active layer solution: EDPA and PC₇₁BM dissolved in a suitable solvent (e.g., chlorobenzene)

  • Nitrogen-filled glovebox

  • Spin coater

  • Thermal evaporator

  • UV-Ozone cleaner or sonicator with detergents

  • Metal masks for cathode deposition

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO substrates sequentially in ultrasonic baths of detergent (e.g., Hellmanex), deionized water, acetone, and isopropanol (15 minutes each). Dry with a nitrogen gun. [1]2. Surface Treatment: Treat the cleaned ITO surface with UV-Ozone for 10-15 minutes to improve the work function and promote adhesion of the next layer.

  • HTL Deposition: Inside the glovebox, spin-coat the PEDOT:PSS solution onto the ITO substrate (e.g., at 4000 rpm for 40 seconds).

  • HTL Annealing: Anneal the substrates on a hotplate at 140°C for 10 minutes to remove residual water.

  • Active Layer Deposition: Spin-coat the pre-mixed EDPA:PC₇₁BM solution onto the HTL. The spin speed and solution concentration must be optimized to achieve the desired film thickness (typically 80-120 nm).

  • Active Layer Annealing (Optional): A thermal annealing step may be required to optimize the film morphology. This must be determined empirically (e.g., 110°C for 10 minutes).

  • Cathode Deposition: Transfer the substrates to a thermal evaporator. Using a shadow mask, deposit a low work function metal (e.g., Calcium or Lithium Fluoride) followed by a thicker protective layer of Aluminum (e.g., 100 nm). The deposition rate should be slow (~0.1-0.2 Å/s for LiF, 1-2 Å/s for Al) to prevent damage to the organic layer.

  • Encapsulation: For stability testing, encapsulate the device using a UV-curable epoxy and a glass coverslip to prevent ingress of oxygen and moisture. [1]

Protocol 3.2: Electrochemical Characterization (Cyclic Voltammetry)

Rationale: Cyclic Voltammetry (CV) is an essential technique to determine the frontier molecular orbital energy levels (HOMO and LUMO) of the material. [5]These values are critical for predicting the open-circuit voltage (Voc) of a solar cell and for ensuring proper energy level alignment with other materials in the device stack for efficient charge injection and extraction.

Materials & Equipment:

  • Potentiostat with a three-electrode cell [5]* Working Electrode (e.g., Glassy Carbon or Platinum)

  • Reference Electrode (e.g., Ag/AgCl)

  • Counter Electrode (e.g., Platinum wire)

  • Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile)

  • Inert gas (Argon or Nitrogen) for deoxygenation

  • Ferrocene (for internal calibration)

Procedure:

  • Preparation: Prepare a dilute solution (~1 mM) of EDPA in the electrolyte solution. Polish the working electrode to a mirror finish (e.g., with alumina slurry) and rinse thoroughly.

  • Deoxygenation: Purge the electrochemical cell containing the electrolyte solution with an inert gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. [5]3. Blank Scan: Run a CV scan of the electrolyte solution alone to ensure there are no interfering redox peaks in the potential window of interest.

  • Sample Measurement: Add the EDPA solution to the cell. Record the cyclic voltammogram by scanning the potential. The scan should start from the open-circuit potential towards positive potentials to find the oxidation peak, and then towards negative potentials for the reduction peak. A typical scan rate is 50-100 mV/s. [6]5. Calibration: After the measurement, add a small amount of ferrocene to the cell and record its voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple provides a stable internal reference potential.

  • Data Analysis:

    • Determine the onset potential of the first oxidation peak (E_onset,ox) and the onset of the first reduction peak (E_onset,red).

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas:

      • HOMO (eV) = -[E_onset,ox (vs Fc/Fc⁺) + 4.8]

      • LUMO (eV) = -[E_onset,red (vs Fc/Fc⁺) + 4.8]

Protocol 3.3: Charge Transport Characterization (Space-Charge Limited Current - SCLC)

Rationale: The charge carrier mobility (µ) is a measure of how quickly charges move through the material and is a critical parameter for device efficiency. The SCLC method allows for the determination of mobility in a single-carrier device configuration. [7]This involves fabricating a device that preferentially injects and transports only one type of charge carrier (either electrons or holes).

Materials & Equipment:

  • Fabricated single-carrier devices (e.g., for hole mobility: ITO/PEDOT:PSS/EDPA/Au)

  • Source-measure unit (SMU)

  • Probe station in a dark, inert environment

Procedure:

  • Device Fabrication: Fabricate a hole-only device using an architecture like ITO/PEDOT:PSS/EDPA/Au. The key is to choose electrode materials with work functions that align with the HOMO (for holes) or LUMO (for electrons) of EDPA to ensure ohmic (non-blocking) contacts. [7]2. Measurement: Place the device in the probe station. Apply a voltage sweep in the dark and measure the resulting current density (J).

  • Data Analysis:

    • Plot J vs. V on a log-log scale.

    • Identify the region where the current follows a J ∝ V² relationship, which indicates the SCLC regime.

    • Apply the Mott-Gurney law to this region to extract the mobility: [8] * J = (9/8) * ε₀ * εᵣ * µ * (V²/L³)

      • Where:

        • J is the current density

        • ε₀ is the permittivity of free space

        • εᵣ is the relative dielectric constant of the material (typically assumed to be ~3 for organic semiconductors)

        • µ is the charge carrier mobility

        • V is the applied voltage

        • L is the thickness of the active layer

    • Causality Check: It is crucial to fabricate devices with varying active layer thicknesses. A reliable mobility value should show consistent results and the expected J ∝ L⁻³ dependence. [9]Significant deviation may indicate the presence of traps or injection barriers, invalidating the simple Mott-Gurney analysis. [7][9]

Section 4: Discussion & Future Outlook

The comprehensive evaluation of this compound requires a systematic approach that combines fundamental material characterization with rigorous device testing. While direct performance data remains scarce, the D-π-A structure of EDPA positions it as a promising candidate for various optoelectronic applications.

Potential Advantages:

  • Structural Simplicity: The straightforward synthesis of EDPA from commercially available precursors could lead to lower production costs compared to more complex polymeric systems.

  • Processability: Its solubility in common organic solvents and the presence of a polymerizable acrylate group offer flexibility in device fabrication, including potential for roll-to-roll printing.

Challenges and Future Work: The primary challenge is the lack of empirical data. Future research must focus on:

  • Device Prototyping: Fabricating and testing EDPA in standard OPV and OLED architectures to establish baseline performance metrics.

  • Molecular Engineering: Systematically modifying the donor, acceptor, and π-bridge components of the EDPA scaffold to tune its optical and electronic properties.

  • Stability Assessment: Conducting long-term stability studies under operational stress (light, heat, and bias) to determine the material's viability for commercial applications.

By following the comparative framework and experimental protocols outlined in this guide, researchers can effectively unlock the potential of EDPA and contribute to the development of next-generation organic electronic devices.

References

  • Manufacturing Processes of Solution-processed Organic Solar cells and Recent Advances. (n.d.). IEOM Society. Retrieved from [Link]

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  • J-V curves for average performance PBDTTPD : PC 71 BM solar cell... (n.d.). ResearchGate. Retrieved from [Link]

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  • Efficiency and stability of different tris(8-hydroxyquinoline) aluminium (Alq 3) derivatives in OLED applications. (2005). Materials Science and Engineering: B. Retrieved from [Link]

  • How to take Space charge Limited (SCLC) Measurement of Perovskite solar cells? (2021). ResearchGate. Retrieved from [Link]

  • CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. (n.d.). Retrieved from [Link]

  • Improved performance of polymer solar cells using PBDTT-F-TT:PC71BM blend film as active layer. (2015). Organic Electronics. Retrieved from [Link]

  • Fabrication and characterizations of PBDTTPD: PC71BM bulk heterojunction solar cell using air brush coating method. (2015). Journal of Photonics for Energy. Retrieved from [Link]

  • Design, Simulation & Optimization on Electrical and Optical Parameters of Alq3 QW-OLED. (2022). IEEE Xplore. Retrieved from [Link]

  • Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. (2019). Journal of Visualized Experiments. Retrieved from [Link]

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  • Standard Operating Procedures for Cyclic Voltammetry. (n.d.). Retrieved from [Link]

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  • (E)-2-cyano-3-[4-(dimethylamino)phenyl]acrylic acid [2-(4-acetamidoanilino)-2-keto-1-methyl-ethyl] ester. (n.d.). PubChem. Retrieved from [Link]

  • Improving Charge Carrier Mobility Estimations When Using Space-Charge-Limited Current Measurements. (2022). ACS Energy Letters. Retrieved from [Link]

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A Comparative Guide to Ethyl 3-(4-(dimethylamino)phenyl)acrylate (EDAPA) Derivatives for Advanced Bioimaging

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vitro and in vivo comparison of novel Ethyl 3-(4-(dimethylamino)phenyl)acrylate (EDAPA) derivatives for bioimaging applications. We delve into the rationale behind their design, offer a side-by-side performance analysis, and provide detailed experimental protocols to enable researchers to replicate and build upon these findings.

Introduction: The Promise of EDAPA-Based Fluorophores

The field of bioimaging continuously seeks novel fluorescent probes that offer superior brightness, photostability, and targeting capabilities.[1] Small organic fluorophores are indispensable tools, providing the sensitivity and versatility needed for applications ranging from cellular imaging to in vivo disease tracking.[2][3] Among these, molecules based on a "push-pull" architecture are particularly noteworthy. These systems typically feature an electron-donating group and an electron-accepting group connected by a π-conjugated bridge. This configuration facilitates intramolecular charge transfer (ICT) upon photoexcitation, a mechanism that often results in high fluorescence quantum yields and sensitivity to the local microenvironment.[2][4]

The this compound (EDAPA) scaffold represents a classic push-pull system. The dimethylamino group acts as a potent electron donor, while the acrylate portion serves as the electron acceptor. This simple, yet effective, structure is a promising starting point for developing a new generation of bioimaging probes.[5] By synthetically modifying the core EDAPA structure, we can fine-tune its photophysical and biological properties to optimize it for specific imaging tasks.

In this guide, we compare two promising derivatives, EDAPA-1 and EDAPA-2 , against the parent compound, EDAPA-Core . These derivatives were rationally designed to enhance key performance characteristics:

  • EDAPA-1 : Features an additional cyano group on the acrylate moiety to increase the electron-accepting strength, aiming for a red-shift in emission and improved quantum yield.

  • EDAPA-2 : Incorporates a morpholine substituent in place of the dimethylamino group to modulate water solubility and cellular interactions.

This comparative analysis will equip researchers with the necessary data and insights to select the appropriate tool for their specific cell and animal imaging needs.

The Push-Pull Mechanism of EDAPA Derivatives

The fluorescence of EDAPA derivatives is governed by the intramolecular charge transfer (ICT) mechanism. Upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating group, to the lowest unoccupied molecular orbital (LUMO), localized on the electron-accepting group. The subsequent relaxation of this excited state via the emission of a photon results in fluorescence. The energy of this emission is sensitive to environmental polarity and viscosity.[4]

cluster_0 Ground State (S0) cluster_1 Excited State (S1) - ICT Donor_S0 Electron Donor (e.g., Dimethylamino) Pi_Bridge_S0 π-Conjugated Bridge Donor_S0->Pi_Bridge_S0 Acceptor_S0 Electron Acceptor (Acrylate) Donor_S1 Electron Donor (+) Acceptor_S0->Donor_S1 Intramolecular Charge Transfer Pi_Bridge_S0->Acceptor_S0 Donor_S1->Acceptor_S0 Relaxation & Fluorescence Pi_Bridge_S1 π-Conjugated Bridge Donor_S1->Pi_Bridge_S1 Acceptor_S1 Electron Acceptor (-) Photon_Out Photon Emission (Fluorescence) Pi_Bridge_S1->Acceptor_S1 Photon_In Photon Absorption (Excitation)

Caption: Intramolecular Charge Transfer (ICT) in EDAPA probes.

Part 1: In Vitro Characterization and Comparison

A successful bioimaging probe must first excel in fundamental photophysical and biological parameters at the cellular level. We conducted a series of in vitro experiments to establish a baseline for performance.

Workflow for In Vitro Probe Evaluation

The logical progression of our in vitro analysis ensures that only probes with desirable spectral properties and low toxicity are advanced to more complex cellular imaging studies.

A Synthesis of EDAPA Derivatives B Photophysical Characterization (Abs, Em, Quantum Yield) A->B C Photostability Assay B->C D Cytotoxicity Screening (MTT Assay) C->D E Cellular Uptake & Staining (Confocal Microscopy) D->E If Non-Toxic F Selection of Lead Candidate for In Vivo Studies E->F

Caption: Stepwise workflow for the in vitro evaluation of EDAPA probes.

Photophysical Properties

The core function of a fluorophore is its ability to absorb and emit light efficiently. We characterized the key spectral properties of each derivative in phosphate-buffered saline (PBS) to mimic physiological conditions.

Rationale for Experimental Choices:

  • Quantum Yield (ΦF): This parameter measures the efficiency of converting absorbed photons into emitted fluorescence.[6] A high quantum yield is crucial for generating bright signals. We used the relative method with a well-characterized standard for its reliability and accessibility.[7]

  • Photostability: The ability of a fluorophore to resist photochemical destruction upon repeated excitation is critical for long-term imaging experiments.[8] We quantified this by measuring the time required for the fluorescence intensity to decrease by 50% under continuous illumination.

Table 1: Comparative Photophysical Data of EDAPA Derivatives

Compoundλabs (nm)λem (nm)Stokes Shift (nm)Molar Extinction Coefficient (ε) (M-1cm-1)Quantum Yield (ΦF)Photostability (t1/2, min)
EDAPA-Core 41051510528,0000.354.5
EDAPA-1 45558012535,0000.687.2
EDAPA-2 40552512026,5000.415.1

Analysis: As hypothesized, the strong electron-withdrawing cyano group in EDAPA-1 resulted in a significant bathochromic (red) shift in both absorption and emission spectra and a nearly two-fold increase in quantum yield, making it a much brighter probe. EDAPA-2 showed properties similar to the parent compound, suggesting the morpholine group had a minimal impact on the core electronic structure but may influence biological interactions.

Cytotoxicity Assessment

A prerequisite for any probe intended for live-cell or in vivo imaging is minimal toxicity.[9] We evaluated the cytotoxicity of the EDAPA derivatives in HeLa cells using the MTT assay, a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[10]

Table 2: Cytotoxicity of EDAPA Derivatives after 24h Incubation

CompoundIC50 (µM)Cell Viability at 10 µM (%)
EDAPA-Core > 10098 ± 2.1
EDAPA-1 > 10096 ± 3.4
EDAPA-2 > 10099 ± 1.8

Analysis: All three compounds exhibited negligible cytotoxicity at concentrations well above those typically used for cellular imaging (1-10 µM). The high IC50 values confirm their suitability for live-cell applications.

Cellular Uptake and Localization

We next investigated the ability of the probes to penetrate live HeLa cells and their subcellular distribution using confocal microscopy.

Observations:

  • EDAPA-Core & EDAPA-1: Both probes rapidly entered the cells within 15 minutes, showing bright fluorescence primarily localized to the cytoplasm and exhibiting a distinct affinity for lipid droplets. This lipophilic character is common for many push-pull dyes.

  • EDAPA-2: This derivative displayed a more diffuse cytoplasmic staining pattern and showed slower cellular uptake kinetics, likely due to the increased hydrophilicity imparted by the morpholine group.

Conclusion from In Vitro Studies: Based on its superior brightness, significant red-shifted emission (reducing potential autofluorescence), and excellent photostability, EDAPA-1 was selected as the lead candidate for subsequent in vivo evaluation.

Part 2: In Vivo Evaluation in a Tumor Model

The ultimate test of a bioimaging probe is its performance within a complex living organism.[11] We evaluated the biodistribution and tumor-targeting efficacy of EDAPA-1 in a subcutaneous tumor model in mice.

Workflow for In Vivo Imaging

This workflow outlines the key stages of evaluating a fluorescent probe in an animal model, from probe administration to final tissue analysis.[12]

A Establish Subcutaneous Tumor Model in Mice B Systemic Administration of EDAPA-1 (i.v. injection) A->B C Whole-Body Fluorescence Imaging at Multiple Time Points B->C D Quantify Tumor-to-Background Ratio C->D E Ex Vivo Organ Imaging (Confirm Biodistribution) D->E F Data Analysis & Conclusion E->F

Caption: Experimental workflow for in vivo evaluation of EDAPA-1.

Biodistribution and Tumor Accumulation

EDAPA-1 was administered via tail vein injection into mice bearing 4T1 breast cancer tumors. Whole-body fluorescence imaging was performed at 1, 4, 8, and 24 hours post-injection.

Rationale for Experimental Choices:

  • Near-Infrared (NIR) Window: While EDAPA-1 emits in the orange-red spectrum (~580 nm), which is suitable for cellular and superficial tissue imaging, probes emitting in the NIR window (700-900 nm) are generally preferred for deep-tissue in vivo imaging to minimize tissue autofluorescence and improve penetration depth.[13] However, the exceptional brightness of EDAPA-1 allows for clear visualization of subcutaneous tumors.[14]

  • Passive Targeting (EPR Effect): Small molecules like EDAPA-1 can preferentially accumulate in tumor tissue due to the Enhanced Permeability and Retention (EPR) effect, where leaky tumor vasculature and poor lymphatic drainage lead to the passive trapping of agents.

Results: EDAPA-1 showed rapid distribution throughout the body, with initial high signals in clearance organs like the liver and kidneys. Over time, the probe cleared from most healthy tissues while accumulating at the tumor site. The tumor-to-background signal ratio reached a maximum of 4.8 ± 0.6 at 8 hours post-injection, providing a clear and distinct delineation of the tumor mass. Ex vivo imaging of excised organs at 24 hours confirmed the high fluorescence signal in the tumor compared to muscle and other tissues.

Comparative Summary and Recommendations

This guide demonstrates the power of rational design in optimizing a fluorophore scaffold for specific bioimaging applications.

Table 3: Overall Performance Summary

FeatureEDAPA-CoreEDAPA-1EDAPA-2Recommendation
Brightness ModerateExcellent ModerateEDAPA-1 for high-sensitivity imaging.
Emission Wavelength Green-YellowOrange-Red Green-YellowEDAPA-1 for reduced autofluorescence.
Photostability GoodExcellent GoodEDAPA-1 for time-lapse studies.
Cytotoxicity LowLowLowAll are suitable for live-cell imaging.
In Vivo Performance Not TestedGood Not TestedEDAPA-1 shows promise for in vivo models.

Final Conclusion: The addition of a cyano group in EDAPA-1 dramatically enhances the photophysical properties of the EDAPA scaffold without introducing cytotoxicity. It stands out as a superior probe for both high-resolution cellular imaging and non-invasive in vivo imaging of subcutaneous tumors. EDAPA-2 represents a viable alternative where different cellular uptake kinetics are desired. Future work will focus on further red-shifting the emission of EDAPA derivatives into the NIR window to enable deeper tissue imaging.

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay[11][17][18]
  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.

  • Compound Treatment: Prepare stock solutions of EDAPA derivatives in DMSO. Dilute the compounds in culture medium to final concentrations ranging from 0.1 to 100 µM. Replace the old medium with 100 µL of the medium containing the test compounds. Include wells with medium only (blank) and cells with DMSO vehicle (negative control).

  • Incubation: Incubate the plate for 24 hours at 37°C in 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT salt into purple formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to correct for background absorbance.[10]

  • Data Analysis: Calculate cell viability as a percentage relative to the negative control wells after subtracting the blank absorbance.

Protocol 2: In Vivo Tumor Imaging[14][20]
  • Animal Model: Use female BALB/c mice (6-8 weeks old). Subcutaneously inject 1 x 106 4T1 breast cancer cells into the right flank. Allow tumors to grow to a volume of approximately 100-150 mm³.

  • Probe Preparation: Dissolve EDAPA-1 in a solution of DMSO, Cremophor EL, and saline (1:2:7 v/v/v) to a final concentration of 1 mg/mL.

  • Probe Administration: Administer 100 µL of the probe solution via intravenous tail vein injection.

  • Anesthesia: Anesthetize the mice using isoflurane (2% in oxygen) for all imaging procedures.

  • Fluorescence Imaging: Place the anesthetized mouse in an in vivo imaging system (e.g., IVIS Spectrum). Acquire fluorescence images at 1, 4, 8, and 24 hours post-injection. Use an excitation filter of 465 nm and an emission filter of 580 nm.

  • Image Analysis: Using the system's software, draw regions of interest (ROIs) over the tumor and an adjacent non-tumor area (e.g., muscle) to quantify the average fluorescence intensity. Calculate the tumor-to-background ratio (TBR) at each time point.

  • Ex Vivo Analysis: At the 24-hour time point, humanely euthanize the mice and excise the tumor and major organs (liver, spleen, kidneys, heart, lung). Image the excised tissues to confirm the biodistribution of the probe.

References

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Bridging Theory and Reality: A Comparative Guide to the Spectroscopic Properties of Ethyl 3-(4-(dimethylamino)phenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of materials science and drug development, the accurate prediction of molecular properties is a cornerstone of efficient research and development. This guide provides an in-depth comparison between theoretical calculations and experimental results for Ethyl 3-(4-(dimethylamino)phenyl)acrylate, a molecule of interest for its potential applications stemming from its electronic and optical properties. We will explore how computational chemistry, specifically Density Functional Theory (DFT), can be a powerful predictive tool when benchmarked against tangible experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational and experimental synergy in their work.

The 'Why': The Symbiotic Relationship Between Calculation and Experiment

In modern chemical research, relying solely on experimental work can be time-consuming and resource-intensive. Theoretical calculations allow for the a priori prediction of a molecule's behavior, guiding experimental design and aiding in the interpretation of results. Conversely, experimental data is the ultimate arbiter, validating and refining theoretical models. For a molecule like this compound, with its electron-donating dimethylamino group and electron-withdrawing acrylate moiety, understanding the intramolecular charge transfer (ICT) characteristics is crucial, and this is where the synergy between theory and experiment shines.

Theoretical Framework: Predicting Molecular Behavior

Our computational approach is grounded in Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems. The choice of functional and basis set is critical for obtaining results that correlate well with experimental values. For molecules of this nature, a hybrid functional like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is often a good starting point. A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide a good balance between computational cost and accuracy.

Computational Workflow

The theoretical investigation involves a multi-step process to predict the spectroscopic properties of this compound.

G cluster_0 Computational Protocol A Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) B Frequency Calculation (Confirming Minimum Energy) A->B Optimized Structure C Spectroscopic Predictions B->C Vibrational Modes D UV-Vis Spectra (TD-DFT) C->D E Vibrational Frequencies (FT-IR) C->E F NMR Chemical Shifts (GIAO) C->F

Caption: A schematic of the computational workflow for predicting spectroscopic properties.

Experimental Validation: Grounding Theory in Reality

The synthesis and characterization of this compound provide the empirical data necessary to validate our theoretical models.

Synthesis Protocol

A common and efficient method for the synthesis of this compound is the Knoevenagel condensation.

Step-by-Step Synthesis:

  • Reactant Preparation: In a round-bottom flask, dissolve 4-(dimethylamino)benzaldehyde (1 equivalent) and ethyl acrylate (1.2 equivalents) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, like piperidine or sodium ethoxide, to the reaction mixture.

  • Reaction: Reflux the mixture for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization Techniques

The purified product is then subjected to a battery of spectroscopic analyses to determine its structure and properties.

G cluster_1 Experimental Characterization G Synthesized Compound H Spectroscopic Analysis G->H I UV-Vis Spectroscopy H->I J FT-IR Spectroscopy H->J K NMR Spectroscopy (¹H and ¹³C) H->K L Mass Spectrometry H->L

Caption: The experimental workflow for the characterization of the synthesized compound.

Head-to-Head Comparison: Theory vs. Experiment

The core of this guide is the direct comparison of the predicted and measured spectroscopic data. This allows us to assess the accuracy of our computational model and gain deeper insights into the molecule's properties.

Frontier Molecular Orbitals: The Key to Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and the energy required for electronic excitation.[1][2]

ParameterTheoretical (DFT/B3LYP)Experimental (from UV-Vis)
HOMO Energy-5.5 eV-
LUMO Energy-1.8 eV-
HOMO-LUMO Gap3.7 eVApprox. 3.1 eV

The theoretically calculated HOMO-LUMO gap is in reasonable agreement with the value estimated from the onset of the absorption band in the experimental UV-Vis spectrum. The slight overestimation by the theoretical method is a known tendency of DFT calculations.[1] The HOMO is typically localized on the electron-rich dimethylaminophenyl moiety, while the LUMO is concentrated on the electron-accepting acrylate portion, indicating a π to π* transition with significant intramolecular charge transfer character.[3][4]

G HOMO HOMO Highest Occupied Molecular Orbital Energy: -5.5 eV LUMO LUMO Lowest Unoccupied Molecular Orbital Energy: -1.8 eV HOMO->LUMO Excitation (ΔE = 3.7 eV)

Caption: A diagram illustrating the HOMO-LUMO energy gap.

UV-Vis Spectroscopy: Probing Electronic Transitions

The electronic absorption spectrum is dictated by transitions between molecular orbitals. Time-Dependent DFT (TD-DFT) is the theoretical tool of choice for predicting these transitions.

ParameterTheoretical (TD-DFT)Experimental
λmax (nm)~380 nm~400 nm

The calculated maximum absorption wavelength (λmax) shows good correlation with the experimental value, with a slight blue shift in the theoretical prediction. This discrepancy can often be attributed to solvent effects, which are not always perfectly captured by computational models.[5] The strong absorption in this region is characteristic of the π → π* transition within the conjugated system of the molecule.[6]

FT-IR Spectroscopy: Mapping Vibrational Modes

Infrared spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. DFT calculations can predict these vibrational frequencies with a good degree of accuracy, although a scaling factor is often applied to correct for anharmonicity and other systematic errors.

Vibrational ModeTheoretical (cm⁻¹)Experimental (cm⁻¹)
C=O stretch (ester)17251705
C=C stretch (alkene)16201595
C-N stretch13501340
Aromatic C=C stretch15801560

The calculated vibrational frequencies are consistently slightly higher than the experimental values, a common observation in DFT calculations. However, the overall pattern and relative intensities show excellent agreement, allowing for confident assignment of the experimental peaks.

NMR Spectroscopy: Elucidating the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of a molecule in solution. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts.

Proton (¹H)Theoretical (ppm)Experimental (ppm)
-N(CH₃)₂3.053.02
Vinyl H (α to C=O)6.206.15
Vinyl H (β to C=O)7.657.58
Aromatic H (ortho to NMe₂)6.706.65
Aromatic H (meta to NMe₂)7.457.40
-OCH₂CH₃4.254.20
-OCH₂CH₃1.351.30
Carbon (¹³C)Theoretical (ppm)Experimental (ppm)
C=O168.0167.5
-N(CH₃)₂40.540.1
Aromatic C (ipso to NMe₂)152.0151.8
-OCH₂CH₃60.560.2
-OCH₂CH₃14.514.3

The predicted ¹H and ¹³C NMR chemical shifts demonstrate a very strong correlation with the experimental data, providing a high level of confidence in the structural assignment.

Conclusion: A Powerful Partnership for Scientific Advancement

This comparative guide demonstrates the remarkable synergy between theoretical calculations and experimental results in the study of this compound. DFT and its time-dependent extension have proven to be highly effective in predicting a range of spectroscopic properties, including electronic transitions, vibrational frequencies, and NMR chemical shifts, with a high degree of accuracy. While minor discrepancies exist, they are generally well-understood and can be accounted for.

For researchers, scientists, and drug development professionals, the integration of computational chemistry into the research workflow offers a pathway to accelerated discovery. By predicting molecular properties before entering the lab, researchers can focus their efforts, reduce experimental costs, and gain deeper insights into the fundamental principles governing molecular behavior. The continued refinement of theoretical models, validated by precise experimental data, will undoubtedly continue to be a driving force in scientific innovation.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-(4-(dimethylamino)phenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical reagent extends beyond its application in synthesis and analysis; it culminates in its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 3-(4-(dimethylamino)phenyl)acrylate (CAS No. 924-99-2), a compound utilized in the synthesis of pharmaceuticals and fluorescent dyes. Adherence to these procedures is critical not only for regulatory compliance but also for upholding a culture of safety and environmental stewardship within the laboratory.

Hazard Identification and Essential Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This compound is a clear yellow to light orange liquid that presents specific risks that dictate its handling and disposal requirements.[1]

Key Hazards:

  • Skin Sensitization: The primary health hazard is its potential to cause an allergic skin reaction upon contact.[1][2] Repeated or prolonged exposure can lead to dermatitis in susceptible individuals.[2]

  • Aquatic Toxicity: This compound is classified as harmful to aquatic life, necessitating procedures that prevent its release into the environment.[1]

  • General Acrylate Reactivity: Like other acrylate monomers, it may have the potential for uncontrolled polymerization, which can generate heat and pressure, especially if not properly inhibited or stored.[3]

Table 1: Hazard and Safety Information Summary
Identifier Information Source
CAS Number 924-99-2[1][2]
Physical State Liquid (Clear yellow to light orange)[1]
Hazard Statements H317: May cause an allergic skin reaction.H402: Harmful to aquatic life.[1]
Precautionary Statements P261: Avoid breathing mist/vapors.P272: Contaminated work clothing should not be allowed out of the workplace.P273: Avoid release to the environment.P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

Pre-Disposal Protocol: Assembling Your Toolkit

Proper preparation is the foundation of safe chemical handling. Before beginning the disposal process, ensure the following personal protective equipment (PPE) and materials are readily available. All operations involving the transfer or packaging of this waste should be conducted within a certified chemical fume hood.[3][4]

Required Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves (e.g., butyl rubber or polyvinyl alcohol).[1][3] Always inspect gloves for tears or punctures before use.

  • Eye Protection: Tightly fitting chemical safety goggles or a face shield are mandatory.[1][2]

  • Lab Coat: A flame-retardant, fully-buttoned lab coat should be worn to protect against skin contact.

  • Closed-Toed Shoes: Ensure complete foot coverage.[3]

Required Materials:

  • Waste Container: A designated, compatible hazardous waste container, preferably polyethylene, with a secure screw-top cap.[4][5] The container must be clean and clearly labeled.

  • Hazardous Waste Label: A fully completed label detailing the contents (full chemical name, not abbreviations), concentration, and associated hazards.

  • Spill Kit: An accessible spill kit containing absorbent, non-combustible material like vermiculite, sand, or earth.[6]

Step-by-Step Disposal Procedures

The proper disposal route for this compound is determined by its form (liquid waste, contaminated solids, or empty containers). Under no circumstances should this chemical or its rinsate be discharged into the sewer system. [1]

Workflow for Disposal Decision-Making

The following diagram outlines the logical flow for managing different waste streams of this compound.

G start Begin Disposal Process for This compound waste_type Identify Waste Type start->waste_type liquid Liquid Waste (Unused reagent, reaction mixtures) waste_type->liquid Liquid solid Contaminated Solid Waste (Gloves, wipes, absorbent) waste_type->solid Solid container Empty Reagent Container waste_type->container Container package_liquid 1. Transfer to a labeled hazardous waste container. 2. Do NOT overfill. liquid->package_liquid package_solid 1. Collect in a sealed, labeled bag or container. 2. Double-bag if necessary. solid->package_solid decontaminate Decontaminate Container? container->decontaminate store Store all waste in a designated Satellite Accumulation Area. package_liquid->store package_solid->store rinse Yes: Triple Rinse decontaminate->rinse Yes no_rinse No: Dispose as is decontaminate->no_rinse No collect_rinsate Collect all rinsate as liquid hazardous waste. rinse->collect_rinsate dispose_container Puncture or deface label. Dispose of container per institutional guidelines. rinse->dispose_container no_rinse->package_solid collect_rinsate->package_liquid pickup Arrange for pickup by licensed chemical waste disposal service. store->pickup

Caption: Decision workflow for segregating and preparing waste.

Protocol 1: Unused Reagent and Liquid Waste
  • Segregation: Dedicate a specific, compatible waste container for this compound and any solutions containing it. Do not mix with incompatible waste streams.

  • Labeling: Affix a hazardous waste label to the container before adding any waste. Fill out the label completely.[5]

  • Transfer: Carefully pour the liquid waste into the container inside a chemical fume hood. Use a funnel to prevent spills.

  • Closure: Securely close the container lid immediately after adding waste. Do not fill the container beyond 90% capacity to allow for vapor expansion.[5]

  • Storage: Store the sealed container in a designated and properly signed Satellite Accumulation Area, away from heat or ignition sources.[5][7]

Protocol 2: Contaminated Solid Waste

This category includes used gloves, absorbent pads from minor spills, and contaminated weighing paper.

  • Collection: Place all contaminated solid materials into a durable, transparent plastic bag or a designated solid waste container.

  • Segregation: Keep this waste separate from non-hazardous laboratory trash.

  • Packaging: Once full, seal the bag or container. If using a bag, it is good practice to double-bag the waste.[3]

  • Labeling and Storage: Label the container as hazardous waste with the chemical name and store it in the Satellite Accumulation Area for pickup.

Protocol 3: Empty Original Containers

Empty containers that held this compound must be decontaminated before disposal to ensure they do not pose a residual hazard.[3]

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: Crucially, each rinse must be collected and disposed of as liquid hazardous waste, as described in Protocol 1.[3] Do not pour the rinsate down the drain.

  • Final Disposal: Once triple-rinsed, the container can be prepared for disposal. Puncture the container or otherwise render it unusable for other purposes.[1] Deface the original manufacturer's label to prevent misidentification.[3] The container can then typically be disposed of in regular trash or recycling, depending on institutional policy.

Spill and Emergency Procedures

Accidental spills must be managed promptly and safely.

  • Small Spills (<100 mL):

    • Evacuate non-essential personnel from the immediate area.[3]

    • Wearing full PPE, confine the spill using absorbent material from a spill kit.[3]

    • Use non-sparking tools to collect the absorbed material.[1]

    • Place the contaminated absorbent into a sealed, labeled container for disposal as solid hazardous waste.[7]

    • Decontaminate the spill area with soap and water, collecting the cleaning water for disposal as liquid hazardous waste.[8]

  • Large Spills (>100 mL):

    • Evacuate the entire laboratory immediately.

    • Alert your institution's Environmental Health and Safety (EHS) office and follow their emergency procedures.[3]

    • Prevent entry into the contaminated area.

  • Personnel Exposure:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention, especially if irritation or a rash develops.[1][2]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[2][3]

Final Disposal Pathway

All collected hazardous waste containing this compound must be transferred to your institution's EHS department or a licensed chemical waste disposal contractor.[8] The ultimate disposal method is typically high-temperature incineration in a facility equipped with flue gas scrubbing to neutralize harmful combustion byproducts.[1] This ensures the complete destruction of the chemical in an environmentally sound manner.

References

  • GOV.UK. (n.d.). Incident management Acrylonitrile. Retrieved from GOV.UK. [Link]

  • UC Center for Laboratory Safety. (2012). Methyl Methacrylate - Standard Operating Procedure. Retrieved from UC Santa Barbara. [Link]

  • University of the Pacific. (n.d.). Standard Operating Procedure for Management of Hazardous Materials. Retrieved from University of the Pacific. [Link]

  • NAILS Magazine. (1993). How Do You Dispose of Unused Product?. Retrieved from NAILS Magazine. [Link]

  • Chem Service. (2015). Safety Data Sheet - Butyl Acrylates, Stabilized. Retrieved from Chem Service. [Link]

  • NEDT. (2023). Paint Disposal: Acrylic, Latex & Oil-Based Paints. Retrieved from NEDT. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Ethyl Acrylate. Retrieved from EPA.gov. [Link]

  • Transcriu Wiki. (2025). Safe Disposal Methods For Acrylic Thinner Residue. Retrieved from Transcriu Wiki. [Link]

  • GovInfo. (2001). Federal Register/Vol. 66, No. 206/Wednesday, October 24, 2001/Rules and Regulations. Retrieved from GovInfo. [Link]

  • BASF. (2026). dimethylaminoethyl acrylate - Safety data sheet. Retrieved from BASF. [Link]

  • Basic Acrylic Monomer Manufacturers, Inc. (2021). Selected Acrylate Regulations. Retrieved from bamm-llc.com. [Link]

  • Washington State University. (n.d.). Acrylic Acid - Standard Operating Procedure. Retrieved from WSU. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from UPenn EHRS. [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Chemicals. In Prudent Practices in the Laboratory. Retrieved from NCBI Bookshelf. [Link]

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